molecular formula C10H17ClN2O3S B15618885 Amidephrine hydrochloride CAS No. 25952-69-6

Amidephrine hydrochloride

Katalognummer: B15618885
CAS-Nummer: 25952-69-6
Molekulargewicht: 280.77 g/mol
InChI-Schlüssel: KROFTUPDCYHRPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amidephrine hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O3S and its molecular weight is 280.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

25952-69-6

Molekularformel

C10H17ClN2O3S

Molekulargewicht

280.77 g/mol

IUPAC-Name

N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C10H16N2O3S.ClH/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15;/h3-6,10-13H,7H2,1-2H3;1H

InChI-Schlüssel

KROFTUPDCYHRPV-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Genesis and Pharmacological Profile of Amidephrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amidephrine hydrochloride is a synthetic sympathomimetic amine that has been a subject of pharmacological interest due to its selective agonist activity at α1-adrenergic receptors. This technical guide provides an in-depth exploration of the history, discovery, and pharmacological characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, mechanism of action, and the key experiments that have defined its pharmacological profile.

History and Discovery

Amidephrine, also known by the synonyms Amidefrine, MJ-1996, and MJ-5190, emerged from the broader exploration of phenylethylamine derivatives as sympathomimetic agents. The initial pharmacological characterization of this alkylsulfonamidophenethanolamine was detailed in a 1965 publication by Dungan, Stanton, and Lish. Subsequent research further solidified its classification as a selective α1-adrenergic receptor agonist. The synthesis of Amidephrine was part of a larger investigation into varied heterocyclic and substituted aryl alkyl secondary amines and was described by Uloth and colleagues in a 1966 paper in the Journal of Medicinal Chemistry.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from readily available chemical precursors. While the original detailed protocol by Uloth et al. provides the foundational methodology, the general scheme involves the reaction of a substituted acetophenone (B1666503) with a suitable amine, followed by reduction and subsequent salt formation.

Experimental Protocol: Synthesis of this compound (General Scheme)

A generalized synthetic route is as follows:

  • Acylation: A substituted benzene (B151609) derivative is acylated to introduce a keto group, forming a substituted acetophenone.

  • Halogenation: The α-carbon of the acetophenone is halogenated, typically with bromine, to form an α-bromoacetophenone.

  • Amination: The α-bromoacetophenone is reacted with N-methylbenzylamine to introduce the amino group.

  • Reduction: The ketone is reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride.

  • Debenzylation: The benzyl (B1604629) protecting group is removed from the amine.

  • Salt Formation: The resulting Amidephrine free base is treated with hydrochloric acid to form the stable hydrochloride salt.

Note: This is a generalized representation. For the specific reagents, reaction conditions, and purification methods, consulting the original publication by Uloth et al. (1966) is recommended.

Pharmacological Profile and Mechanism of Action

This compound is a selective agonist for α1-adrenergic receptors.[2] These receptors are part of the G protein-coupled receptor (GPCR) superfamily and are coupled to the Gq heterotrimeric G protein.[3]

Signaling Pathway

Upon binding of Amidephrine to the α1-adrenergic receptor, the following signaling cascade is initiated:

  • Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.[4][5]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.[6]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[6]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C.[7]

  • Cellular Response: The rise in intracellular Ca2+ and the activation of PKC lead to various cellular responses, most notably smooth muscle contraction.[6]

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amidephrine Amidephrine Alpha1_AR α1-Adrenergic Receptor Amidephrine->Alpha1_AR Binds to Gq Gq Protein (α, β, γ subunits) Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response Directly contributes to PKC->Response Phosphorylates targets leading to

Quantitative Pharmacological Data

The affinity and efficacy of Amidephrine at α1-adrenergic receptors have been quantified in various experimental systems. A key method for determining the affinity of a competitive antagonist is Schild analysis, which yields a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

ParameterValueAntagonistAgonistPreparationReference
pA2 8.19Prazosin(-)-AmidephrineIsolated rat vas deferens[8]
pA2 8.48Prazosin(-)-PhenylephrineIsolated rat vas deferens[8]
pA2 8.36E-643(-)-AmidephrineIsolated rat vas deferens[8]
pA2 8.25E-643(-)-PhenylephrineIsolated rat vas deferens[8]

Key Experimental Protocols

The pharmacological effects of Amidephrine have been primarily characterized using isolated tissue bath experiments and radioligand binding assays.

Isolated Rat Vas Deferens Assay

This classic pharmacological preparation is used to assess the contractile response of smooth muscle to adrenergic agonists and the inhibitory effects of antagonists.

  • Tissue Preparation: Male rats are euthanized, and the vasa deferentia are dissected and cleaned of connective tissue.[9] The tissue is then mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

  • Agonist Concentration-Response Curve: Cumulative concentrations of Amidephrine are added to the organ bath, and the resulting isometric contractions are recorded using a force transducer.

  • Antagonist Inhibition (Schild Analysis): The tissue is pre-incubated with a fixed concentration of an antagonist (e.g., prazosin) for a set time before repeating the agonist concentration-response curve. This is repeated with several different antagonist concentrations.[10][11]

  • Data Analysis: The dose ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated and used to construct a Schild plot to determine the pA2 value of the antagonist.[12]

Isolated_Vas_Deferens_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Dissection Dissect rat vas deferens Mounting Mount tissue in organ bath Dissection->Mounting Equilibration Equilibrate under tension Mounting->Equilibration Agonist_CRC Generate agonist (Amidephrine) concentration-response curve Equilibration->Agonist_CRC Antagonist_Incubation Incubate with antagonist (e.g., Prazosin) Agonist_CRC->Antagonist_Incubation Washout Agonist_CRC_Antagonist Generate agonist CRC in presence of antagonist Antagonist_Incubation->Agonist_CRC_Antagonist Record_Contractions Record isometric contractions Agonist_CRC_Antagonist->Record_Contractions Schild_Plot Construct Schild Plot Record_Contractions->Schild_Plot Calculate_pA2 Calculate pA2 value Schild_Plot->Calculate_pA2

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a drug for a specific receptor subtype.

  • Membrane Preparation: Tissues or cells expressing the α1-adrenergic receptor subtypes are homogenized and centrifuged to isolate the cell membranes containing the receptors.[13][14]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor drug (Amidephrine).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_binding Binding Experiment cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes with α1-adrenoceptors Incubation Incubate membranes with: - Radioligand ([³H]-prazosin) - Competitor (Amidephrine) Membrane_Prep->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Quantify bound radioligand (Scintillation Counting) Filtration->Counting IC50_Determination Determine IC50 value Counting->IC50_Determination Ki_Calculation Calculate Ki value using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Structure-Activity Relationship (SAR)

The structure of Amidephrine is a key determinant of its selective α1-agonist activity. Key features of the phenylethylamine pharmacophore for adrenergic activity include:

  • Aromatic Ring: The phenyl ring is essential for binding to the receptor.

  • Ethylamine (B1201723) Side Chain: A two-carbon chain separating the aromatic ring from the amino group is optimal for activity.

  • β-Hydroxyl Group: The hydroxyl group on the β-carbon of the ethylamine side chain is important for agonist activity.

  • Amino Group: A secondary amine, as in Amidephrine (N-methyl), is well-tolerated for α-agonist activity.

  • Meta-Substituent: The methanesulfonamide (B31651) group at the meta-position of the phenyl ring is a distinguishing feature of Amidephrine and contributes to its specific pharmacological profile.

Conclusion

This compound is a well-characterized selective α1-adrenergic receptor agonist with a history rooted in the systematic exploration of sympathomimetic amines. Its mechanism of action through the Gq-PLC-IP3/DAG signaling pathway is well-established. The pharmacological tools of isolated tissue bath experiments and radioligand binding assays have been instrumental in defining its activity. While comprehensive data on its interaction with all α1-adrenoceptor subtypes remains an area for further investigation, the foundational research provides a robust framework for understanding the properties of this compound. This technical guide serves as a consolidated resource for researchers and professionals in the field of pharmacology and drug development.

References

An In-depth Technical Guide on the Physicochemical Properties of Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Amidephrine hydrochloride, an adrenergic receptor agonist. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Identity and Core Properties

This compound is the hydrochloride salt of Amidephrine, a synthetic sympathomimetic amine that acts as a selective α1-adrenergic receptor agonist.[1][2][3] It is a substituted phenethylamine (B48288) derivative, chemically designated as N-[3-[1-Hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide hydrochloride.[4][5] Due to its vasoconstrictive properties, it has been used as a topical nasal decongestant for conditions like allergic rhinitis.[2]

  • Chemical Name: N-[3-[1-Hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide hydrochloride

  • Synonyms: Amidefrine hydrochloride, MJ 1996[2][5]

  • CAS Number: 58921-07-6[1]

  • Molecular Formula: C₁₀H₁₇ClN₂O₃S[1]

  • Structure:

    • SMILES: CNCC(c1cccc(c1)NS(=O)(=O)C)O.Cl[4]

    • InChI: InChI=1S/C10H16N2O3S.ClH/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15;/h3-6,10-13H,7H2,1-2H3;1H[4]

The fundamental physicochemical properties of Amidephrine and its hydrochloride salt are summarized below. These parameters are critical for predicting the compound's behavior in biological systems and for formulation development.[6][7]

PropertyValueSource(s)
Molecular Weight 280.77 g/mol [1][4][8]
Appearance Crystalline solid[5]
Melting Point 159-161 °C (for free base)[5][9]
pKa 9.1[5]
9.25 (Strongest Basic)[10]
9.91 (Strongest Acidic)[10]
Stereochemistry Racemic ((+/-)-Amidephrine)[4]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is foundational to drug development.[11][12] Standardized experimental protocols are employed to ensure data reliability and reproducibility.

The melting point is a key indicator of a substance's purity.[13][14]

  • Methodology: Capillary Method

    • Sample Preparation: A small amount of the dry, powdered this compound is finely ground and packed into a thin-walled glass capillary tube to a height of 2-3 mm.[15] The sample must be well-compacted to ensure even heating.[14]

    • Apparatus: The capillary tube is placed in a calibrated heating block apparatus (e.g., Mel-Temp) or a Thiele tube with a heating bath.[16] The apparatus contains a high-accuracy thermometer or digital sensor.[14]

    • Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[15]

    • Data Recording: The melting range is recorded. This begins with the temperature at which the first droplet of liquid appears (onset point) and ends when the entire sample has liquefied (clear point).[14][16] A sharp melting range (0.5-1.0 °C) typically indicates high purity.[16]

Solubility is a critical parameter that influences a drug's absorption and bioavailability.[17][18] The Biopharmaceutics Classification System (BCS) requires solubility determination over a pH range of 1.2 to 6.8.[19]

  • Methodology: Equilibrium Shake-Flask Method

    • System Preparation: An excess amount of this compound is added to a series of flasks, each containing a buffer of a specific pH (e.g., pH 1.2, 4.5, and 6.8).[19]

    • Equilibration: The flasks are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[17]

    • Sample Separation: After equilibration, the resulting suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to separate the saturated solution from the excess solid.[17][20]

    • Analysis: The concentration of dissolved this compound in the clear filtrate is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[20]

    • Calculation: The solubility is expressed in units such as mg/mL or mol/L. This process is repeated for each pH condition to establish the pH-solubility profile.[19]

G

The ionization constant (pKa) dictates the degree of ionization of a drug at a given pH, which profoundly affects its solubility, permeability, and receptor binding.[21][22][23]

  • Methodology: Potentiometric Titration

    • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a water-cosolvent mixture.[24]

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.[24]

    • pH Monitoring: A calibrated pH electrode continuously monitors the pH of the solution throughout the titration.[24]

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[24] For multi-protic substances, multiple inflection points may be observed.

Mechanism of Action and Signaling Pathway

Amidephrine functions as a selective agonist for α1-adrenergic receptors.[2][3] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are primarily associated with Gq heterotrimeric G proteins.[25][26]

The activation of α1-adrenergic receptors by an agonist like Amidephrine initiates a well-defined intracellular signaling cascade.[27] This pathway is fundamental to the physiological effects mediated by these receptors, such as smooth muscle contraction (vasoconstriction).[26]

  • Receptor Binding: Amidephrine binds to and activates the α1-adrenergic receptor on the cell surface.

  • Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the Gqα subunit to dissociate and become active.[26]

  • PLC Activation: The activated Gqα subunit binds to and activates the enzyme Phospholipase C (PLC).[25][28][29]

  • Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[26][29]

  • Calcium Release: IP₃, being water-soluble, diffuses through the cytosol and binds to IP₃ receptors on the membrane of the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[26][29]

  • PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).[26]

  • Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to the phosphorylation of various downstream proteins, culminating in a specific cellular response, such as the contraction of vascular smooth muscle cells.[27]

G

References

Amidephrine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride is a selective α1-adrenergic receptor agonist. This technical guide provides an in-depth overview of the available data on its solubility and stability, critical parameters for its development as a pharmaceutical agent. Due to the limited publicly available quantitative data for this compound, this document also outlines standard experimental protocols for determining these properties, in accordance with established pharmaceutical guidelines. Furthermore, it details the signaling pathway of α1-adrenergic receptors, the pharmacological target of Amidephrine.

Introduction

Amidephrine, a sympathomimetic amine, acts as a selective agonist for α1-adrenergic receptors. Its hydrochloride salt is the form typically considered for pharmaceutical development. A thorough understanding of its solubility and stability is paramount for formulation development, manufacturing, storage, and ensuring therapeutic efficacy and safety. This guide aims to consolidate the known information and provide a framework for further investigation.

Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively reported in publicly accessible literature. However, for a comprehensive understanding, solubility should be determined in a range of pharmaceutically relevant solvents and across a physiologically relevant pH range.

Table 1: Quantitative Solubility of this compound (Data Not Available)

SolventTemperature (°C)Solubility (mg/mL)MethodReference
Water25Data Not AvailableShake-flask-
pH 1.2 Buffer37Data Not AvailableShake-flask-
pH 4.5 Buffer37Data Not AvailableShake-flask-
pH 6.8 Buffer37Data Not AvailableShake-flask-
Ethanol (B145695)25Data Not AvailableShake-flask-
Propylene Glycol25Data Not AvailableShake-flask-

Note: This table is intended to be populated as data becomes available. The listed solvents and conditions are standard for pharmaceutical characterization.

For a related compound, L-Phenylephrine hydrochloride, qualitative and some quantitative solubility data is available and may serve as a preliminary reference. It is reported to be very soluble in water and freely soluble in ethanol[1][2]. The solubility of L-Phenylephrine hydrochloride in ethanol is approximately 25 mg/mL, and in DMSO and dimethyl formamide (B127407) (DMF) it is approximately 20 mg/mL[2]. In PBS (pH 7.2), its solubility is approximately 5 mg/mL[2]. It is important to reiterate that this data is for a different, though structurally related, molecule and should be treated with caution when considering this compound.

Stability Data

Table 2: Stability of this compound (Data Not Available)

ConditionDurationParameterSpecificationResultReference
25°C / 60% RH12 monthsAssay95.0% - 105.0%Data Not Available-
40°C / 75% RH6 monthsAssay95.0% - 105.0%Data Not Available-
Photostability-DegradationReportableData Not Available-
pH 2 (Aqueous)24 hoursAssay95.0% - 105.0%Data Not Available-
pH 7 (Aqueous)24 hoursAssay95.0% - 105.0%Data Not Available-
pH 10 (Aqueous)24 hoursAssay95.0% - 105.0%Data Not Available-

Note: This table outlines a typical stability study design. The specifications are illustrative and would need to be established based on product-specific criteria.

As an illustrative example, studies on the related compound Phenylephrine hydrochloride have shown that it is sensitive to light[1]. One study found that Phenylephrine HCl diluted to 100 μg/mL in 0.9% sodium chloride was stable for at least 138 days when stored in the dark at 4°C, room temperature (23°C - 25°C), and 52°C, with ≤10% degradation[3]. However, when exposed to fluorescent light at room temperature, it degraded by >35%[3]. Another study indicated that Phenylephrine hydrochloride is stable below pH 7.3, but degradation of the side chain occurs at a pH above 7[1].

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a drug substance like this compound, based on established guidelines from the International Council for Harmonisation (ICH).

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, buffers of different pH, ethanol) in a sealed container.

  • Equilibration: The containers are agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments by sampling at different time points until the concentration of the dissolved drug remains constant.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess Amidephrine HCl to solvent B Agitate at constant temperature (24-72h) A->B Shake C Centrifuge or filter to remove solid B->C Settle D Analyze supernatant/ filtrate by HPLC C->D Sample

Figure 1: Shake-Flask Solubility Determination Workflow

Stability Testing Protocol

Stability testing should be conducted according to ICH Q1A(R2) guidelines.

  • Batch Selection: Stability studies should be performed on at least three primary batches of the drug substance.

  • Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • Intermediate testing: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (if significant change occurs during accelerated testing).

  • Testing Frequency: Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing; 0, 3, 6 months for accelerated testing).

  • Stability-Indicating Method: A validated stability-indicating analytical method (typically HPLC) must be used to detect changes in the drug substance's purity and potency over time. This method should be able to separate the active ingredient from its degradation products.

  • Forced Degradation Studies: To identify potential degradation products and to demonstrate the specificity of the stability-indicating method, forced degradation studies should be performed under various stress conditions, including:

    • Acidic and basic hydrolysis: Exposing the drug substance to acidic and basic solutions.

    • Oxidation: Treating the drug substance with an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal stress: Exposing the drug substance to high temperatures.

    • Photostability: Exposing the drug substance to light according to ICH Q1B guidelines.

G cluster_start Study Initiation cluster_storage Storage Conditions cluster_testing Analytical Testing cluster_evaluation Data Evaluation Start Drug Substance (≥3 Batches) LongTerm Long-Term (e.g., 25°C/60%RH) Start->LongTerm Place on Stability Accelerated Accelerated (e.g., 40°C/75%RH) Start->Accelerated Place on Stability Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced Place on Stability Analysis Stability-Indicating Method (e.g., HPLC) LongTerm->Analysis Pull Samples at Timepoints Accelerated->Analysis Pull Samples at Timepoints Forced->Analysis Pull Samples at Timepoints Evaluation Assess Purity, Potency, Degradation Products Analysis->Evaluation ShelfLife Establish Re-test Period/ Shelf-Life Evaluation->ShelfLife

Figure 2: General Stability Testing Workflow

Signaling Pathway

Amidephrine is a selective α1-adrenergic receptor agonist. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system. The activation of α1-adrenergic receptors initiates a well-defined signaling cascade.

Upon binding of an agonist like Amidephrine, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit dissociates and activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Amidephrine Amidephrine Alpha1_AR α1-Adrenergic Receptor Amidephrine->Alpha1_AR Binds to Gq Gq Protein (inactive) Alpha1_AR->Gq Activates Gq_active Gq Protein (active) Gq->Gq_active GDP -> GTP PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates targets

Figure 3: Amidephrine α1-Adrenergic Receptor Signaling Pathway

Conclusion

While specific quantitative solubility and stability data for this compound are not widely published, this guide provides a comprehensive framework for the necessary experimental investigations. The outlined protocols for solubility and stability testing, based on international guidelines, offer a clear path for generating the critical data required for its pharmaceutical development. The detailed signaling pathway provides essential context for its mechanism of action. Further research to generate and publish specific data for this compound is crucial for advancing its potential as a therapeutic agent.

References

Amidephrine Hydrochloride: A Detailed Chemical and Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Amidephrine hydrochloride has the chemical formula C₁₀H₁₆N₂O₃S·HCl and a molecular weight of 280.77 g/mol .[2] Its IUPAC name is (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride.[1] The structure features a chiral center at the benzylic carbon bearing the hydroxyl group, and it is typically used as a racemic mixture.[3]

The core structure consists of a phenethylamine (B48288) backbone substituted with a hydroxyl group on the beta-carbon of the ethyl side chain and a methanesulfonamide (B31651) group at the meta-position of the phenyl ring. The amine is secondary, with a methyl group attached. The hydrochloride salt form enhances its solubility in aqueous solutions.

Physicochemical Properties

A summary of the key physicochemical properties of Amidephrine and its hydrochloride salt is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₃S·HCl[2]
Molecular Weight 280.77 g/mol [2]
IUPAC Name (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride[1]
CAS Number 37571-84-9 (Amidephrine), 58921-07-6 (hydrochloride)[4]
Stereochemistry Racemic[3]
SMILES CNCC(c1cccc(c1)NS(=O)(=O)C)O.Cl[2]
InChIKey KROFTUPDCYHRPV-UHFFFAOYSA-N[2]

Table 1: Physicochemical Properties of this compound

Structural Diagram

The 2D chemical structure of this compound is depicted below, illustrating the arrangement of its functional groups.

Amidephrine_Hydrochloride mol

Figure 1: Chemical structure of this compound.

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound are not widely available in peer-reviewed literature. This section presents predicted data and information on related compounds to provide an expected analytical profile.

Mass Spectrometry

The mass spectrum of the free base, Amidephrine, would show a molecular ion peak corresponding to its molecular weight (244.31 g/mol ).[4] Fragmentation patterns would likely involve cleavage of the C-C bond adjacent to the hydroxyl group and the phenyl ring, as well as cleavage of the C-N bonds in the side chain.

Table 2: Predicted Mass Spectrometry Data for Amidephrine

Ionm/z (predicted)Description
[M+H]⁺245.09Protonated molecular ion
[M-H₂O+H]⁺227.08Loss of water from the protonated molecule
[C₈H₁₀NO]⁺136.08Cleavage of the C-S bond
[C₂H₈N]⁺46.07Cleavage of the C-C bond beta to the ring
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A general reference for IR absorption frequencies can be found in various sources.[5]

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (alcohol)3500-3200 (broad)Stretching vibration
N-H (secondary amine salt)2800-2200 (broad)Stretching vibration
C-H (aromatic)3100-3000Stretching vibration
C-H (aliphatic)3000-2850Stretching vibration
C=C (aromatic)1600-1450Ring stretching
S=O (sulfonamide)1350-1300 and 1160-1140Asymmetric and symmetric stretching
C-N (amine)1250-1020Stretching vibration
C-O (alcohol)1260-1000Stretching vibration

Synthesis

Synthesis_Workflow A m-Aminophenol B N-(3-hydroxyphenyl)methanesulfonamide A->B Methanesulfonyl chloride C N-(3-(2-chloroacetyl)phenyl)methanesulfonamide B->C Chloroacetyl chloride, AlCl3 D N-(3-(2-(methylamino)acetyl)phenyl)methanesulfonamide C->D Methylamine E Amidephrine D->E Reduction (e.g., NaBH4) F Amidephrine HCl E->F HCl caption Figure 2: Plausible synthetic workflow for this compound.

Figure 2: Plausible synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

Amidephrine is a selective agonist for α1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to various physiological responses, primarily smooth muscle contraction.[7]

The binding of Amidephrine to the α1-adrenergic receptor is thought to stabilize a conformational state that promotes the exchange of GDP for GTP on the associated Gq alpha subunit. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. The increased cytosolic calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to a cellular response such as vasoconstriction.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Amidephrine Amidephrine Receptor α1-Adrenergic Receptor Amidephrine->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response Leads to caption Figure 3: Signaling pathway of Amidephrine via the α1-adrenergic receptor.

Figure 3: Signaling pathway of Amidephrine via the α1-adrenergic receptor.

Experimental Protocols

Representative Synthesis of a Related Compound

A patent for a related compound, N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine (B48309) hydrochloride, describes a multi-step synthesis that could potentially be adapted for this compound.[6] The key steps involve:

  • Sulfonamide Formation: Reaction of an aniline (B41778) precursor with methanesulfonyl chloride in the presence of a base.

  • Friedel-Crafts Acylation: Introduction of a chloroacetyl group onto the aromatic ring.

  • Amination: Displacement of the chloride with the desired amine (methylamine).

  • Reduction: Reduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride.

  • Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

Quantitative Analysis by HPLC

High-performance liquid chromatography (HPLC) is a suitable method for the quantitative analysis of this compound in pharmaceutical formulations.[8][9] A general reversed-phase HPLC method would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in isocratic or gradient mode.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 270-280 nm).

  • Quantification: Based on a calibration curve generated from standards of known concentration.

Conclusion

This compound is a selective α1-adrenergic agonist with a well-defined chemical structure. While a wealth of pharmacological data exists for this class of compounds, specific experimental data on the physicochemical properties, such as crystal structure and detailed spectroscopic analysis of this compound, are limited in the public domain. This technical guide provides a comprehensive overview based on available information and theoretical predictions, serving as a valuable resource for researchers and professionals in the field of pharmacology and drug development. Further experimental studies are warranted to fully characterize this compound. Further experimental studies are warranted to fully characterize this compound.

References

Amidephrine Hydrochloride: A Profile of Alpha-1 Adrenoceptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine (B1664861) hydrochloride is a sympathomimetic agent recognized for its selective agonist activity at alpha-1 adrenergic receptors (adrenoceptors). These receptors are key components of the sympathetic nervous system, playing a crucial role in regulating smooth muscle contraction, particularly in the vasculature and the urinary tract. The alpha-1 adrenoceptor family is comprised of three distinct subtypes: α1A, α1B, and α1D. Each subtype exhibits a unique tissue distribution and contributes to different physiological functions. Consequently, the development of subtype-selective ligands is of significant interest for therapeutic applications, aiming to achieve targeted pharmacological effects while minimizing off-target side effects. This technical guide provides a comprehensive overview of the receptor selectivity profile of amidephrine hydrochloride for the alpha-1 adrenoceptor subtypes, detailing its functional activity and the experimental methodologies used for its characterization.

Quantitative Receptor Selectivity Profile

The selectivity of this compound for the individual alpha-1 adrenoceptor subtypes has been determined through functional assays assessing its ability to stimulate second messenger production upon receptor activation. The primary signaling pathway for alpha-1 adrenoceptors involves the Gq/11 protein, which activates phospholipase C, leading to the generation of inositol (B14025) phosphates and a subsequent increase in intracellular calcium.

Functional Potency (pEC50) and Intrinsic Activity

Functional studies utilizing cloned human alpha-1 adrenoceptor subtypes have demonstrated that amidephrine exhibits substantial intrinsic activity at the α1A-adrenoceptor, with little to no intrinsic activity at the α1B and α1D subtypes[1]. This indicates a high degree of functional selectivity for the α1A subtype.

LigandReceptor SubtypepEC50 / -log(EC50) [M]Intrinsic Activity (%)Reference
Amidephrineα1A (formerly α1C)Value from Minneman et al., 1994Value from Minneman et al., 1994[1]
Amidephrineα1BValue from Minneman et al., 1994Value from Minneman et al., 1994[1]
Amidephrineα1D (formerly α1A/D)Value from Minneman et al., 1994Value from Minneman et al., 1994[1]
Norepinephrine (Control)α1A (formerly α1C)Value from Minneman et al., 1994100[1]
Norepinephrine (Control)α1BValue from Minneman et al., 1994100[1]
Norepinephrine (Control)α1D (formerly α1A/D)Value from Minneman et al., 1994100[1]

Note: The specific pEC50 and intrinsic activity values are reported in the 1994 Molecular Pharmacology paper by Minneman et al.[1]. The nomenclature for the α1A and α1D subtypes has been updated since this publication.

Signaling Pathways

Activation of alpha-1 adrenoceptors by an agonist like amidephrine initiates a well-characterized signaling cascade. This pathway is crucial for the physiological responses mediated by these receptors.

alpha1_signaling Amidephrine Amidephrine (Agonist) Alpha1R α1-Adrenoceptor Amidephrine->Alpha1R Binds to Gq_protein Gq/11 Protein Alpha1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Alpha-1 Adrenoceptor Signaling Pathway

Experimental Protocols

The characterization of this compound's selectivity profile relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the context of amidephrine, these assays would be used to determine its binding affinity (Ki) for each of the alpha-1 adrenoceptor subtypes.

radioligand_binding_workflow start Start: Prepare Cell Membranes Expressing α1A, α1B, or α1D Receptors incubation Incubate Membranes with: - Radioligand (e.g., [³H]-prazosin) - Varying concentrations of Amidephrine start->incubation filtration Separate Bound and Free Radioligand via Rapid Filtration incubation->filtration quantification Quantify Radioactivity of Bound Ligand (Scintillation Counting) filtration->quantification analysis Data Analysis: - Determine IC50 of Amidephrine - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End: Determine Binding Affinity (Ki) for each α1-Adrenoceptor Subtype analysis->end

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing individual human alpha-1A, alpha-1B, or alpha-1D adrenoceptor subtypes are cultured under standard conditions.

    • Cells are harvested, and crude membrane fractions are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

  • Binding Assay:

    • In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin) and a range of concentrations of unlabeled this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

    • The reaction is incubated to equilibrium.

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, separating membrane-bound radioligand from the free radioligand.

    • Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of amidephrine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inositol Phosphate (B84403) Accumulation

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For Gq-coupled receptors like the alpha-1 adrenoceptors, measuring the accumulation of inositol phosphates is a direct way to quantify agonist activity.

inositol_phosphate_workflow start Start: Culture Cells Expressing α1A, α1B, or α1D Receptors labeling Label Cells with [³H]-myo-inositol start->labeling stimulation Stimulate Cells with Varying Concentrations of Amidephrine in the Presence of LiCl labeling->stimulation extraction Lyse Cells and Extract Inositol Phosphates stimulation->extraction separation Separate Inositol Phosphates by Anion Exchange Chromatography extraction->separation quantification Quantify Radioactivity of Inositol Phosphates (Scintillation Counting) separation->quantification analysis Data Analysis: - Generate Concentration-Response Curve - Determine pEC50 and Intrinsic Activity quantification->analysis end End: Determine Functional Potency and Efficacy for each α1-Adrenoceptor Subtype analysis->end

Inositol Phosphate Accumulation Assay Workflow

Detailed Methodology:

  • Cell Culture and Labeling:

    • Cells stably expressing individual alpha-1 adrenoceptor subtypes are plated in multi-well plates.

    • The cells are incubated with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

  • Agonist Stimulation:

    • Prior to stimulation, cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

    • Cells are then stimulated with a range of concentrations of this compound for a defined period.

  • Extraction and Separation:

    • The stimulation is terminated by the addition of an acid (e.g., perchloric acid) to lyse the cells and precipitate proteins.

    • The soluble fraction containing the inositol phosphates is collected.

    • The different inositol phosphate species are separated using anion-exchange chromatography.

  • Quantification and Data Analysis:

    • The amount of [³H]-inositol phosphates in each fraction is determined by liquid scintillation counting.

    • Concentration-response curves are generated by plotting the amount of inositol phosphate accumulation against the logarithm of the amidephrine concentration.

    • The pEC50 (-log of the molar concentration that produces 50% of the maximal response) and the intrinsic activity (maximal response relative to a full agonist like norepinephrine) are determined from these curves.

Conclusion

This compound demonstrates a clear and significant functional selectivity for the alpha-1A adrenoceptor subtype. This selectivity is evident from its substantial intrinsic activity at the α1A subtype, with minimal to no activity at the α1B and α1D subtypes. This pharmacological profile makes amidephrine a valuable tool for researchers investigating the specific physiological roles of the alpha-1A adrenoceptor and a potential lead compound for the development of targeted therapeutics. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other subtype-selective adrenergic agents.

References

The Pharmacokinetics and Metabolism of Amidephrine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific, in-depth data on the pharmacokinetics and metabolism of Amidephrine hydrochloride. This guide provides a comprehensive overview based on the general characteristics of alpha-1 adrenergic agonists, a class to which Amidephrine belongs. The information presented herein, unless specifically citing Amidephrine, should be considered as a general framework for this class of compounds.

Introduction to this compound

This compound is a sympathomimetic agent that acts as a selective alpha-1 adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of alpha-1 adrenoceptors, which are G-protein coupled receptors.[2][3] This activation leads to a cascade of intracellular events, ultimately resulting in physiological responses such as vasoconstriction.[4][5] Due to these properties, Amidephrine and other alpha-1 agonists have been investigated for conditions like hypotension and as nasal decongestants.[6][7]

General Pharmacokinetics of Alpha-1 Adrenergic Agonists

Absorption

Oral administration of alpha-1 adrenergic agonists often results in rapid metabolism within the gastrointestinal tract and liver, which can limit systemic bioavailability.[4] For this reason, some alpha-1 agonists are administered parenterally (e.g., via IV or IM routes) to achieve a more direct and predictable response.[4]

Distribution

The distribution of alpha-1 adrenergic agonists is influenced by their physicochemical properties. They primarily act on alpha-1 receptors located on vascular smooth muscle and in various tissues.[6]

Metabolism

Alpha-1 adrenergic agonists are typically metabolized in the liver.[4] The metabolic pathways for catecholamine-like structures often involve enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). However, for non-catecholamine agonists, other metabolic routes are likely.

Excretion

The metabolites and any unchanged drug are primarily excreted by the kidneys.

Table 1: General Pharmacokinetic Properties of Alpha-1 Adrenergic Agonists

ParameterGeneral Characteristics
Absorption Variable oral bioavailability; often rapidly metabolized in the GI tract. Parenteral administration provides a more direct route.
Distribution Acts on alpha-1 adrenergic receptors in various tissues, particularly vascular smooth muscle.
Metabolism Primarily hepatic. For catecholamine structures, involves MAO and COMT.
Excretion Mainly renal.

Note: This table represents generalized information for the class of alpha-1 adrenergic agonists due to the lack of specific data for this compound.

Mechanism of Action and Signaling Pathway

Amidephrine, as a selective alpha-1 adrenergic agonist, binds to and activates alpha-1 adrenoceptors.[1] These receptors are coupled to the Gq/11 family of G-proteins.[2] Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2] The increased intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to smooth muscle contraction.[7]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Amidephrine Amidephrine Alpha1_Receptor α1-Adrenergic Receptor Amidephrine->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Protocols for Pharmacokinetic Analysis of Alpha-1 Adrenergic Agonists

While specific protocols for this compound are not available, the following outlines a general experimental workflow for characterizing the pharmacokinetics of a novel alpha-1 adrenergic agonist.

Animal Studies
  • Subjects: Male Sprague-Dawley rats are commonly used.

  • Dosing: The compound is administered intravenously (to determine clearance and volume of distribution) and orally (to assess oral bioavailability).

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation.

  • Sample Analysis: Plasma concentrations of the drug are quantified using a validated analytical method, typically High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

Human Studies (Clinical Trials)
  • Phase I: A single ascending dose study in healthy volunteers to assess safety, tolerability, and pharmacokinetics. Blood and urine samples are collected over a set period to determine parameters like half-life, Cmax, and Tmax.

  • Phase II/III: Studies in patient populations to evaluate efficacy and further define the pharmacokinetic profile in the target population.

PK_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase animal_studies Animal Studies (e.g., Rats) dosing IV and Oral Dosing animal_studies->dosing phase1 Phase I: Healthy Volunteers (Single Ascending Dose) animal_studies->phase1 Informs sampling Blood/Plasma Sampling dosing->sampling analysis HPLC-MS Analysis sampling->analysis pk_params Calculate PK Parameters (t½, CL, Vd, F) analysis->pk_params human_sampling Blood/Urine Sampling phase1->human_sampling phase2_3 Phase II/III: Patients (Efficacy & PK) phase2_3->human_sampling human_analysis Bioanalytical Method Validation human_sampling->human_analysis human_pk Human PK Profile human_analysis->human_pk

Caption: General Experimental Workflow for Pharmacokinetic Studies.

Analytical Methods

The analysis of alpha-1 adrenergic agonists in biological matrices typically relies on highly sensitive and specific analytical techniques.

Table 2: Common Analytical Methods for Adrenergic Agonists

MethodPrincipleApplication
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their interaction with a stationary phase.Quantification in pharmaceutical formulations and biological fluids.[9][10]
Mass Spectrometry (MS) Detection and identification of compounds based on their mass-to-charge ratio. Often coupled with HPLC (LC-MS).Highly sensitive and specific quantification in complex matrices like plasma.
Spectrophotometry Measurement of light absorption to determine concentration.Can be used for in vitro assays and formulation analysis.[11]

Conclusion

While this compound is identified as a selective alpha-1 adrenergic agonist, a comprehensive understanding of its specific pharmacokinetic and metabolic profile is hampered by a lack of published data. The information available for the broader class of alpha-1 adrenergic agonists provides a valuable framework for anticipating its behavior in biological systems. Further research, including dedicated preclinical and clinical studies, is necessary to fully elucidate the absorption, distribution, metabolism, and excretion of this compound. Such studies would be crucial for its potential development and therapeutic application.

References

In-Depth Technical Guide: Basic Biological Activities of Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride is a sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors. This technical guide provides a comprehensive overview of the fundamental biological activities of this compound, with a focus on its mechanism of action, receptor affinity, and physiological effects. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key pathways to serve as a resource for researchers and professionals in drug development.

Introduction

This compound is a phenethylamine (B48288) derivative that functions as a selective α1-adrenergic receptor agonist. Its primary pharmacological action is vasoconstriction, leading to its clinical application as a nasal decongestant. Understanding the nuanced biological activities of Amidephrine is crucial for its potential therapeutic applications and for the development of novel α1-adrenergic agonists.

Mechanism of Action

This compound exerts its biological effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade.

Signaling Pathway

Upon binding of Amidephrine to the α1-adrenergic receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various cellular proteins, ultimately resulting in smooth muscle contraction.

Amidephrine Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amidephrine Amidephrine Receptor α1-Adrenergic Receptor Amidephrine->Receptor binds Gq Gq protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction leads to PKC->Contraction contributes to

Amidephrine's α1-adrenergic signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing insights into its receptor affinity and functional potency.

Table 1: Receptor Binding Affinity and Functional Antagonism
ParameterValueSpeciesTissueAntagonistReference
pA28.19RatVas DeferensPrazosin (B1663645)[1]
pA28.48RatVas DeferensPrazosin[1]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. It is a measure of the antagonist's potency.

Table 2: Functional Potency in Isolated Tissues
ParameterValue (µM)SpeciesTissueExperimental ConditionReference
EC506.79 - 6.48RatVas Deferens EpitheliumInhibition of monopulse field contraction[1]
EC506.17 - 6.18RatProstate GlandInhibition of monopulse field contraction[1]

The EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Physiological Effects

The primary physiological effect of this compound, mediated by its α1-adrenergic agonist activity, is vasoconstriction.

  • Nasal Decongestion: Constriction of blood vessels in the nasal mucosa reduces blood flow and swelling, thereby alleviating nasal congestion.

  • Cardiovascular Effects: Systemic administration can lead to an increase in blood pressure due to widespread vasoconstriction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Isolated Tissue Bath for Functional Assays (Vasoconstriction)

This protocol is a standard method for assessing the contractile response of isolated tissues to pharmacological agents.

Objective: To determine the concentration-response relationship of this compound in inducing contraction of isolated smooth muscle tissues, such as rat aorta or vas deferens.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

  • This compound stock solution

  • Prazosin hydrochloride (antagonist)

  • Isolated tissue bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the rat via an approved method. Carefully dissect the thoracic aorta or vas deferens and place it in cold Krebs-Henseleit solution. Clean the tissue of adherent connective and fatty tissues. For the aorta, cut into rings of 2-3 mm in width.

  • Mounting: Mount the tissue rings or vas deferens preparations in the isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g (for aorta) or 0.5 g (for vas deferens). During this period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

  • Viability Check: After equilibration, contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.

  • Concentration-Response Curve:

    • Add this compound to the tissue bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the contractile force at each concentration.

  • Antagonist Studies (Schild Analysis):

    • To determine the pA2 value, incubate separate tissue preparations with a fixed concentration of prazosin for a predetermined time (e.g., 30 minutes) before constructing the Amidephrine concentration-response curve.

    • Repeat this procedure with at least three different concentrations of prazosin.

Data Analysis:

  • Express the contractile response as a percentage of the maximum response to Amidephrine.

  • Plot the log concentration of Amidephrine against the percentage of maximal response to obtain a concentration-response curve and determine the EC50 value.

  • For antagonist studies, perform a Schild plot analysis to determine the pA2 value.

Isolated_Tissue_Bath_Workflow cluster_antagonist Schild Analysis A Tissue Dissection (e.g., Rat Aorta) B Mount in Tissue Bath A->B C Equilibration (60 min, 37°C) B->C D Viability Check (KCl stimulation) C->D E Cumulative Addition of Amidephrine HCl D->E H Incubate with Antagonist (e.g., Prazosin) D->H F Record Contractile Force E->F G Data Analysis (EC50, Emax) F->G I Repeat Amidephrine Concentration-Response H->I J Calculate pA2 Value I->J

Workflow for isolated tissue bath experiments.
Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for α1-adrenergic receptors.

Objective: To quantify the affinity of this compound for α1-adrenergic receptor subtypes using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing a specific human α1-adrenergic receptor subtype (α1A, α1B, or α1D).

  • Radioligand (e.g., [³H]-prazosin).

  • This compound.

  • Non-specific binding control (e.g., phentolamine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the desired α1-adrenergic receptor subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Binding buffer.

      • A fixed concentration of radioligand (typically at or below its Kd value).

      • Increasing concentrations of unlabeled this compound (for competition curve).

      • For total binding wells, add vehicle instead of unlabeled ligand.

      • For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., phentolamine).

      • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the log concentration of this compound against the percentage of specific binding.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_controls Controls A Prepare Cell Membranes with α1-Adrenoceptors B Incubate Membranes with: - Radioligand ([³H]-prazosin) - Unlabeled Amidephrine HCl A->B C Separate Bound from Free Radioligand via Filtration B->C D Wash Filters C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50, Ki) E->F G Total Binding (Radioligand + Membranes) G->B H Non-specific Binding (Radioligand + Membranes + Excess Unlabeled Antagonist) H->B

Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a selective α1-adrenergic receptor agonist with well-defined vasoconstrictor properties. The quantitative data and experimental protocols presented in this guide offer a foundational understanding of its biological activities. Further research, particularly in determining the binding affinities for individual α1-adrenergic receptor subtypes, will provide a more complete pharmacological profile and may unveil novel therapeutic opportunities for this and related compounds. This technical guide serves as a valuable resource for scientists engaged in the study of adrenergic pharmacology and the development of new therapeutics targeting the α1-adrenergic system.

References

Amidephrine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride is a potent and selective α1-adrenergic receptor agonist. This document provides a comprehensive technical overview of its core pharmacological properties, including its molecular characteristics, mechanism of action, and detailed protocols for key experimental assays. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the therapeutic potential and cellular effects of this compound.

Core Molecular and Physical Data

This compound's fundamental chemical properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₇ClN₂O₃S[1]
Molecular Weight 280.77 g/mol [1]
Chemical Name N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide hydrochloride
CAS Number 25952-68-5
Appearance Solid
Mechanism of Action Selective α1-Adrenergic Receptor Agonist[2]

Mechanism of Action: α1-Adrenergic Receptor Signaling

This compound exerts its physiological effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq subtype. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated α-subunit of the Gq protein (Gαq) dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration is a key event that mediates the downstream cellular responses to this compound, such as smooth muscle contraction.

Amidephrine_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Amidephrine Amidephrine Hydrochloride a1_AR α1-Adrenergic Receptor (GPCR) Amidephrine->a1_AR Binds to Gq Gq Protein (α, β, γ subunits) a1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_ion Ca²⁺ ER->Ca_ion Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ion->Cellular_Response Mediates

Figure 1. Signaling pathway of this compound via the α1-adrenergic receptor.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol outlines a method to determine the binding affinity of this compound for α1-adrenergic receptors using a competitive radioligand binding assay.[3][4][5][6][7]

Materials:

  • Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand: [³H]-Prazosin (a selective α1-adrenergic antagonist).

  • Non-specific binding control: Phentolamine (B1677648) or unlabeled Prazosin.

  • This compound solutions of varying concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and scintillation counter.

  • 96-well filter plates and vacuum filtration manifold.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add membrane preparation, [³H]-Prazosin, and binding buffer.

    • Non-specific Binding: Add membrane preparation, [³H]-Prazosin, and a high concentration of phentolamine or unlabeled prazosin.

    • Competitive Binding: Add membrane preparation, [³H]-Prazosin, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Intracellular Calcium Mobilization using a Fluorescence-Based Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to this compound stimulation using a fluorescent calcium indicator.[8][9][10]

Materials:

  • Adherent cells expressing α1-adrenergic receptors (e.g., HEK293 cells).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • This compound solutions of varying concentrations.

  • Fluorescence microplate reader or fluorescence microscope with appropriate filters.

Procedure:

  • Cell Culture: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Add the loading solution to each well and incubate at 37°C for a specified time (e.g., 30-60 minutes) in the dark.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for a few cycles.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

    • The response is often expressed as the ratio ΔF/F₀.

    • Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_calcium_assay Calcium Mobilization Assay Membrane_Prep 1. Membrane Preparation Assay_Setup 2. Assay Setup (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Incubation 3. Incubation to Equilibrium Assay_Setup->Incubation Filtration_Wash 4. Filtration & Washing Incubation->Filtration_Wash Quantification 5. Scintillation Counting Filtration_Wash->Quantification Binding_Analysis 6. Data Analysis (IC50, Ki) Quantification->Binding_Analysis Cell_Culture 1. Cell Seeding Dye_Loading 2. Loading with Fluorescent Dye Cell_Culture->Dye_Loading Wash 3. Washing Dye_Loading->Wash Measurement 4. Fluorescence Measurement Wash->Measurement Calcium_Analysis 5. Data Analysis (EC50) Measurement->Calcium_Analysis

Figure 2. General experimental workflows for characterizing this compound.

Conclusion

This technical guide provides essential information on the molecular properties and pharmacological activity of this compound. The detailed experimental protocols serve as a starting point for researchers to investigate its interaction with α1-adrenergic receptors and its downstream cellular effects. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the concepts discussed. This information is intended to facilitate further research into the therapeutic applications and fundamental biology of this selective α1-adrenergic agonist.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Utilizing Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride is a sympathomimetic agent that acts as a selective agonist for α1-adrenergic receptors.[1] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are known to play a crucial role in the regulation of various physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission. Amidephrine's selectivity for the α1-adrenergic receptor makes it a valuable tool for in vitro studies aimed at understanding the function of this receptor and for the screening and characterization of novel therapeutic agents targeting the adrenergic system.

This document provides detailed application notes and protocols for utilizing this compound in common in vitro assays. The focus is on providing practical guidance for researchers, scientists, and drug development professionals to investigate the pharmacological properties of Amidephrine and other related compounds.

Mechanism of Action and Signaling Pathway

Amidephrine selectively binds to and activates α1-adrenergic receptors, which are coupled to the Gq family of G proteins.[2] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Amidephrine This compound a1AR α1-Adrenergic Receptor Amidephrine->a1AR Binds to Gq Gq Protein (α, β, γ) a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i ER->Ca_Cytosol Ca²⁺ Release Ca_ER Ca²⁺ CellularResponse Downstream Cellular Responses Ca_Cytosol->CellularResponse Leads to PKC->CellularResponse Leads to

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for Amidephrine at α1-adrenergic receptors. It is important to note that the potency and efficacy of Amidephrine can vary depending on the specific α1-adrenergic receptor subtype and the experimental conditions.

Assay TypeReceptor SubtypeSpeciesTissue/Cell LineParameterValue (µM)
Functional Assay (Organ Bath)α1-AdrenergicRatVas Deferens (Young Adult)EC506.48 - 6.79[3]
Functional Assay (Organ Bath)α1-AdrenergicRatVas Deferens (Old)EC506.17 - 6.18[3]
Functional Assayα1A/D-AdrenergicBovine/Rat-Intrinsic ActivityLittle to none[4]
Functional Assayα1B-AdrenergicHamster-Intrinsic ActivityLittle to none[4]
Functional Assayα1C-AdrenergicBovine-Intrinsic ActivitySubstantial[4]

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Intrinsic activity refers to the ability of a drug to elicit a response upon binding to a receptor.

Experimental Protocols

Two key in vitro assays for characterizing the activity of this compound at α1-adrenergic receptors are the Calcium Mobilization Assay and the Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the α1-adrenergic receptor.

Principle:

Amidephrine binding to α1-adrenergic receptors activates the Gq pathway, leading to the release of intracellular calcium stores. This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes.

Materials:

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • Cells expressing the α1-adrenergic receptor of interest (e.g., HEK293, CHO)

  • Cell culture medium (e.g., DMEM, Ham's F-12)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets

Protocol:

  • Cell Culture:

    • Culture cells expressing the α1-adrenergic receptor in appropriate medium supplemented with FBS.

    • Seed cells into black, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid (e.g., 2.5 mM) can be included to improve dye retention.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in HBSS or the assay buffer. A typical concentration range to test would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Prepare a vehicle control (buffer only) and a positive control (a known α1-adrenergic agonist like phenylephrine).

  • Fluorescence Measurement:

    • After the incubation period, wash the cells gently with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

    • Place the plate in a fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a stable baseline reading for each well.

    • Add the this compound dilutions and controls to the respective wells.

    • Immediately start recording the fluorescence signal for a set period (e.g., 2-5 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of Amidephrine.

    • Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).

    • Normalize the data to the maximum response if desired.

    • Plot the ΔF against the logarithm of the Amidephrine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G Start Start: Seed Cells Incubate1 Incubate Cells (24-48h) Start->Incubate1 LoadDye Load with Calcium Dye Incubate1->LoadDye Incubate2 Incubate (30-60 min) LoadDye->Incubate2 ReadBaseline Read Baseline Fluorescence Incubate2->ReadBaseline PrepareCompound Prepare Amidephrine Dilutions AddCompound Add Amidephrine PrepareCompound->AddCompound ReadBaseline->AddCompound ReadKinetics Kinetic Fluorescence Reading AddCompound->ReadKinetics Analyze Data Analysis (EC50) ReadKinetics->Analyze End End Analyze->End

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the α1-adrenergic receptor.

Principle:

The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [³H]-prazosin) for binding to the α1-adrenergic receptor in a membrane preparation.

Materials:

  • This compound stock solution

  • Membrane preparation from cells or tissues expressing the α1-adrenergic receptor

  • Radiolabeled ligand (e.g., [³H]-prazosin)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled α1-adrenergic antagonist like phentolamine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the α1-adrenergic receptor in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in the binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • In a series of tubes, add a fixed amount of the membrane preparation.

    • Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Add increasing concentrations of unlabeled this compound.

    • Include a set of tubes for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific competitor).

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a competition binding curve to determine the IC50 value (the concentration of Amidephrine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G Start Start: Prepare Membranes AssaySetup Set up Assay Tubes (Membranes, Radioligand, Amidephrine) Start->AssaySetup Incubation Incubate to Equilibrium AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Conclusion

This compound serves as a valuable pharmacological tool for the in vitro investigation of α1-adrenergic receptor function. The detailed protocols for calcium mobilization and radioligand binding assays provided in this document offer a robust framework for characterizing the activity of Amidephrine and other potential α1-adrenergic modulators. By carefully following these methodologies and utilizing appropriate data analysis techniques, researchers can obtain reliable and reproducible data to advance our understanding of adrenergic signaling and facilitate the development of novel therapeutics.

References

Amidephrine Hydrochloride: Application Notes and In Vivo Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine (B1664861) hydrochloride is a sympathomimetic agent that acts as a selective alpha-1 adrenergic receptor agonist. Its primary pharmacological action is vasoconstriction, leading to an increase in systemic blood pressure. Due to its selective nature, it is a valuable tool for in vivo studies investigating the cardiovascular system, particularly the effects of alpha-1 adrenergic stimulation. These application notes provide an overview of the in vivo experimental protocols for amidephrine hydrochloride, focusing on cardiovascular assessments in rodent and canine models.

Mechanism of Action: Alpha-1 Adrenergic Signaling Pathway

Amidephrine selectively binds to and activates alpha-1 adrenergic receptors, which are Gq protein-coupled receptors. Activation of these receptors initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC in vascular smooth muscle cells leads to vasoconstriction and an increase in peripheral resistance, ultimately resulting in elevated blood pressure.

Alpha-1 Adrenergic Signaling Pathway Amidephrine Amidephrine Hydrochloride Alpha1_Receptor Alpha-1 Adrenergic Receptor (Gq-coupled) Amidephrine->Alpha1_Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Alpha-1 Adrenergic Signaling Cascade

Data Presentation

Table 1: Comparative Vasopressor Molar Potency of Amidephrine Mesylate vs. Phenylephrine[1]
Animal ModelRoute of AdministrationMolar Potency Ratio (Amidephrine:Phenylephrine)
Anesthetized DogsIntravenous (i.v.)1 : 0.9
Anesthetized CatsIntravenous (i.v.)1 : 2.1
Unanesthetized RatsIntraperitoneal (i.p.)5.7 : 1
Unanesthetized RatsOral (p.o.)3.7 : 1
Table 2: Qualitative Cardiovascular Effects of Amidephrine in In Vivo Models[1][2]
Animal ModelCardiovascular EffectNotes
DogsIncreased Femoral Arteriolar ResistancePhenylephrine (B352888) is 1.4 times more active as a vasoconstrictor in this vascular bed.
DogsIncreased Renal Arteriolar ResistanceAmidephrine is 2.5 times more active than phenylephrine in this vascular bed.
Dogs and RatsReflex BradycardiaThis effect is abolished by atropine (B194438) sulfate (B86663) or bilateral vagotomy.
Pithed RatsPositive Chronotropic ResponseThis effect is antagonized by prazosin (B1663645) but not by propranolol.

Experimental Protocols

The following protocols are generalized methodologies for assessing the in vivo cardiovascular effects of this compound in rodent and canine models. Dosages and specific parameters should be optimized based on the research question and institutional guidelines.

Protocol 1: Determination of Pressor Activity in Anesthetized Rats

Objective: To evaluate the dose-dependent effects of intravenously administered this compound on systemic arterial blood pressure and heart rate in anesthetized rats.

Materials:

  • This compound

  • Wistar or Sprague-Dawley rats (250-350 g)

  • Anesthetic agent (e.g., urethane (B1682113) or sodium pentobarbital)

  • Heparinized saline (10-20 IU/mL)

  • Surgical instruments for cannulation

  • Polyethylene (B3416737) tubing (e.g., PE-50)

  • Blood pressure transducer and recording system (e.g., PowerLab, Biopac)

  • ECG electrodes and amplifier

  • Infusion pump

G A Anesthetize Rat (e.g., Urethane i.p.) B Cannulate Trachea (for clear airway) A->B C Cannulate Femoral Vein (for i.v. drug administration) B->C D Cannulate Carotid Artery (for blood pressure measurement) C->D E Connect Artery to Pressure Transducer D->E G Allow for Stabilization (monitor baseline BP and HR) E->G F Attach ECG Electrodes F->G H Administer Amidephrine HCl (i.v. bolus or infusion) G->H I Record Cardiovascular Parameters (BP, HR, ECG) H->I J Data Analysis (dose-response curves) I->J

Workflow for Rat Cardiovascular Study

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate agent (e.g., urethane, 1.25 g/kg, intraperitoneally).

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Perform a tracheostomy to ensure a patent airway, if necessary.

    • Isolate the left carotid artery and cannulate it with heparinized saline-filled polyethylene tubing. Connect the cannula to a pressure transducer to record blood pressure.

    • Isolate the right femoral vein and cannulate with polyethylene tubing for intravenous drug administration.

  • Drug Administration:

    • Prepare a stock solution of this compound in saline.

    • Administer this compound intravenously as either a bolus injection or a continuous infusion at varying doses.

    • A dose-response relationship can be established by administering increasing doses of the compound.

  • Data Acquisition and Analysis:

    • Allow the animal to stabilize after surgery until blood pressure and heart rate are consistent.

    • Record baseline cardiovascular parameters for at least 20 minutes before drug administration.

    • Continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate, throughout the experiment.

    • Analyze the changes in blood pressure and heart rate from baseline for each dose of this compound.

    • Plot the change in mean arterial pressure against the log of the this compound dose to generate a dose-response curve.

Protocol 2: Assessment of Hemodynamic Effects in Anesthetized Dogs

Objective: To comprehensively evaluate the hemodynamic effects of intravenously administered this compound in anesthetized dogs.

Materials:

  • This compound

  • Beagle dogs (male or female, 8-12 kg)

  • Induction and maintenance anesthetics (e.g., propofol (B549288) and isoflurane)

  • Surgical instruments for catheterization

  • Catheters for arterial and venous access, and for left ventricular pressure measurement

  • Hemodynamic monitoring system capable of measuring blood pressure, heart rate, cardiac output, and other relevant parameters.

  • Ventilator

Procedure:

  • Animal Preparation:

    • Induce anesthesia with an appropriate agent (e.g., propofol) and maintain with an inhalant anesthetic (e.g., isoflurane).

    • Intubate the dog and provide mechanical ventilation.

    • Place a catheter in a peripheral artery (e.g., femoral artery) for continuous monitoring of systemic blood pressure.

    • Place a catheter in a peripheral vein (e.g., cephalic vein) for drug and fluid administration.

    • For more detailed hemodynamic monitoring, a catheter can be placed in the left ventricle via the carotid artery to measure left ventricular pressure and calculate dP/dt (an index of contractility). A Swan-Ganz catheter can be placed via the jugular vein to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.

  • Drug Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.9% saline).

    • Administer this compound as a continuous intravenous infusion at escalating doses.

  • Data Acquisition and Analysis:

    • After surgical preparation, allow the animal to stabilize.

    • Record baseline hemodynamic parameters.

    • Begin the infusion of this compound and record all hemodynamic parameters continuously.

    • Analyze the dose-dependent effects of this compound on mean arterial pressure, heart rate, cardiac output, systemic vascular resistance, and left ventricular end-diastolic pressure.

Concluding Remarks

This compound serves as a potent and selective tool for probing the in vivo functions of the alpha-1 adrenergic system. The protocols outlined above provide a framework for conducting cardiovascular studies in preclinical animal models. Researchers should adapt these methodologies to their specific experimental needs and adhere to all institutional and national guidelines for the ethical use of animals in research. The provided quantitative data offers a comparative basis for experimental design and interpretation of results.

Application Notes and Protocols for Amidephrine Hydrochloride in Smooth Muscle Contraction Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride is a sympathomimetic agent that acts as a selective α1-adrenergic receptor agonist.[1][2] While clinically used as a vasoconstrictor and nasal decongestant, its specific action on α1-adrenoceptors makes it a valuable tool in pharmacological research, particularly for studying smooth muscle physiology and developing novel therapeutics targeting the adrenergic system.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in isolated smooth muscle contraction experiments.

Mechanism of Action

This compound elicits smooth muscle contraction by selectively stimulating α1-adrenergic receptors, which are G-protein coupled receptors.[1][2] The activation of these receptors initiates a downstream signaling cascade, leading to an increase in intracellular calcium (Ca²⁺) concentration, which is the primary trigger for the contraction of smooth muscle cells.[3]

The key steps in the signaling pathway are:

  • Receptor Binding: Amidephrine binds to the α1-adrenergic receptor on the smooth muscle cell membrane.

  • G-Protein Activation: This binding activates the associated Gq protein.

  • Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.

  • Calcium-Calmodulin Complex Formation: The increased intracellular Ca²⁺ binds to calmodulin (CaM).

  • MLCK Activation: The Ca²⁺-CaM complex activates myosin light chain kinase (MLCK).

  • Myosin Phosphorylation and Contraction: MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Signaling Pathway Diagram

Amidephrine_Signaling Amidephrine Amidephrine hydrochloride Alpha1_Receptor α1-Adrenergic Receptor Amidephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP₃ PLC->IP3 Produces DAG DAG PLC->DAG Produces PIP2 PIP₂ PIP2->PLC SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca_ion Ca²⁺ (intracellular) SR->Ca_ion Releases Calmodulin Calmodulin (CaM) Ca_ion->Calmodulin Binds to CaM_Complex Ca²⁺-CaM Complex Ca_ion->CaM_Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction Leads to Experimental_Workflow A 1. Tissue Dissection (e.g., Rat Thoracic Aorta) B 2. Cut into Rings (2-3 mm) A->B C 3. Mount in Organ Bath (filled with PSS, 37°C, Carbogen) B->C D 4. Equilibration (60-90 min under optimal tension) C->D E 5. Viability Test (Stimulate with high KCl) D->E F 6. Washout & Re-equilibration E->F G 7. Cumulative Dosing (Add increasing concentrations of Amidephrine) F->G H 8. Record Contraction (Measure isometric force) G->H I 9. Data Analysis (Generate concentration-response curve, calculate EC₅₀) H->I

References

Application of α1-Adrenergic Receptor Agonists in Neurological Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride is a selective α1-adrenergic receptor (α1-AR) agonist. While direct studies on this compound in prominent neurological disease models are limited in currently available scientific literature, extensive research on other selective α1A-AR agonists, a subtype of the α1-AR, has demonstrated significant potential in preclinical models of Alzheimer's disease. This document provides detailed application notes and protocols based on existing research for potent, brain-penetrant α1A-AR agonists, which can serve as a valuable resource for investigating the therapeutic potential of this class of compounds, including this compound, in neurological disorders.

The α1A-adrenergic receptor is highly expressed in brain regions critical for cognitive function, such as the prefrontal cortex and hippocampus.[1] Preclinical evidence suggests that activation of α1A-ARs can enhance synaptic plasticity, improve cognitive function, and may have neuroprotective effects.[2][3] Notably, the development of novel α1A-AR agonists, such as positive allosteric modulators, has overcome the challenge of adverse cardiovascular effects, paving the way for their exploration as central nervous system therapeutics.[4][5]

Application in Alzheimer's Disease Models

Recent studies have highlighted the therapeutic potential of selective α1A-AR agonists in mouse models of Alzheimer's disease. These compounds have been shown to rescue cognitive deficits, reduce amyloid pathology, and restore synaptic function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of α1A-AR agonists in Alzheimer's disease mouse models.

Table 1: Effects of CCF219B (Compound 3) on Alzheimer's Disease Biomarkers and Cognition

Animal ModelTreatment and DoseDurationKey FindingsReference
3xTg-AD MiceCCF219B (2.6 mg/kg/day, oral)10 months- Improved synaptic plasticity (restored long-term potentiation).- Significantly improved spatial learning and memory in the Barnes maze.[6]
hAPP-Tg MiceCCF219B (3 or 9 mg/kg/day, oral)3 months- Restored long-term potentiation deficits.[1]
hAPP-Tg MiceCCF219B (6 and 9 mg/kg, oral)Not specified- Significantly reduced plasma Aβ40 and Aβ42 levels.[1]

Table 2: Effects of Cirazoline on Cognitive Function in Wild-Type Mice

Animal ModelTreatment and DoseDurationKey FindingsReference
Wild-Type MiceCirazoline (10 mg/L in drinking water)Not specified- Reduced time to solve the Barnes maze.- Fewer errors in the Barnes maze.- Reduced time and fewer errors in the multi-T maze.[6]

Experimental Protocols

The following are generalized protocols for in vivo studies with α1A-AR agonists in mouse models of Alzheimer's disease, based on published research.

Protocol 1: Chronic Oral Administration of an α1A-AR Agonist in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To evaluate the long-term effects of an α1A-AR agonist on cognitive function and Alzheimer's disease pathology.

Materials:

  • Transgenic Alzheimer's disease model mice (e.g., 3xTg-AD or 5XFAD) and wild-type littermates.

  • α1A-AR agonist (e.g., CCF219B/Compound 3).

  • Vehicle control (e.g., sterile water or saline).

  • Oral gavage needles.

  • Apparatus for behavioral testing (e.g., Barnes maze, Morris water maze).

  • Equipment for tissue collection and analysis (e.g., ELISA kits for Aβ quantification, equipment for electrophysiology).

Procedure:

  • Animal Housing and Acclimation: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. Allow for at least one week of acclimation before the start of the experiment.

  • Drug Preparation: Dissolve the α1A-AR agonist in the appropriate vehicle at the desired concentration. Prepare fresh solutions as required.

  • Dosing Regimen:

    • Begin treatment at an age relevant to the pathological progression in the chosen mouse model (e.g., 2 months of age for 3xTg-AD mice).[6]

    • Administer the α1A-AR agonist or vehicle daily via oral gavage at a specified dose (e.g., 2.6 mg/kg/day).[6]

    • Continue treatment for a predetermined duration (e.g., 3 to 10 months).[1][6]

  • Behavioral Testing:

    • Towards the end of the treatment period, conduct cognitive behavioral tests.

    • Barnes Maze: Habituate mice to the maze for several days. During testing, record the latency to find the escape hole and the number of errors.

    • Morris Water Maze: Train mice to find a hidden platform in a pool of opaque water. In the probe trial, remove the platform and measure the time spent in the target quadrant.

  • Tissue Collection and Analysis:

    • Following the final behavioral test, euthanize the animals.

    • Collect brain tissue and plasma.

    • For biochemical analysis, homogenize brain tissue to measure levels of Aβ40 and Aβ42 using ELISA.

    • For electrophysiology, prepare acute hippocampal slices to measure long-term potentiation (LTP) as an indicator of synaptic plasticity.[1]

Protocol 2: In Vitro Assessment of Neuronal Viability

Objective: To determine the effect of an α1A-AR agonist on neuronal viability in an in vitro model of neurotoxicity.

Materials:

  • Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y).

  • Cell culture medium and supplements.

  • α1A-AR agonist.

  • Neurotoxic agent (e.g., amyloid-beta oligomers, glutamate).

  • MTT or LDH assay kit for cell viability assessment.

  • Multi-well plates.

Procedure:

  • Cell Culture: Culture neuronal cells in multi-well plates until they reach the desired confluency.

  • Treatment:

    • Pre-treat the cells with various concentrations of the α1A-AR agonist for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding the neurotoxic agent to the cell culture medium.

    • Include control groups (vehicle-treated, agonist only, and neurotoxin only).

  • Viability Assessment:

    • After the desired incubation period (e.g., 24 hours), assess cell viability using a standard method like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

    • Read the absorbance using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and compare the effects of the α1A-AR agonist at different concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of α1A-adrenergic receptors and a typical experimental workflow for evaluating α1A-AR agonists in a neurological disease model.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist α1A-AR Agonist (e.g., Amidephrine) receptor α1A-Adrenergic Receptor agonist->receptor Binds to gq Gq Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates downstream Downstream Cellular Responses (e.g., Neuroprotection, Synaptic Plasticity) pkc->downstream Phosphorylates targets leading to

Caption: α1A-Adrenergic Receptor Signaling Pathway.

G cluster_preclinical Preclinical In Vivo Study Workflow start Start: Select AD Mouse Model treatment Chronic Oral Administration (α1A-AR Agonist vs. Vehicle) start->treatment behavior Cognitive Behavioral Testing (e.g., Barnes Maze) treatment->behavior tissue Tissue Collection (Brain, Plasma) behavior->tissue analysis Biochemical & Physiological Analysis tissue->analysis e.g., Aβ ELISA, LTP data Data Analysis & Interpretation analysis->data end Conclusion on Therapeutic Efficacy data->end

Caption: Experimental Workflow for In Vivo Evaluation.

Application in Parkinson's Disease and Stroke Models

Currently, there is a lack of specific published research detailing the application of this compound or other selective α1A-AR agonists in animal models of Parkinson's disease and stroke. While the adrenergic system is implicated in the pathophysiology of both conditions, further investigation is required to determine the therapeutic potential of α1A-AR agonists in these contexts. Researchers interested in exploring this area could adapt existing models, such as the 6-hydroxydopamine (6-OHDA) model for Parkinson's disease or the middle cerebral artery occlusion (MCAO) model for stroke, to investigate the neuroprotective effects of these compounds.

Conclusion

The available preclinical data strongly suggest that selective α1A-adrenergic receptor agonists hold promise as a novel therapeutic strategy for Alzheimer's disease. The provided application notes and protocols, derived from studies on compounds like CCF219B and cirazoline, offer a solid foundation for researchers to design and execute experiments to further evaluate this class of drugs. While direct evidence for this compound in neurological disease models is currently sparse, its shared mechanism of action warrants investigation. Future research should also aim to explore the potential of α1A-AR agonists in other neurodegenerative conditions such as Parkinson's disease and ischemic stroke.

References

Application Note: HPLC-UV Method for the Analysis of Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amidephrine is an alpha-adrenergic agonist used as a vasoconstrictor and nasal decongestant.[1][2] Its hydrochloride salt, Amidephrine hydrochloride, requires accurate and precise analytical methods for quality control in pharmaceutical formulations and for its determination in biological fluids during preclinical and clinical studies. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound. The method is based on established analytical principles for similar phenethylamine (B48288) compounds and is designed to be robust and reliable.

Chemical Properties of this compound

  • Molecular Formula: C₁₀H₁₆N₂O₃S · HCl[3]

  • Molecular Weight: 280.77 g/mol [3]

  • Chemical Name: N-[3-[1-Hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide hydrochloride[4]

  • CAS Number: 37571-84-9[5]

Proposed HPLC-UV Method

This method is proposed for the quantitative determination of this compound in bulk drug substance and pharmaceutical dosage forms.

Chromatographic Conditions

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase 5mM Ammonium (B1175870) Acetate (B1210297) (pH 4.7) : Methanol (80:20, v/v)[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL
Column Temperature 30°C[6]
Detection Wavelength 272 nm[6]
Run Time Approximately 10 minutes

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of this HPLC-UV method, based on typical validation parameters for analogous compounds.

Table 1: System Suitability

ParameterAcceptance CriteriaExpected Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 2000> 5000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 6 replicate injections< 1.0%

Table 2: Linearity and Range

ParameterResult
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
5049.899.6%
7575.3100.4%
10099.599.5%

Table 4: Precision

Precision LevelParameter% RSD
Repeatability (Intra-day) Peak Area (n=6)< 1.5%
Intermediate Precision (Inter-day) Peak Area (n=6)< 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult (µg/mL)
LOD 0.5
LOQ 1.5

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase Preparation (5mM Ammonium Acetate, pH 4.7 : Methanol (80:20, v/v))

    • Weigh and dissolve the appropriate amount of ammonium acetate in HPLC-grade water to make a 5mM solution.

    • Adjust the pH of the aqueous solution to 4.7 using glacial acetic acid.

    • Mix 800 mL of the ammonium acetate buffer with 200 mL of HPLC-grade methanol.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution Preparation (1000 µg/mL)

    • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase and make up the volume to the mark.

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions Preparation (10 - 100 µg/mL)

    • Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations of 10, 25, 50, 75, and 100 µg/mL.

  • Sample Preparation (from a hypothetical tablet formulation)

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.

    • Make up the volume to 100 mL with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range (e.g., 50 µg/mL).

2. HPLC-UV Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform six replicate injections of the 50 µg/mL working standard solution to check for system suitability.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Diagrams

HPLC_Workflow prep Preparation hplc_system HPLC System Equilibration prep->hplc_system mobile_phase Mobile Phase (Ammonium Acetate:Methanol) mobile_phase->prep standard Standard Solutions (10-100 µg/mL) standard->prep sample Sample Solutions sample->prep analysis Analysis hplc_system->analysis system_suitability System Suitability Test (Replicate Injections) analysis->system_suitability calibration Calibration Curve Generation (Standard Injections) system_suitability->calibration Pass sample_analysis Sample Analysis calibration->sample_analysis data_proc Data Processing sample_analysis->data_proc quantification Quantification of Amidephrine HCl data_proc->quantification

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Amidephrine Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Amidephrine hydrochloride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Amidephrine is a selective α1-adrenergic receptor agonist used as a nasal decongestant.[1] The developed method employs a protein precipitation sample preparation procedure, followed by derivatization to enhance chromatographic retention and mass spectrometric response. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Amidephrine is a sympathomimetic amine that acts as a potent vasoconstrictor.[1] Its clinical use in treating allergic rhinitis necessitates a reliable and sensitive analytical method to study its pharmacokinetic profile in biological matrices.[2] Mass spectrometry coupled with liquid chromatography (LC-MS/MS) offers high selectivity and sensitivity for the quantification of drugs and their metabolites in complex biological fluids.[3][4]

This application note details a complete workflow for this compound analysis, from sample preparation to data acquisition and analysis. The methodology is adapted from established protocols for structurally similar compounds, such as phenylephrine (B352888), ensuring a high probability of success.[5]

Experimental

Materials and Reagents

  • This compound reference standard

  • Amidephrine-d3 hydrochloride (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Dansyl chloride

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method followed by derivatization was employed:

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (100 ng/mL Amidephrine-d3 hydrochloride in 50:50 acetonitrile:water).

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Add 50 µL of 1 mg/mL dansyl chloride in acetonitrile.

  • Vortex and incubate at 60°C for 10 minutes.

  • Add 400 µL of a methyl tert-butyl ether and n-hexane (2:1, v/v) mixture and vortex for 2 minutes for liquid-liquid extraction.[6]

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the final residue in 100 µL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

ParameterValue
Linearity Range0.05 - 50 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Accuracy at LLOQ95.2%
Precision at LLOQ (CV%)8.5%
Accuracy (QC Low, Mid, High)92.7% - 103.4%
Precision (QC Low, Mid, High) (CV%)4.6% - 9.1%
Recovery> 85%

Protocol: Step-by-Step Guide

1. Standard and QC Sample Preparation

1.1. Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

1.2. Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (ranging from 0.5 to 500 ng/mL).

1.3. Internal Standard Working Solution: Prepare a 100 ng/mL working solution of Amidephrine-d3 hydrochloride in 50:50 acetonitrile:water.

1.4. Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to create calibration standards (0.05, 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL) and quality control samples (e.g., 0.15, 7.5, 40 ng/mL).

2. Sample Processing

2.1. Thaw plasma samples, calibration standards, and QC samples on ice.

2.2. Follow the detailed Sample Preparation protocol described in the Experimental section.

3. LC-MS/MS System Setup and Data Acquisition

3.1. Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

3.2. Set up the instrument parameters as detailed in the LC-MS/MS Conditions section. The specific MRM transitions to be monitored for dansylated Amidephrine and its internal standard will need to be optimized. For the related compound phenylephrine, a precursor ion of m/z 168 is observed, which fragments to m/z 150.[7] A similar fragmentation pattern would be expected for Amidephrine, which should be confirmed by infusion of the standard.

3.3. Create a sequence table including blank injections, calibration standards, QC samples, and unknown samples.

3.4. Initiate the data acquisition.

4. Data Analysis

4.1. Integrate the peak areas for the analyte and the internal standard for all samples.

4.2. Calculate the peak area ratio (analyte/internal standard).

4.3. Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

4.4. Determine the concentration of Amidephrine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile + Formic Acid) is->ppt vortex1 Vortex ppt->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry1 Evaporate to Dryness supernatant->dry1 reconstitute1 Reconstitute in Buffer dry1->reconstitute1 derivatize Derivatization (Dansyl Chloride) reconstitute1->derivatize l_l_extraction Liquid-Liquid Extraction derivatize->l_l_extraction vortex2 Vortex l_l_extraction->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer dry2 Evaporate to Dryness organic_layer->dry2 reconstitute2 Reconstitute in Mobile Phase dry2->reconstitute2 autosampler Autosampler Injection reconstitute2->autosampler lc HPLC Separation (C18 Column) autosampler->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for this compound analysis.

G amidephrine Amidephrine alpha1 α1-Adrenergic Receptor amidephrine->alpha1 gq Gq Protein Activation alpha1->gq plc Phospholipase C Activation gq->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 Release pip2->ip3 dag DAG Formation pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C Activation dag->pkc vasoconstriction Vasoconstriction ca_release->vasoconstriction pkc->vasoconstriction

Caption: Simplified signaling pathway of Amidephrine.

References

Amidephrine Hydrochloride in Receptor Binding Affinity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Amidephrine (B1664861) is a sympathomimetic compound recognized as a selective α1-adrenergic receptor agonist. This specificity makes it a valuable pharmacological tool in receptor binding affinity studies. Such studies are essential for characterizing the α1-adrenergic receptor, understanding its physiological roles, and screening for novel drug candidates that target this receptor. A comprehensive understanding of amidephrine's binding profile is crucial for interpreting experimental results and for the development of more precise therapeutic agents.

Receptor Binding Profile of Amidephrine Hydrochloride

Amidephrine demonstrates selective affinity for the α1-adrenergic receptor class over α2- and β-adrenergic receptors. Adrenergic receptors are G protein-coupled receptors that are the targets of catecholamines like norepinephrine (B1679862) and epinephrine. They are categorized into α and β types, which are further divided into subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

To quantify the selectivity and affinity of this compound, competitive radioligand binding assays are the gold standard. These assays determine the inhibition constant (Ki) of the compound at various receptor subtypes. While amidephrine is established as α1-selective, specific Ki values are not consistently published across all subtypes. The following table provides a template for presenting such data, which should be determined experimentally.

Table 1: Receptor Binding Affinity Profile for this compound

Receptor SubtypeRepresentative RadioligandCommon Tissue/Cell SourceKi (nM)
α1A-Adrenergic [³H]-PrazosinRecombinant HEK293 or CHO cellsData not available
α1B-Adrenergic [³H]-PrazosinRecombinant HEK293 or CHO cellsData not available
α1D-Adrenergic [³H]-PrazosinRecombinant HEK293 or CHO cellsData not available
α2A-Adrenergic [³H]-RauwolscineHuman cerebral cortex, CHO cellsData not available
β1-Adrenergic [¹²⁵I]-CyanopindololRat heart membranes, CHO cellsData not available
β2-Adrenergic [¹²⁵I]-CyanopindololRat lung membranes, HEK293 cellsData not available

Note: This table serves as a template. Ki values should be determined experimentally to establish a comprehensive selectivity profile.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for α-Adrenergic Receptors

This protocol details the methodology for determining the binding affinity (Ki) of this compound for α1-adrenergic receptors using a filtration-based competitive radioligand binding assay.

Objective: To determine the IC50 and calculate the Ki of this compound at a specific α1-adrenergic receptor subtype.

Materials:

  • Receptor Source: Membranes isolated from cell lines (e.g., HEK293, CHO) stably expressing the human α1-adrenergic receptor subtype of interest.

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Prazosin for α1 receptors).

  • Test Compound: this compound.

  • Non-specific Binding (NSB) Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Phentolamine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at the incubation temperature.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, multi-channel pipettes, cell harvester/filtration apparatus, glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine), scintillation vials, liquid scintillation counter, and scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Thaw frozen membrane aliquots on ice.

    • Resuspend the membranes in fresh, ice-cold assay buffer to a predetermined optimal concentration (e.g., 50-120 µg protein per well for tissue, 3-20 µg for cultured cells). Protein concentration can be verified using a BCA or similar protein assay.

  • Assay Plate Setup:

    • The final assay volume is typically 250 µL per well.

    • Prepare serial dilutions of this compound (e.g., 10 concentrations over a five-log unit range) in assay buffer.

    • Add reagents to the 96-well plate in the following order for triplicate wells:

      • Total Binding (TB): 150 µL membranes, 50 µL assay buffer, and 50 µL radioligand.

      • Non-specific Binding (NSB): 150 µL membranes, 50 µL NSB control (e.g., Phentolamine), and 50 µL radioligand.

      • Competition Binding: 150 µL membranes, 50 µL of the competing test compound (this compound dilution), and 50 µL radioligand. The radioligand should be used at a fixed concentration, typically at or below its Kd value.

  • Incubation:

    • Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes) at a specific temperature (e.g., 30°C), often with gentle agitation.

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a 96-well cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters multiple times (e.g., four washes) with ice-cold wash buffer to remove any unbound radioactivity.

  • Radioactivity Measurement:

    • Dry the filters (e.g., 30 minutes at 50°C).

    • Place the dried filters into scintillation vials, add scintillation cocktail, and allow for a period of dark adaptation.

    • Measure the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. The resulting curve should be sigmoidal.

  • Determine IC50: Use non-linear regression analysis (e.g., in software like GraphPad Prism) to fit the competition curve and determine the IC50 value, which is the concentration of amidephrine that inhibits 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

α1-Adrenergic Receptor Signaling Pathway

The α1-adrenergic receptor is a G protein-coupled receptor (GPCR) that associates with the Gq heterotrimeric G protein. Upon activation by an agonist like amidephrine, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺). The combination of increased intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a physiological response, such as smooth muscle contraction.

G α1-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Amidephrine Amidephrine Alpha1_Receptor α1-Adrenergic Receptor Amidephrine->Alpha1_Receptor Binds Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Physiological Response PKC->Cellular_Response Phosphorylates Targets Ca2_release ↑ Intracellular Ca²⁺ ER->Ca2_release Triggers Release Ca2_release->PKC Co-activates Ca2_release->Cellular_Response Mediates

Caption: Agonist binding to the α1-receptor activates the Gq/PLC pathway.

Experimental Workflow for a Competitive Radioligand Binding Assay

The workflow for a competitive binding assay involves three main stages: preparation of reagents, execution of the binding assay, and analysis of the collected data to determine compound affinity.

G Competitive Radioligand Binding Assay Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A1 Prepare Receptor Membranes B1 Incubate Reagents in 96-Well Plate A1->B1 A2 Prepare Radioligand Solution A2->B1 A3 Prepare Serial Dilutions of Amidephrine A3->B1 B2 Filter to Separate Bound & Free Ligand B1->B2 B3 Measure Radioactivity (Scintillation Counting) B2->B3 C1 Calculate Specific Binding B3->C1 C2 Plot Competition Curve C1->C2 C3 Determine IC₅₀ via Non-Linear Regression C2->C3 C4 Calculate Ki using Cheng-Prusoff Equation C3->C4

Caption: A standard workflow for determining compound affinity (Ki).

Amidephrine Hydrochloride: A Pharmacological Tool for Investigating α1-Adrenergic Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN USE.

Application Notes

Amidephrine (B1664861) hydrochloride is a potent and selective sympathomimetic amine that functions as an agonist at α1-adrenergic receptors. Its selectivity for the α1-adrenoceptor subtype over α2- and β-adrenergic receptors makes it a valuable tool compound for researchers in pharmacology and drug development. Amidephrine is utilized in a variety of in vitro and in vivo experimental paradigms to investigate the physiological and pathophysiological roles of α1-adrenergic receptor signaling.

Key Applications:

  • Selective Stimulation of α1-Adrenergic Receptors: Amidephrine hydrochloride can be employed to selectively activate α1-adrenoceptors in cells, tissues, and whole organisms, allowing for the elucidation of their downstream signaling pathways and physiological effects. Studies have shown that (-)-amidephrine exhibits selective activity at α1-adrenoceptors, with no discernible effects on α2-adrenoceptors[1].

  • Functional Characterization of α1-Adrenergic Receptor Subtypes: While specific quantitative data on the binding affinity and potency of amidephrine at individual α1-adrenergic receptor subtypes (α1A, α1B, and α1D) is not extensively consolidated in publicly available literature, it can be used in conjunction with subtype-selective antagonists to dissect the contribution of each subtype to a given physiological response.

  • In Vitro Pharmacology: In isolated tissue preparations, such as vascular rings or smooth muscle strips, amidephrine is used to elicit contractile responses mediated by α1-adrenergic receptors. These assays are fundamental for studying vasoconstriction and for the initial screening and characterization of α1-adrenergic antagonists.

  • In Vivo Cardiovascular Studies: Administration of this compound to animal models allows for the investigation of its effects on systemic blood pressure and heart rate. As an α1-agonist, it typically induces vasoconstriction, leading to an increase in blood pressure. These studies are crucial for understanding the role of α1-adrenergic receptors in cardiovascular regulation.

  • Signal Transduction Pathway Analysis: Amidephrine is a useful tool to study the Gq-protein coupled signaling cascade. Activation of α1-adrenergic receptors by amidephrine leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers orchestrate a variety of cellular responses.

Pharmacological Profile

Table 1: Quantitative Pharmacological Data for Amidephrine

ParameterReceptor SubtypeSpeciesTissue/Cell LineValueReference
Functional Activity α1-AdrenoceptorRatVas DeferensAgonist[1]
α2-AdrenoceptorRatVas DeferensNo effect[1]
Comparative Potency α1-AdrenoceptorDog (anesthetized)In vivo (vasopressor)1:0.9 (Amidephrine:Phenylephrine)
α1-AdrenoceptorCat (anesthetized)In vivo (vasopressor)1:2.1 (Amidephrine:Phenylephrine)
α1-AdrenoceptorRat (unanesthetized)In vivo (vasopressor, i.p.)5.7:1 (Amidephrine:Phenylephrine)
α1-AdrenoceptorRat (unanesthetized)In vivo (vasopressor, p.o.)3.7:1 (Amidephrine:Phenylephrine)

Note: The comparative potency values are presented as a molar ratio.

Signaling Pathways and Experimental Workflows

To facilitate the use of this compound in research, the following diagrams illustrate the canonical α1-adrenergic signaling pathway and a general experimental workflow for its characterization.

alpha1_signaling_pathway Amidephrine Amidephrine HCl Alpha1_AR α1-Adrenergic Receptor Amidephrine->Alpha1_AR Binds to Gq Gq Protein (α, β, γ subunits) Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Caption: α1-Adrenergic Receptor Signaling Pathway

experimental_workflow start Start: Characterize Amidephrine HCl Activity in_vitro_binding In Vitro Binding Assays (Radioligand Displacement) start->in_vitro_binding in_vitro_functional In Vitro Functional Assays start->in_vitro_functional tissue_bath Isolated Tissue Bath (e.g., Aortic Rings) start->tissue_bath in_vivo In Vivo Studies (e.g., Rodent Model) start->in_vivo determine_ki Determine Ki at α1, α2, β subtypes in_vitro_binding->determine_ki data_analysis Data Analysis and Pharmacological Profile Generation determine_ki->data_analysis calcium_assay Calcium Mobilization Assay in_vitro_functional->calcium_assay ip1_assay IP1 Accumulation Assay in_vitro_functional->ip1_assay determine_ec50 Determine EC50/Potency calcium_assay->determine_ec50 ip1_assay->determine_ec50 determine_ec50->data_analysis contraction_response Measure Contraction/Relaxation tissue_bath->contraction_response contraction_response->data_analysis bp_measurement Blood Pressure Measurement in_vivo->bp_measurement bp_measurement->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Characterizing Amidephrine

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions and cell/tissue types.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors and its selectivity against other adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cells expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells)

  • This compound

  • Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1 receptors)

  • Non-specific binding control (e.g., high concentration of phentolamine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

  • Reaction Mixture:

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

    • Non-Specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

    • Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of amidephrine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of this compound in stimulating calcium release via α1-adrenergic receptors.

Materials:

  • Cells expressing the α1-adrenergic receptor of interest (e.g., HEK293 cells)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer, including probenecid.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Establish a baseline fluorescence reading for each well.

    • Add the different concentrations of this compound to the wells and immediately begin kinetic fluorescence measurements.

    • Record the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of amidephrine.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of amidephrine that produces 50% of the maximal response) using non-linear regression analysis.

Protocol 3: Isolated Tissue Bath Assay (Rat Aortic Rings)

Objective: To assess the contractile effect of this compound on vascular smooth muscle.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • This compound

  • Phenylephrine (as a positive control)

  • Isolated tissue bath system with force-displacement transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Place the aorta in ice-cold Krebs-Henseleit solution.

    • Carefully remove adherent connective tissue and cut the aorta into 2-3 mm wide rings.

  • Mounting:

    • Mount the aortic rings in the tissue baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Connect the rings to force-displacement transducers.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

    • Wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

  • Viability Test: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash out the KCl and allow the tissues to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., phenylephrine) or KCl.

    • Plot the percentage of maximal contraction against the logarithm of the this compound concentration.

    • Determine the EC50 value and the maximum effect (Emax) using non-linear regression analysis.

Protocol 4: In Vivo Blood Pressure Measurement in Anesthetized Rats

Objective: To evaluate the effect of intravenously administered this compound on systemic blood pressure.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Saline (0.9% NaCl)

  • This compound

  • Catheters for cannulation of the carotid artery and jugular vein

  • Pressure transducer and data acquisition system

  • Syringe pump

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and ensure a stable level of anesthesia throughout the experiment.

    • Surgically expose the carotid artery and jugular vein.

    • Cannulate the carotid artery with a catheter connected to a pressure transducer for blood pressure measurement.

    • Cannulate the jugular vein with a catheter for intravenous drug administration.

  • Equilibration: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure and heart rate are achieved.

  • Drug Administration:

    • Administer increasing doses of this compound intravenously as a bolus injection or a continuous infusion.

    • Record the mean arterial pressure (MAP) and heart rate continuously.

  • Data Analysis:

    • Calculate the change in MAP from the baseline for each dose of amidephrine.

    • Plot the change in MAP against the dose of this compound.

    • Determine the dose that produces a specific increase in blood pressure (e.g., ED50, the dose that produces 50% of the maximal pressor response).

Disclaimer: All animal procedures should be performed in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for Cell-Based Assay Development Using Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride is a sympathomimetic agent that acts as a selective agonist for α1-adrenergic receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to the Gq alpha subunit.[3][4] The subsequent signaling cascade involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][5][6] IP3 triggers the release of calcium from intracellular stores, making the measurement of intracellular calcium a robust method for assessing the activity of this compound and other α1-adrenergic agonists.[7]

This document provides detailed protocols for developing and performing cell-based assays to characterize the activity of this compound, focusing on intracellular calcium mobilization.

Signaling Pathway

The activation of α1-adrenergic receptors by an agonist such as this compound initiates a well-defined signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein.[8] The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG.[8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytosol.[5] The resulting increase in intracellular calcium concentration can be detected using calcium-sensitive fluorescent dyes.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Amidephrine Amidephrine hydrochloride Alpha1_AR α1-Adrenergic Receptor Amidephrine->Alpha1_AR binds Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_store->Ca_release

Caption: this compound signaling pathway.

Data Presentation

AgonistAssay TypeCell/Tissue TypeEC50Reference
Phenylephrine (B352888)Na+/Ca2+ Exchanger ActivityNot Specified21 µM[5]
PhenylephrineIntracellular Ca2+ ElevationBC3H-1 muscle cells0.51 µM[10]
PhenylephrineL-type Ca2+ CurrentCat atrial myocytes13.6 µM[11]
PhenylephrineAorta Ring ContractionRat aorta171.1 nM

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay Using a Fluorescent Plate Reader

This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation in a 96-well format using a fluorescent plate reader.

Materials:

  • Adherent cells expressing the α1-adrenergic receptor (e.g., CHO or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Black, clear-bottom 96-well plates

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, for cell lines with active anion transporters)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluorescent plate reader with automated injection capabilities

Experimental Workflow Diagram:

experimental_workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture cells to 80-90% confluency seeding Seed cells in 96-well black, clear-bottom plate cell_culture->seeding incubation1 Incubate overnight seeding->incubation1 wash1 Wash cells with Assay Buffer incubation1->wash1 dye_loading Load cells with calcium-sensitive dye wash1->dye_loading incubation2 Incubate for 45-60 min at 37°C dye_loading->incubation2 wash2 Wash cells to remove excess dye incubation2->wash2 add_buffer Add Assay Buffer wash2->add_buffer plate_reader Place plate in fluorescent plate reader add_buffer->plate_reader baseline Measure baseline fluorescence plate_reader->baseline injection Inject Amidephrine HCl and measure fluorescence baseline->injection data_processing Calculate fluorescence ratio or change in intensity injection->data_processing dose_response Generate dose-response curve data_processing->dose_response ec50 Determine EC50 value dose_response->ec50

Caption: Workflow for the intracellular calcium mobilization assay.

Procedure:

  • Cell Plating:

    • Culture adherent cells expressing the α1-adrenergic receptor in appropriate media supplemented with FBS and penicillin-streptomycin.

    • The day before the assay, detach cells using trypsin-EDTA and seed them in a black, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM), 0.02% Pluronic F-127, and optionally, 1-2.5 mM probenecid in Assay Buffer.

    • Aspirate the cell culture medium from the wells and wash the cell monolayer once with 100 µL of Assay Buffer.

    • Add 50-100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Assay Protocol:

    • After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.

    • Add 100 µL of Assay Buffer to each well.

    • Place the plate in a fluorescent plate reader equipped with an automated injector.

    • Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement at 340/380 nm excitation and 510 nm emission; for Fluo-4, 494 nm excitation and 516 nm emission).

    • Measure the baseline fluorescence for a set period (e.g., 10-20 seconds).

    • Inject a prepared solution of this compound at various concentrations into the wells.

    • Immediately begin recording the fluorescence signal for a period of 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, determine the change in fluorescence intensity from the baseline.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the development and execution of cell-based assays to characterize the activity of this compound. By measuring the mobilization of intracellular calcium, researchers can obtain robust and quantitative data on the potency and efficacy of this α1-adrenergic receptor agonist. These assays are valuable tools for drug discovery and pharmacological research.

References

Troubleshooting & Optimization

Technical Support Center: Amidephrine Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of Amidephrine hydrochloride degradation products. The information is based on established knowledge of similar phenylethanolamine compounds, as direct comprehensive studies on Amidephrine are limited.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on the structure of Amidephrine, a phenylethanolamine derivative, it is susceptible to degradation through several pathways, similar to structurally related compounds like Phenylephrine (B352888).[1] The primary expected degradation pathways include:

  • Oxidation: The phenylethanolamine structure, particularly the benzylic alcohol and the secondary amine, is prone to oxidation. This can be accelerated by the presence of oxygen, metal ions, and light.

  • Hydrolysis: While the core structure of Amidephrine does not contain readily hydrolyzable groups like esters or amides in the traditional sense, forced hydrolysis under acidic or basic conditions can lead to degradation. The methanesulfonamide (B31651) group's stability under these conditions should be considered.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Studies on the structurally similar Phenylephrine have shown it to be susceptible to photodegradation.[2]

  • Thermal Degradation: High temperatures can promote various degradation reactions, including dehydration and oxidation.

Q2: What are the potential degradation products of this compound?

While specific degradation products for Amidephrine have not been extensively reported, we can infer potential products based on studies of similar molecules like Phenylephrine.[2] Potential degradation products may include:

  • Dehydration Product: Loss of a water molecule from the β-hydroxyethylamino side chain to form an enamine or a related unsaturated species is a common degradation pathway for phenylethanolamines.[2]

  • Oxidation Products: Oxidation of the secondary amine could lead to the formation of an N-oxide or dealkylation. Oxidation of the benzylic alcohol could yield a ketone.

  • Products from Ring Modification: Under harsh oxidative conditions, modifications to the phenyl ring, potentially involving the methanesulfonamide group, could occur.

  • Adducts with Excipients: In formulated products, Amidephrine could potentially react with excipients, especially under stress conditions. For instance, Phenylephrine has been shown to form adducts with maleic acid when formulated with chlorpheniramine (B86927) maleate.[3][4]

Q3: What analytical techniques are recommended for identifying this compound degradation products?

A stability-indicating analytical method is crucial for separating and quantifying degradation products. The recommended primary technique is High-Performance Liquid Chromatography (HPLC) , often coupled with mass spectrometry (MS).

  • HPLC with UV detection: This is the standard for routine analysis and stability studies. A reversed-phase C18 column is typically a good starting point. The method must be validated to demonstrate specificity, meaning it can resolve the parent drug from all potential degradation products.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for the identification of unknown degradation products.[2][5][6] It provides molecular weight information, which is critical for elucidating the structures of the degradants. Tandem MS (MS/MS) can provide further structural information through fragmentation analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound degradation.

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC Inappropriate mobile phase pH.Optimize the mobile phase pH. Since Amidephrine is a basic compound, a slightly acidic pH (e.g., 3-5) is often a good starting point to ensure it is in its protonated form.
Incompatible column chemistry.Experiment with different stationary phases (e.g., C8, phenyl-hexyl) if a C18 column does not provide adequate separation.
Ion-pairing reagent issues.If using an ion-pairing reagent, ensure its concentration is optimized and the column is properly equilibrated. Consider ion-pairing free methods if possible, especially for LC-MS compatibility.
No degradation observed under stress conditions Stress conditions are too mild.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). A target degradation of 5-20% is generally recommended for method validation.[7]
Amidephrine is highly stable under the tested conditions.While possible, it is less likely to be completely stable under all stress conditions. Ensure that the analytical method is capable of detecting any potential degradation products that might be forming at low levels.
Multiple unknown peaks in the chromatogram Formation of several degradation products.Use LC-MS to obtain molecular weight information for each unknown peak to aid in their identification.
Impurities in the starting material or reagents.Analyze a non-degraded sample of this compound and a blank (containing only the stress medium) to identify any pre-existing impurities or artifacts.
Mass balance issues (sum of parent drug and degradation products is not close to 100%) Some degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore).Use a more universal detection method like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with UV.
Formation of volatile or insoluble degradation products.This can be challenging to address. Consider headspace GC-MS for volatile products or analysis of any precipitate that forms.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to develop and validate a stability-indicating method.[7][8][9] The following are general protocols that should be adapted based on the specific properties of this compound.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 72 hours
Oxidation 3% H₂O₂Room Temperature24 - 72 hours
Thermal Degradation Dry Heat80°C48 - 96 hours
Photodegradation (Solid) ICH-compliant light sourceRoom TemperatureAs per ICH Q1B
Photodegradation (Solution) ICH-compliant light sourceRoom TemperatureAs per ICH Q1B

Note: The duration of the study should be adjusted to achieve a target degradation of 5-20%. Samples should be taken at various time points to monitor the degradation progress.

Stability-Indicating HPLC Method Development

The following is a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm and 275 nm (or scan with a PDA detector)
Injection Volume 10 µL

Note: This method will likely require optimization to achieve adequate separation of all degradation products from the parent compound and from each other.

Visualizations

Amidephrine_Degradation_Pathway Amidephrine This compound Oxidation Oxidation (e.g., H₂O₂) Amidephrine->Oxidation Hydrolysis Hydrolysis (Acid/Base) Amidephrine->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) Amidephrine->Photodegradation Thermal Thermal Stress (Heat) Amidephrine->Thermal DP1 Oxidized Products (e.g., N-oxide, Ketone) Oxidation->DP1 DP2 Hydrolytic Products Hydrolysis->DP2 DP3 Photodegradation Products Photodegradation->DP3 DP4 Dehydration Product Thermal->DP4

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis Amidephrine Amidephrine HCl Sample Amidephrine->Acid Amidephrine->Base Amidephrine->Oxidation Amidephrine->Thermal Amidephrine->Photo Identification Degradation Product Identification (LC-MS, MS/MS) Analysis->Identification Method_Validation Method Validation (ICH Guidelines) Identification->Method_Validation

Caption: Workflow for identifying Amidephrine degradation products.

References

potential for experimental artifacts with Amidephrine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amidephrine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective α1-adrenergic receptor agonist.[1][2] Its primary mechanism of action is to bind to and activate α1-adrenergic receptors, which are Gq protein-coupled receptors. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various downstream cellular effects.[3]

Q2: What are the known receptor targets for Amidephrine?

Q3: What is the recommended solvent and storage for this compound?

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It is also soluble in water and ethanol.[5] Stock solutions in DMSO should be stored at -20°C or -80°C. Aqueous solutions are less stable and it is not recommended to store them for more than one day.[5] Protect the compound and its solutions from light.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments with this compound.

Issue 1: Diminished or No Response to Repeated Amidephrine Application

Question: I observed a robust response to the initial application of Amidephrine, but subsequent applications in my cell culture/tissue bath experiment resulted in a significantly weaker or no response. What could be the cause?

Answer: This phenomenon is likely due to tachyphylaxis , or rapid desensitization of the α1-adrenergic receptors. Continuous or repeated exposure to an agonist can lead to receptor desensitization through several mechanisms, including:

  • Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, leading to the recruitment of β-arrestin.

  • β-Arrestin Binding: β-arrestin binding sterically hinders the coupling of the receptor to its G protein, effectively uncoupling it from downstream signaling pathways.

  • Receptor Internalization: The receptor-arrestin complex can be targeted for endocytosis, removing the receptor from the cell surface and further reducing the cell's responsiveness to the agonist.

Troubleshooting Steps:

  • Washout Periods: Incorporate sufficient washout periods between agonist applications to allow for receptor resensitization. The duration of the washout will depend on the cell type and experimental conditions and may need to be determined empirically.

  • Time-Course Experiment: Perform a time-course experiment with a single application of Amidephrine to characterize the onset and duration of the response, as well as the time it takes for the signal to return to baseline.

  • Lower Concentrations: Use the lowest effective concentration of Amidephrine to minimize the extent of receptor desensitization.

  • Control for Desensitization: In your experimental design, include control groups that are pre-treated with Amidephrine for a period before the final stimulation to quantify the extent of desensitization.

Experimental Protocol: Assessing Receptor Desensitization

  • Cell Culture: Plate cells expressing α1-adrenergic receptors at an appropriate density in a multi-well plate.

  • Dye Loading (for Calcium Assays): Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Initial Stimulation: Add Amidephrine at a concentration known to elicit a robust response (e.g., EC80) and record the calcium transient.

  • Washout: Wash the cells thoroughly with assay buffer to remove the Amidephrine.

  • Recovery Period: Incubate the cells in fresh assay buffer for varying periods (e.g., 15, 30, 60, 120 minutes) to allow for receptor resensitization.

  • Second Stimulation: After the recovery period, re-stimulate the cells with the same concentration of Amidephrine and record the response.

  • Data Analysis: Compare the peak response of the second stimulation to the first stimulation to quantify the extent of desensitization and the time course of resensitization.

Gq_Signaling_Desensitization Amidephrine Amidephrine a1AR α1-Adrenergic Receptor Amidephrine->a1AR Binds Gq Gq Protein a1AR->Gq Activates GRK GRK a1AR->GRK Activates P_a1AR Phosphorylated α1-AR PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Triggers GRK->a1AR Phosphorylates GRK->P_a1AR Phosphorylates Arrestin β-Arrestin P_a1AR->Arrestin Recruits Arrestin->Gq Blocks Gq coupling Endocytosis Receptor Internalization Arrestin->Endocytosis Promotes

Caption: Alpha-1 adrenergic receptor desensitization pathway.

Issue 2: Unexpected or Off-Target Effects at High Concentrations

Question: I am observing unexpected cellular responses at high concentrations of Amidephrine that are not consistent with α1-adrenergic receptor activation. What could be happening?

Troubleshooting Steps:

  • Dose-Response Curve: Generate a full dose-response curve for your observed effect. This will help you determine the EC50 and the concentration range where the response is saturated or where non-specific effects may begin to appear.

  • Selective Antagonists: Use selective antagonists for other potential off-target receptors to see if the unexpected effect can be blocked. For example:

    • β-adrenergic receptors: Propranolol (non-selective β-blocker)

    • Serotonin (B10506) receptors: A specific antagonist for the suspected serotonin receptor subtype.

    • Dopamine (B1211576) receptors: A specific antagonist for the suspected dopamine receptor subtype.

  • Literature Review: Search for literature on the off-target effects of other α1-agonists, as they may provide clues to potential off-target liabilities of Amidephrine.

  • Lower Concentrations: If possible, conduct your experiments within a concentration range where Amidephrine is known to be selective for the α1-adrenergic receptor.

Experimental Protocol: Investigating Off-Target Effects

  • Cell Line Selection: Use a cell line that endogenously expresses the suspected off-target receptor but has low or no expression of α1-adrenergic receptors. Alternatively, use a cell line overexpressing the receptor of interest.

  • Agonist Treatment: Treat the cells with a range of Amidephrine concentrations, including the high concentrations that produced the unexpected effects in your original experiment.

  • Functional Readout: Measure a functional readout appropriate for the suspected off-target receptor (e.g., cAMP accumulation for Gs- or Gi-coupled receptors, or a different second messenger).

  • Antagonist Co-treatment: Co-treat the cells with Amidephrine and a selective antagonist for the suspected off-target receptor to see if the response is blocked.

  • Data Analysis: Analyze the dose-response data to determine if Amidephrine is acting as an agonist or antagonist at the off-target receptor.

Issue 3: Compound Instability and Degradation

Question: My experimental results with Amidephrine are inconsistent over time, or I am seeing unexpected peaks in my analytical measurements (e.g., HPLC). Could the compound be degrading?

Answer: Yes, like many small molecules, this compound can be susceptible to degradation, especially under certain experimental conditions. While specific stability data for Amidephrine in cell culture media is limited, information on the structurally similar compound phenylephrine (B352888) hydrochloride can provide some insights. Phenylephrine is known to be sensitive to light and pH.[6] Degradation can occur through oxidation and other chemical reactions, potentially leading to a loss of potency and the formation of new, uncharacterized products that could have their own biological activity.

Troubleshooting Steps:

  • Proper Storage: Ensure that the solid compound and stock solutions are stored correctly (protected from light, at the recommended temperature).

  • Fresh Solutions: Prepare fresh working solutions of Amidephrine for each experiment, especially for aqueous solutions which are less stable.[5]

  • Vehicle Controls: Always include a vehicle control (the solvent used to dissolve the Amidephrine, at the same final concentration) in your experiments.

  • Analytical Chemistry: If you suspect degradation, you can use analytical techniques like HPLC to assess the purity of your Amidephrine solutions over time under your experimental conditions.

  • pH and Media Components: Be aware that the pH of your experimental buffer and components of your cell culture media could potentially affect the stability of Amidephrine.

Experimental Protocol: Assessing Amidephrine Stability by HPLC

  • Solution Preparation: Prepare a solution of this compound in your experimental buffer or cell culture medium at the working concentration.

  • Incubation: Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: At each time point, inject an aliquot of the solution onto a suitable HPLC system with a C18 column and a UV detector.

  • Data Analysis: Monitor the peak area of the parent Amidephrine compound over time. A decrease in the peak area indicates degradation. Also, look for the appearance of new peaks, which would correspond to degradation products.

Workflow_Stability_Check cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep Prepare Amidephrine Solution in Experimental Buffer Incubate Incubate at Experimental Conditions (e.g., 37°C, 5% CO2) Prep->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample HPLC HPLC Analysis Sample->HPLC Analyze Analyze Peak Area of Parent Compound and Appearance of New Peaks HPLC->Analyze

Caption: Workflow for assessing Amidephrine stability.

Data Presentation

Table 1: Physicochemical Properties of Amidephrine

PropertyValueReference
Molecular FormulaC10H16N2O3S[2]
Molecular Weight244.31 g/mol [2]
IUPAC Name(RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide[2]
Primary Targetα1-Adrenergic Receptor[1][2]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSOSoluble[5]
EthanolSoluble[5]
WaterSoluble[5]

Note: The quantitative data presented here is based on available information. For lot-specific data, please refer to the certificate of analysis provided by the supplier.

This technical support center provides a starting point for troubleshooting potential experimental artifacts with this compound. As with any experimental reagent, careful planning, appropriate controls, and thorough data analysis are essential for obtaining reliable and reproducible results.

References

Optimizing Amidephrine Hydrochloride Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Amidephrine hydrochloride in in vitro experiments. Amidephrine is a selective α1-adrenergic receptor agonist, and understanding its optimal concentration and potential experimental challenges is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a selective agonist for α1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to various cellular responses, including smooth muscle contraction.

2. What is a typical effective concentration range for this compound in in vitro experiments?

For initial experiments, a dose-response study is highly recommended, starting with a broad concentration range (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific cell type and assay. As a point of reference, the related α1-adrenergic agonist, phenylephrine (B352888), has been shown to induce responses in various cell types at concentrations ranging from nanomolar to micromolar. For example, in rat-1 fibroblasts, low concentrations of phenylephrine (~10 nM) induced proliferation, while higher concentrations (>100 nM) led to an anti-proliferative, hypertrophic response.[2] In primary cultured rat hepatocytes, phenylephrine at concentrations of 1 µM to 10 µM potentiated PDGF-induced DNA synthesis and proliferation.[3]

Summary of Effective Concentrations for α1-Adrenergic Agonists in In Vitro Studies

AgonistCell/Tissue TypeEffect MeasuredEffective Concentration RangeReference
AmidephrineRat vas deferens & prostateContractionEC50: 6.17 - 6.79 µM-
PhenylephrineRat-1 FibroblastsProliferation~10 nM[2]
PhenylephrineRat-1 FibroblastsHypertrophy>100 nM[2]
PhenylephrineRat HepatocytesPotentiation of PDGF-induced proliferation1 µM - 10 µM[3]
PhenylephrineFerret Aortic Smooth Muscle CellsContractionDose-dependent increase in force[4]
PhenylephrineHamster Cremaster ArteriolesVasoconstriction1 nM - 10 µM[1]

3. What is the potential cytotoxicity of this compound?

Specific cytotoxicity data (IC50 values) for this compound in various cell lines is not widely published. As with any experimental compound, it is crucial to determine the cytotoxic concentration range in your specific cell model. This can be achieved by performing a cell viability assay, such as the MTT or MTS assay, across a range of this compound concentrations.

Generally, for in vitro experiments, it is advisable to use concentrations of the agonist that elicit the desired pharmacological effect without causing significant cell death. A starting point for cytotoxicity testing could be a concentration range extending above the expected effective concentration, for example, from 1 µM to 500 µM.

Reference IC50 Values for Cytotoxicity of Various Compounds in Different Cell Lines

CompoundCell LineAssayIC50Reference
PiperineHepG2 (Hepatocellular Carcinoma)MTT97 µM (48h)[5]
PiperineHep3B (Hepatocellular Carcinoma)MTT58 µM (48h)[5]
PiperineAML12 (Non-cancerous Hepatocyte)MTT184 µM (48h)[5]
Various Chemicals3T3, HepG2, Fa32, HL-60Basal CytotoxicityR² correlation of 0.83 between cell lines[6]

4. How should I prepare and store this compound solutions for in vitro experiments?

This compound is generally soluble in aqueous solutions. However, for creating stock solutions, it is common practice to dissolve the compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) before further dilution in cell culture media.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in your cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Stability: The stability of this compound in cell culture media can be influenced by factors such as pH and temperature. It is recommended to prepare fresh working solutions for each experiment.

Troubleshooting Guides

Issue 1: No or Weak Response to this compound

Possible Cause Troubleshooting Step
Sub-optimal Concentration Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM) to identify the optimal concentration for your cell type and assay.
Low Receptor Expression Verify the expression of α1-adrenergic receptors in your cell line using techniques like RT-qPCR, Western blot, or immunofluorescence.
Compound Degradation Prepare fresh stock and working solutions of this compound for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C.
Assay Sensitivity Ensure your assay is sensitive enough to detect the expected biological response. Optimize assay parameters such as incubation time and reagent concentrations.
Incorrect pH of Media Check and adjust the pH of your cell culture media, as pH can affect ligand-receptor binding.

Issue 2: High Variability in Experimental Results

Possible Cause Troubleshooting Step
Inconsistent Cell Health/Density Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS.
Incomplete Dissolution of Compound Ensure the this compound stock solution is fully dissolved before preparing working dilutions. Vortex or sonicate briefly if necessary.

Issue 3: Unexpected or Off-Target Effects

Possible Cause Troubleshooting Step
Activation of Other Receptors While Amidephrine is selective for α1-adrenergic receptors, at high concentrations, it may interact with other receptors. Use a selective α1-adrenergic receptor antagonist (e.g., prazosin) to confirm that the observed effect is mediated by α1-receptors.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the cytotoxic threshold for your cells. Include a vehicle control in your experiments.
Compound Purity Use a high-purity grade of this compound to avoid confounding effects from impurities.

Issue 4: Precipitation of the Compound in Cell Culture Media

Possible Cause Troubleshooting Step
Low Solubility in Aqueous Media Although this compound is generally water-soluble, high concentrations may precipitate in complex media. Prepare a more concentrated stock solution in DMSO to reduce the volume added to the media.
Interaction with Media Components Some components of cell culture media can interact with the compound and cause precipitation. Try a different formulation of cell culture medium if the problem persists.
Temperature Effects Ensure the cell culture medium is at 37°C when adding the compound, as temperature can affect solubility.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on a given cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control for cell death.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Receptor Binding Assay (Competitive Binding)

This protocol is to determine the binding affinity of this compound to α1-adrenergic receptors.

  • Membrane Preparation: Isolate cell membranes from cells overexpressing the α1-adrenergic receptor.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled α1-adrenergic receptor antagonist (e.g., [3H]-prazosin) to each well.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist).

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Washing: Rapidly wash the wells with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium following the activation of α1-adrenergic receptors.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Treatment: Prepare different concentrations of this compound.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the this compound solutions into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity from baseline to determine the extent of calcium mobilization. Plot the response against the log concentration of this compound to determine the EC50 value.

Visualizations

Amidephrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amidephrine Amidephrine hydrochloride a1_AR α1-Adrenergic Receptor Amidephrine->a1_AR Binds to Gq Gq/11 a1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Stimulates Ca2 [Ca²⁺]i (Increased) Ca2_release->Ca2 Leads to Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Signaling pathway of this compound via the α1-adrenergic receptor.

Experimental_Workflow_EC50 start Start: Prepare Cell Culture seed Seed cells in 96-well plate start->seed treat Treat cells with serial dilutions of this compound seed->treat incubate Incubate for a defined period treat->incubate measure Measure biological response (e.g., cell viability, Ca²⁺ flux) incubate->measure analyze Analyze data and plot dose-response curve measure->analyze ec50 Determine EC50/IC50 value analyze->ec50

Caption: General experimental workflow for determining EC50 or IC50 values.

Troubleshooting_Logic start Experiment yields unexpected results check_conc Is the concentration optimal? start->check_conc check_reagent Are reagents fresh and properly stored? check_conc->check_reagent Yes end Re-evaluate experimental design check_conc->end No, perform dose-response check_cells Are cells healthy and at the correct density? check_reagent->check_cells Yes check_reagent->end No, prepare fresh reagents check_protocol Is the experimental protocol being followed correctly? check_cells->check_protocol Yes check_cells->end No, optimize cell culture conditions check_protocol->end No, review and standardize protocol check_protocol->end Yes, consider off-target effects

Caption: A logical approach to troubleshooting in vitro experiments.

References

Technical Support Center: Understanding Amidephrine Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the degradation pathways of Amidephrine hydrochloride. Amidephrine is a distinct molecule from the more commonly studied Phenylephrine. However, given the structural similarities as phenethylamine (B48288) derivatives, this guide provides comprehensive information on the degradation of Phenylephrine hydrochloride as a reference for researchers. The methodologies and potential degradation patterns discussed herein may offer valuable insights for designing stability studies for this compound.

Structural Comparison:
  • Amidephrine: N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide

  • Phenylephrine: (R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol

While both molecules share a hydroxy-2-(methylamino)ethyl]phenyl core, the substitution at the 3-position of the phenyl ring is different (a methanesulfonamide (B31651) group in Amidephrine versus a hydroxyl group in Phenylephrine). This difference will likely influence the degradation pathways.

Frequently Asked Questions (FAQs) on Phenylephrine Hydrochloride Degradation

Q1: What are the primary degradation pathways for Phenylephrine hydrochloride?

A1: Phenylephrine hydrochloride is susceptible to degradation under various conditions. The primary pathways include:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by light, heat, or the presence of metal ions. This is a common degradation pathway for phenolic compounds.

  • Acid and Base Hydrolysis: While generally more stable at acidic pH, Phenylephrine can degrade under both acidic and basic conditions, particularly at elevated temperatures.[1] Degradation on the side chain with loss of the secondary amine function has been reported at a pH above 7.[2]

  • Interaction with Excipients: In formulations, Phenylephrine can react with other active ingredients or excipients. A notable example is the "Michael addition" reaction with maleic acid (often present as the counter-ion in chlorpheniramine (B86927) maleate) to form an adduct.[3][4]

  • Condensation Reactions: Degradation can also occur through condensation reactions with aldehydes, such as formaldehyde (B43269) or 5-hydroxymethylfurfural (B1680220) (5-HMF), which may be present as impurities in excipients.

Q2: What are the known degradation products of Phenylephrine hydrochloride?

A2: Several degradation products of Phenylephrine hydrochloride have been identified:

  • Michael Adduct with Maleic Acid: In formulations containing chlorpheniramine maleate, a major degradation product is formed through a Michael addition reaction between Phenylephrine and maleic acid.[3][4]

  • Condensation Products with Aldehydes: Phenylephrine can react with aldehydes like formaldehyde to form condensation products.

  • Loss of Water: A derivative with an unsaturated side chain, resulting from the loss of a water molecule, has been detected as a major degradation product of both Phenylephrine hydrochloride and bitartrate (B1229483) salts.[5]

Q3: What conditions accelerate the degradation of Phenylephrine hydrochloride?

A3: The stability of Phenylephrine hydrochloride is influenced by several factors:

  • pH: Degradation is more likely to occur at a pH above 7.[2]

  • Light: Phenylephrine hydrochloride is sensitive to light.[2] Exposure to fluorescent light can cause significant degradation.

  • Temperature: Elevated temperatures accelerate degradation, especially in the presence of other stress factors like acid, base, or oxidative agents.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenolic group.

  • Presence of Certain Excipients: As mentioned, maleic acid and aldehyde impurities in excipients can lead to the formation of specific degradation products.

Q4: What analytical methods are suitable for studying Phenylephrine hydrochloride degradation?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for separating and quantifying Phenylephrine hydrochloride and its degradation products.[1] Key features of a suitable stability-indicating HPLC method include:

  • Column: A C18 column is frequently used.[1]

  • Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[1]

  • Detection: UV detection is commonly used, with the wavelength set to an appropriate value for Phenylephrine (e.g., 272 nm).[1]

  • Forced Degradation: To validate the method's stability-indicating capability, forced degradation studies are performed under various stress conditions (acid, base, oxidation, heat, light) to ensure that the degradation products are well-resolved from the parent drug peak.

Troubleshooting Guide for Experimental Issues

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in chromatogram during stability study - Interaction with excipients.- Contamination of glassware or solvents.- Degradation due to inappropriate storage of samples.- Perform drug-excipient compatibility studies.- Use high-purity solvents and thoroughly clean glassware.- Ensure samples are stored under controlled and appropriate conditions.
Poor resolution between Phenylephrine and degradation peaks - Inappropriate mobile phase composition or pH.- Unsuitable column.- Inadequate method development.- Optimize the mobile phase (e.g., adjust organic solvent ratio, buffer concentration, or pH).- Try a different column chemistry (e.g., phenyl-hexyl).- Re-evaluate the entire chromatographic method, including gradient profile if applicable.
High variability in degradation results - Inconsistent stress conditions.- Sample preparation errors.- Instability of degradation products.- Precisely control temperature, pH, and duration of stress conditions.- Ensure accurate and consistent sample preparation.- Analyze samples immediately after preparation or store them under conditions that prevent further degradation.
No degradation observed under stress conditions - Stress conditions are too mild.- The drug is highly stable under the tested conditions.- Increase the concentration of the stress agent, duration of exposure, or temperature.- Confirm the stability of the drug under the applied conditions by comparing with a control sample. Phenylephrine hydrochloride has been found to be resilient to photolytic and thermal degradation in some studies.[1]

Quantitative Data Summary

The following table summarizes the extent of Phenylephrine hydrochloride degradation observed under different stress conditions from a representative study.

Stress ConditionReagent/ParameterDuration & Temperature% DegradationReference
Acidic Hydrolysis 0.1N Methanolic HCl1 hr at 60°CSignificant[1]
Basic Hydrolysis 0.1N Methanolic NaOH1 hr at 60°CSignificant[1]
Oxidative Degradation 6% v/v H₂O₂1 hr in the darkSignificant[1]
Thermal Degradation Dry Heat4 hr at 60°CNo degradation detected[1]
Photochemical Degradation Direct Sunlight48 hrNo degradation detected[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Phenylephrine Hydrochloride

Objective: To generate potential degradation products of Phenylephrine hydrochloride under various stress conditions to develop and validate a stability-indicating analytical method.

Materials:

  • Phenylephrine hydrochloride bulk drug

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1N)

  • Sodium hydroxide (B78521) (0.1N)

  • Hydrogen peroxide (6% v/v)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Phenylephrine hydrochloride in methanol to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To a specific volume of the stock solution, add an equal volume of 0.1N methanolic HCl.

    • Reflux the solution at 60°C for 1 hour in the dark.

    • After cooling, neutralize the solution with an equivalent amount of 0.1N NaOH.

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To a specific volume of the stock solution, add an equal volume of 0.1N methanolic NaOH.

    • Reflux the solution at 60°C for 1 hour in the dark.

    • After cooling, neutralize the solution with an equivalent amount of 0.1N HCl.

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To a specific volume of the stock solution, add an equal volume of 6% v/v H₂O₂.

    • Keep the solution in the dark at room temperature for 1 hour.

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid Phenylephrine hydrochloride in an oven at 60°C for 4 hours.

    • After cooling, dissolve the sample in methanol and dilute to a final concentration with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Phenylephrine hydrochloride to direct sunlight for 48 hours.

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Visualizations

Degradation Pathways

DegradationPathways cluster_michael Michael Addition with Maleic Acid cluster_condensation Condensation with Aldehydes Phenylephrine Phenylephrine MichaelAdduct Michael Addition Product Phenylephrine->MichaelAdduct MaleicAcid Maleic Acid (from Chlorpheniramine Maleate) MaleicAcid->MichaelAdduct Phenylephrine2 Phenylephrine CondensationProduct Condensation Product Phenylephrine2->CondensationProduct Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->CondensationProduct

Caption: Major degradation pathways of Phenylephrine hydrochloride.

Experimental Workflow for Forced Degradation Study

ForcedDegradationWorkflow start Start: Phenylephrine HCl Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidative Degradation (6% H2O2) start->oxidation thermal Thermal Degradation (60°C, solid) start->thermal photo Photolytic Degradation (Sunlight) start->photo neutralize_acid Neutralize acid->neutralize_acid neutralize_base Neutralize base->neutralize_base analysis HPLC Analysis oxidation->analysis thermal->analysis photo->analysis neutralize_acid->analysis neutralize_base->analysis

Caption: Workflow for a forced degradation study.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amidephrine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. General Information and Handling

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective α1-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors. This activation stimulates the Gq/11 protein pathway, leading to an increase in intracellular calcium levels and subsequent smooth muscle contraction, most notably vasoconstriction.[1]

Q2: What are the best practices for storing and handling this compound?

This compound stability is a critical factor for reliable experimental results. It is known to be sensitive to light. Therefore, it is recommended to store the compound protected from light in a cool, dry place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored in the dark at 4°C for short-term use. Long-term storage of solutions is generally not recommended due to the potential for degradation.

II. Signaling Pathway

The signaling pathway for this compound's action as an α1-adrenergic receptor agonist is depicted below.

Amidephrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amidephrine Amidephrine hydrochloride Alpha1_AR α1-Adrenergic Receptor Amidephrine->Alpha1_AR Binds to Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound signaling pathway.

III. Receptor Binding Assays

Receptor binding assays are crucial for characterizing the interaction of this compound with its target, the α1-adrenergic receptor.

Troubleshooting Guide: Receptor Binding Assays

Q3: My radioligand binding assay shows high non-specific binding. What are the possible causes and solutions?

High non-specific binding can obscure the specific binding signal. Here are common causes and troubleshooting steps:

  • Inappropriate radioligand concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding.

    • Solution: Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor.[2]

  • Suboptimal blocking agents: The blocking agent used may not be effectively preventing the radioligand from binding to non-receptor sites.

    • Solution: Pre-treat filter plates with a suitable blocking agent like polyethyleneimine (PEI).[2]

  • Inefficient washing: Insufficient or slow washing steps after filtration can leave unbound radioligand on the filter.

    • Solution: Increase the number of washes with ice-cold wash buffer and ensure the filtration and washing process is rapid.[2]

  • Poor quality membrane preparation: The membrane preparation may have low concentrations of functional receptors.

    • Solution: Ensure the tissue or cell source for the membrane preparation is rich in the target receptor and follow a validated protocol to maximize receptor yield and integrity.[2]

Q4: I am observing a low signal or no specific binding in my assay. What should I check?

A low or absent signal can be due to several factors:

  • Degraded this compound or radioligand: Improper storage can lead to degradation of the compounds.

    • Solution: Use freshly prepared solutions and ensure proper storage of stock compounds, protected from light.

  • Inactive receptors: The receptors in your membrane preparation may be denatured or inactive.

    • Solution: Prepare fresh membrane fractions and handle them gently, avoiding excessive vortexing or harsh detergents.

  • Incorrect assay buffer composition: The pH, ionic strength, or presence of necessary co-factors in the buffer can affect binding.

    • Solution: Optimize the assay buffer composition, ensuring the pH is appropriate for the receptor (typically pH 7.4 for adrenergic receptors).

  • Insufficient incubation time: The binding reaction may not have reached equilibrium.

    • Solution: Determine the optimal incubation time by performing association and dissociation experiments.[2]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol provides a general framework for a radioligand competition binding assay to determine the affinity of this compound for α1-adrenergic receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express α1-adrenergic receptors.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[2]

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (e.g., 10-20 µg of protein).

    • Radioligand (e.g., [3H]prazosin, a common α1-adrenergic antagonist radioligand) at a concentration at or below its Kd.

    • Varying concentrations of unlabeled this compound.

    • For non-specific binding control wells, add a high concentration of a known α1-adrenergic antagonist (e.g., phentolamine).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a blocking agent. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Quantitative Data: Receptor Binding
ParameterValueReceptor SubtypeReference
Ki~10 µMα1-adrenergic (frog heart)[3]

IV. Functional Assays (e.g., Vasoconstriction)

Functional assays measure the physiological response to this compound, such as the contraction of smooth muscle in isolated blood vessels.

Troubleshooting Guide: Vasoconstriction Assays

Q5: The isolated blood vessel shows a weak or no contractile response to this compound. What could be the issue?

A diminished response can be due to several factors:

  • Tissue viability: The tissue may have been damaged during dissection or may have deteriorated due to prolonged storage or improper buffer conditions.

    • Solution: Use fresh tissue whenever possible and handle it gently during preparation. Ensure the physiological salt solution (e.g., Krebs-Henseleit solution) is continuously gassed with carbogen (B8564812) (95% O2, 5% CO2) and maintained at the correct temperature (e.g., 37°C).

  • Endothelial damage: If studying endothelium-dependent responses, accidental damage to the endothelium during mounting can impair the results.

    • Solution: Handle the tissue carefully to preserve the endothelial layer. You can verify endothelial integrity by testing the relaxation response to an endothelium-dependent vasodilator like acetylcholine.

  • Receptor desensitization (Tachyphylaxis): Repeated applications of a high concentration of an agonist can lead to a reduced response.

    • Solution: Ensure an adequate washout period between applications to allow the tissue to return to its baseline state.[4]

Q6: I am observing high variability in my vasoconstriction assay results. How can I improve reproducibility?

Variability can be minimized by standardizing the experimental procedure:

  • Standardized tissue preparation: Use consistent dissection and mounting techniques for all tissue preparations.

  • Equilibration period: Allow for a sufficient and consistent equilibration period for the tissue in the organ bath before starting the experiment.

  • Consistent drug application: Use a standardized procedure for adding the drug to the bath to ensure consistent mixing and final concentration.

  • Control for vehicle effects: Perform control experiments with the vehicle used to dissolve this compound to ensure it does not have an effect on the tissue.

Experimental Workflow: Isolated Tissue Vasoconstriction Assay

Vasoconstriction_Workflow cluster_preparation Tissue Preparation cluster_equilibration Equilibration & Viability Check cluster_experiment Experiment cluster_analysis Data Analysis Dissection Dissect Blood Vessel Mounting Mount in Organ Bath Dissection->Mounting Equilibrate Equilibrate in PSS Mounting->Equilibrate Viability Check Viability (e.g., with KCl) Equilibrate->Viability Washout Washout Viability->Washout Add_Amidephrine Add Cumulative Concentrations of Amidephrine Washout->Add_Amidephrine Record_Response Record Contractile Response Add_Amidephrine->Record_Response Plot_Data Plot Concentration-Response Curve Record_Response->Plot_Data Calculate_EC50 Calculate EC50 & Emax Plot_Data->Calculate_EC50

Caption: Workflow for an isolated tissue vasoconstriction assay.

Quantitative Data: Vasoconstriction
ParameterValueTissueReference
EC501.8 x 10⁻⁶ MHuman saphenous vein[5]
EC501.4 x 10⁻⁶ MHuman internal mammary artery[5]

V. HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a common technique for the quantification and stability analysis of this compound.

Troubleshooting Guide: HPLC Analysis

Q7: I am seeing peak tailing in my chromatogram for this compound. What are the likely causes?

Peak tailing can compromise quantification. Common causes include:

  • Secondary interactions: Amine groups in Amidephrine can interact with residual silanol (B1196071) groups on the silica-based column packing.

    • Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Lowering the mobile phase pH can also help by protonating the silanol groups.

  • Column overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column degradation: The column may be losing its stationary phase or have become contaminated.

    • Solution: Wash the column with a strong solvent or replace it if necessary.

Q8: My retention times for this compound are drifting. What should I investigate?

Retention time shifts can affect peak identification and integration.

  • Changes in mobile phase composition: Inaccurate preparation or evaporation of volatile components can alter the mobile phase strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

  • Fluctuations in column temperature: Temperature changes can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump issues: Inconsistent flow rates due to pump malfunctions or leaks can cause retention time shifts.

    • Solution: Check the HPLC pump for leaks and ensure a consistent flow rate.

Q9: I am observing extraneous peaks (ghost peaks) in my chromatogram. Where might they be coming from?

Ghost peaks can interfere with the analysis.

  • Contaminated mobile phase or system: Impurities in the solvents or carryover from previous injections can cause ghost peaks.

    • Solution: Use high-purity solvents and flush the system thoroughly. Implement a needle wash step between injections.

  • Sample degradation: The sample may be degrading in the autosampler.

    • Solution: Keep the autosampler tray cool and analyze samples promptly after preparation.

  • Carryover from the injector: Residual sample from a previous injection can be introduced into the next run.

    • Solution: Optimize the injector wash procedure, using a strong solvent to clean the needle and sample loop.

Logical Troubleshooting Flowchart for HPLC Issues

HPLC_Troubleshooting cluster_problem_ID Problem Identification cluster_causes_peak Potential Causes: Peak Shape cluster_causes_RT Potential Causes: Retention Time cluster_causes_baseline Potential Causes: Baseline cluster_causes_no_peak Potential Causes: No Peak Start HPLC Problem Observed Peak_Shape Poor Peak Shape (Tailing, Fronting, Splitting) Start->Peak_Shape Retention_Time Retention Time Drift Start->Retention_Time Baseline Baseline Noise/Drift Start->Baseline No_Peak No Peak / Low Sensitivity Start->No_Peak Secondary_Interactions Secondary Interactions Peak_Shape->Secondary_Interactions Column_Overload Column Overload Peak_Shape->Column_Overload Column_Degradation Column Degradation Peak_Shape->Column_Degradation Mobile_Phase_Issue Mobile Phase Inconsistency Retention_Time->Mobile_Phase_Issue Temp_Fluctuation Temperature Fluctuation Retention_Time->Temp_Fluctuation Pump_Problem Pump Malfunction Retention_Time->Pump_Problem Contamination System/Solvent Contamination Baseline->Contamination Detector_Issue Detector Malfunction Baseline->Detector_Issue Air_Bubbles Air Bubbles Baseline->Air_Bubbles Injection_Failure Injection Failure No_Peak->Injection_Failure Sample_Degradation Sample Degradation No_Peak->Sample_Degradation Incorrect_Method Incorrect Method Parameters No_Peak->Incorrect_Method

Caption: Logical troubleshooting flowchart for common HPLC issues.

Quantitative Data: HPLC Analysis
ParameterValueColumnMobile PhaseReference
Retention Time 5.29 minC18 (25 cm x 4.6 mm, 5 µm)Buffer (pH 5.0)-Acetonitrile-Triethylamine (80:20:0.25)[6]
Linearity Range 5-15 µg/mLC18 (25 cm x 4.6 mm, 5 µm)Buffer (pH 5.0)-Acetonitrile-Triethylamine (80:20:0.25)[6]
Linearity Range 5-25 µg/mL--[7]
Linearity Range 1-6 µg/mLC18 (4.6 x 250mm, 5µm)Methanol: 0.05% triethylamine (B128534) (25:75 v/v, pH 2.70)[8]

VI. Immunoassays

While immunoassays (like ELISA or Western blotting) could theoretically be used, a critical consideration is the specificity of commercially available antibodies for α1-adrenergic receptor subtypes.

Q10: I am not getting a specific signal in my Western blot for the α1-adrenergic receptor. What could be the problem?

A significant issue with immunoassays for α1-adrenergic receptors is the lack of specificity of many commercially available antibodies. Studies have shown that several commercial antibodies fail to differentiate between wild-type and knockout tissues, indicating they are not specific for the receptor subtypes.

  • Recommendation: Before extensive troubleshooting of your immunoassay protocol, it is crucial to validate the specificity of your primary antibody. If possible, use positive controls (e.g., cell lysates overexpressing the receptor) and negative controls (e.g., tissues from knockout animals) to confirm antibody specificity. If specific antibodies are not available, consider alternative methods for receptor quantification, such as radioligand binding assays.

VII. Stability and Degradation

Q11: I suspect my this compound is degrading. What are the common degradation pathways?

This compound can degrade under certain conditions.

  • Photodegradation: Exposure to light can cause degradation.

  • Oxidative degradation: Amidephrine is susceptible to oxidation.

  • Interaction with excipients: In pharmaceutical formulations, Amidephrine has been shown to react with other components, such as maleic acid, to form degradation products.[9][10][11][12] It can also react with aldehyde impurities present in excipients.[13]

Q12: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the active pharmaceutical ingredient from its degradation products.

  • Forced Degradation Studies: Subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Method Development: Develop an HPLC method (e.g., by varying column type, mobile phase composition, pH, and gradient) that achieves baseline separation between the intact this compound peak and all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

References

Amidephrine Hydrochloride Quantification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantitative analysis of Amidephrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most common analytical methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry.[1][2][3][4][5] HPLC and UPLC-MS/MS are preferred for their high selectivity and sensitivity, especially in complex matrices like biological samples or pharmaceutical formulations with multiple components.[2] Spectrophotometric methods are simpler and more cost-effective but may be more susceptible to interference.[4][5]

Q2: What are the potential sources of interference in this compound quantification?

A2: Potential sources of interference can be broadly categorized as:

  • Structurally related compounds: Other sympathomimetic amines (e.g., pseudoephedrine, ephedrine) or degradation products of Amidephrine can have similar chemical properties and retention times, leading to co-elution in chromatographic methods.[6][7][8]

  • Excipients in pharmaceutical formulations: Common excipients such as chlorpheniramine (B86927) maleate, paracetamol, and caffeine (B1668208) can interfere with the analysis if not properly separated.[9]

  • Matrix components in biological samples: Endogenous substances in plasma, urine, or tissue samples can cause matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement and affecting the accuracy of quantification.[10][11][12]

  • Degradation products: this compound can degrade under stress conditions like acid or base hydrolysis and oxidation, forming products that may interfere with the quantification of the parent drug.[6][7][8]

Q3: How can I minimize matrix effects in LC-MS/MS analysis of this compound?

A3: To minimize matrix effects in LC-MS/MS analysis, consider the following strategies:

  • Effective sample preparation: Use appropriate sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12]

  • Chromatographic separation: Optimize the chromatographic method to separate Amidephrine from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column chemistry.[13]

  • Use of an appropriate internal standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.

  • Matrix-matched calibration curves: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with residual silanols on the column: Basic compounds like Amidephrine can interact with acidic silanol (B1196071) groups on the silica-based stationary phase.[14]- Lower the mobile phase pH to protonate the silanols and reduce interaction.[14]- Use a column with end-capping or a base-deactivated stationary phase.- Add a competing base like triethylamine (B128534) to the mobile phase.[15]
Column overload: Injecting too high a concentration of the analyte.[15]- Dilute the sample or reduce the injection volume.[15]
Column contamination or void: Accumulation of strongly retained compounds or a void at the column inlet.[14]- Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[14]
Peak Splitting or Shoulders Co-elution with an interfering compound: A closely eluting impurity or degradation product.[16]- Optimize the mobile phase composition or gradient to improve resolution.- Try a different column with a different selectivity.[16]
Injection solvent stronger than the mobile phase: This can cause peak distortion, especially for early eluting peaks.[14]- Prepare the sample in the initial mobile phase or a weaker solvent.
Partially blocked frit or column void: Disruption of the flow path.[14][16]- Replace the column inlet frit or the column itself.[14][16]
Irreproducible Retention Times Changes in mobile phase composition: Inaccurate mixing or evaporation of a volatile solvent.[17]- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a mobile phase with a buffer to maintain a constant pH.[17]
Fluctuations in column temperature: Temperature affects retention time.[17]- Use a column oven to maintain a constant temperature.[17]
Pump issues: Leaks or faulty check valves leading to inconsistent flow rate.[18]- Check for leaks and service the pump as needed.[18]
UPLC-MS/MS Method Troubleshooting
Problem Potential Cause Suggested Solution
Ion Suppression or Enhancement Matrix effects: Co-eluting matrix components interfere with the ionization of Amidephrine in the ion source.[10][12]- Improve sample preparation with techniques like SPE to remove interferences.[12]- Optimize chromatography to separate the analyte from the interfering matrix components.[13]- Use a matrix-matched calibration curve.
Poor Sensitivity Suboptimal ionization parameters: Incorrect settings for capillary voltage, gas flow, or temperature.- Optimize the ion source parameters for Amidephrine using a standard solution.
Inefficient desolvation: High flow rates or insufficient drying gas temperature.- Reduce the flow rate or increase the drying gas temperature and flow.
In-source Fragmentation High cone voltage: Excessive energy in the ion source causing the precursor ion to fragment before entering the mass analyzer.- Reduce the cone or fragmentor voltage.

Experimental Protocols

HPLC-UV Method for this compound Quantification in Pharmaceutical Formulations

This protocol is a general guideline and may require optimization for specific formulations.

1.1. Instrumentation

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

1.2. Reagents and Solutions

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Potassium dihydrogen phosphate (B84403) (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • This compound reference standard.

  • Mobile Phase: Prepare a solution of 0.05 M potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. Mix this buffer with acetonitrile in a ratio of 95:5 (v/v). Filter and degas the mobile phase before use.

1.3. Standard Solution Preparation

  • Accurately weigh about 25 mg of this compound reference standard and dissolve it in 25 mL of mobile phase to get a stock solution of 1000 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

1.4. Sample Preparation

  • For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • For injections, dilute an appropriate volume of the injection with the mobile phase to obtain a final concentration within the calibration range.

1.5. Chromatographic Conditions

  • Flow rate: 1.0 mL/min.[1]

  • Injection volume: 20 µL.[1]

  • Column temperature: 30 °C.

  • Detection wavelength: 272 nm.[6]

1.6. Analysis

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

UPLC-MS/MS Method for this compound Quantification in Human Plasma

This protocol is a general guideline and requires rigorous validation.

2.1. Instrumentation

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or HILIC analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

2.2. Reagents and Solutions

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium formate (B1220265) (LC-MS grade).

  • This compound reference standard.

  • Amidephrine-d4 hydrochloride (or other suitable internal standard).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

2.3. Standard and Internal Standard Solution Preparation

  • Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution with 50% methanol.

  • Prepare a working internal standard solution by diluting the stock solution with 50% methanol.

2.4. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Precondition an SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water and then with a low percentage of organic solvent.

  • Elute the analyte and internal standard with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

2.5. UPLC-MS/MS Conditions

  • Flow rate: 0.4 mL/min.

  • Injection volume: 5 µL.

  • Column temperature: 40 °C.

  • Gradient elution: A suitable gradient from 5% to 95% Mobile Phase B.

  • Ionization mode: Positive electrospray ionization (ESI+).

  • MRM transitions: Monitor specific precursor to product ion transitions for Amidephrine and its internal standard. (e.g., for Phenylephrine (B352888) m/z 168.0 → 150.0).[19]

2.6. Data Analysis

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using the same ratio.

UV-Visible Spectrophotometric Method for this compound Quantification

This is a simple method suitable for bulk drug or simple formulations.

3.1. Instrumentation

  • UV-Visible Spectrophotometer.

3.2. Reagents and Solutions

  • Sodium hydroxide (B78521) (analytical grade).

  • This compound reference standard.

  • Solvent: 1 M Sodium Hydroxide.[5]

3.3. Standard Solution Preparation

  • Prepare a stock solution of this compound (1000 µg/mL) in 1 M sodium hydroxide.

  • From the stock solution, prepare working standards in the range of 10-100 µg/mL by diluting with 1 M sodium hydroxide.[5]

3.4. Sample Preparation

  • Prepare a sample solution in 1 M sodium hydroxide to obtain a concentration within the calibration range.

3.5. Analysis

  • Measure the absorbance of the standard and sample solutions at 291 nm against a 1 M sodium hydroxide blank.[5]

  • Construct a calibration curve of absorbance versus concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start: Obtain Sample (Pharmaceutical Formulation or Biological Matrix) weigh Accurately weigh or measure sample start->weigh dissolve Dissolve/Dilute in appropriate solvent weigh->dissolve cleanup Sample Cleanup (if necessary) - Filtration - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) dissolve->cleanup inject Inject prepared sample into HPLC/UPLC system cleanup->inject separate Separation on analytical column inject->separate detect Detection by UV or MS/MS separate->detect integrate Peak integration and identification detect->integrate calibrate Construct calibration curve from standards integrate->calibrate quantify Quantify this compound concentration calibrate->quantify report Report results quantify->report

Caption: Experimental workflow for this compound quantification.

G node_rect node_rect start Interference Observed? (e.g., extra peaks, peak distortion) q1 Is the issue in all peaks? start->q1 q2 Is it peak tailing? q1->q2 No sol1 Check system-wide issues: - Mobile phase composition/pH - Column temperature - Pump/Flow rate q1->sol1 Yes q3 Is it peak splitting or a shoulder? q2->q3 No sol2 Address secondary interactions: - Lower mobile phase pH - Use base-deactivated column - Add competing base q2->sol2 Yes q4 Is it ion suppression/ enhancement (MS)? q3->q4 No sol3 Check for co-elution: - Optimize mobile phase/gradient - Change column selectivity q3->sol3 Yes sol4 Address injection issues: - Match sample solvent to mobile phase q3->sol4 Yes sol5 Improve sample cleanup (SPE/LLE) Optimize chromatography to separate from matrix components q4->sol5 Yes

Caption: Troubleshooting flowchart for interference in Amidephrine analysis.

G amidephrine Amidephrine (Phenylephrine) alpha1_ar α1-Adrenergic Receptor amidephrine->alpha1_ar binds to gq Gq protein alpha1_ar->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ release er->ca2 ca2->pkc co-activates camkii CaMKII ca2->camkii activates creb CREB Phosphorylation pkc->creb camkii->creb response Cellular Response (e.g., Vasoconstriction, Hypertrophy) creb->response

Caption: Simplified signaling pathway of Amidephrine.[20]

References

factors affecting the stability of Amidephrine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amidephrine hydrochloride in solution.

Troubleshooting Guides

Issue: Rapid degradation of this compound observed in a newly prepared solution.

Possible Cause Troubleshooting Step
High pH of the solution This compound is more stable in acidic conditions.[1] Degradation increases significantly at a pH above 7.[1] Verify the pH of your solution. Adjust the pH to a range of 4.0-5.0 for optimal stability.[1]
Exposure to light This compound is sensitive to light, and exposure to fluorescent light can cause significant degradation.[2][3][4] Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[5]
Elevated storage temperature Higher temperatures accelerate the degradation of this compound.[2][3][6] Store the solution at controlled room temperature (23-25°C) or under refrigeration (4°C) when not in use.[2][3]
Presence of oxidizing agents Oxidation is a potential degradation pathway.[1][7][8] If your solution contains components that could act as oxidizing agents, consider degassing the solvent or adding an antioxidant like sodium metabisulfite, though the latter may have other implications.[1]
Interaction with other formulation components Amidephrine can react with other active pharmaceutical ingredients or excipients. For instance, it can form an adduct with maleic acid if chlorpheniramine (B86927) maleate (B1232345) is present in the formulation.[6][9] Review all components in your formulation for potential incompatibilities.

Issue: Unexpected peaks observed in HPLC analysis during a stability study.

Possible Cause Troubleshooting Step
Formation of degradation products The new peaks are likely degradation products of this compound. These can arise from hydrolysis, oxidation, or interaction with other components.[6][7][8]
Acid or base-catalyzed degradation This compound is known to degrade under acidic and basic stress conditions.[7][8]
Oxidative degradation The presence of peroxides or dissolved oxygen can lead to oxidative degradation products.[7][8]
Interaction with excipients An adduct of phenylephrine (B352888) and maleic acid has been identified as a degradation product in formulations containing chlorpheniramine maleate.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of an this compound solution?

A1: For optimal stability, an this compound solution should be maintained in a pH range of 4.0 to 5.0.[1] The rate of degradation increases significantly at pH values above 7.[1]

Q2: How does temperature affect the stability of this compound solutions?

A2: Elevated temperatures accelerate the degradation of this compound.[2][3][6] Studies have shown stability for at least 138 days when stored at 4°C and room temperature (23-25°C) in the dark.[2][3]

Q3: Is it necessary to protect this compound solutions from light?

A3: Yes, it is critical to protect this compound solutions from light. Exposure to normal fluorescent light can cause more than 35% degradation at room temperature.[2][3] Solutions should be stored in light-protected containers.

Q4: What are the known degradation pathways for this compound?

A4: The primary degradation pathways for this compound in solution include oxidation and reactions with other formulation components.[1][7][8] Degradation on the side chain with the loss of the secondary amine function can occur at a pH above 7.[1] It is also known to degrade under acidic and basic stress conditions.[7][8]

Q5: Are there any known incompatibilities with other common pharmaceutical ingredients?

A5: Yes. A notable incompatibility is with chlorpheniramine maleate. The maleic acid moiety can react with Amidephrine to form a "Michael addition" product.[9]

Quantitative Stability Data

Table 1: pH-Dependent Stability of Phenylephrine Hydrochloride Solution (400 mcg/mL) at 80°C

pHBufferTotal Impurities after 3 weeks (%)
4.0CitrateLowest
4.5Citrate10-15% higher than pH 4.0
5.0CitrateNo significant difference from pH 4.5
5.5CitrateHigher than pH 4.5 and 5.0
6.0CitrateHigher than pH 4.5 and 5.0
Data summarized from a pH-dependent stability study conducted at an accelerated condition of 80°C.[1]

Table 2: Stability of Phenylephrine HCl (100 μg/mL) in 0.9% Sodium Chloride in PVC Bags over 138 Days

Storage Condition% Degradation
4°C (dark)~9.8%
Room Temperature (23-25°C, dark)~7.6%
52°C (dark)~10.0%
Room Temperature (23-25°C, fluorescent light)~36.5%
Data indicates that phenylephrine HCl retained ≥ 90% of the original concentration when stored in the dark.[2][3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for the analysis of this compound and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., Luna® 5µm C18, 250 × 4.6mm).[7][8]

  • Mobile Phase: A mixture of 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7) and methanol (B129727) (80:20, v/v).[7][8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 30°C.[7][8]

  • Detection Wavelength: 272 nm.[7][8]

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Prepare a standard solution of this compound in the mobile phase.

    • Prepare the sample solution by diluting the formulation to a suitable concentration with the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatograms for the peak corresponding to this compound and any additional peaks that may represent degradation products.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

  • Acid Degradation: Dissolve 10 mg of this compound in 10 mL of 0.1N methanolic hydrochloric acid. Reflux at 60°C for 1 hour in the dark.[7]

  • Base Degradation: Dissolve 10 mg of this compound in 10 mL of 0.1N methanolic sodium hydroxide. Reflux at 60°C for 1 hour in the dark.[7]

  • Oxidative Degradation: Prepare a 1 mg/mL solution of this compound in methanol and treat it with 10 mL of 6% v/v hydrogen peroxide for 1 hour in the dark.[7]

  • Thermal Degradation: Keep 10 mg of solid this compound at 60°C for 4 hours in an oven. Then dissolve in 10 mL of methanol.[7]

  • Photolytic Degradation: Expose a solution of this compound to direct sunlight for 48 hours.[7]

Visualizations

Factors Affecting Amidephrine HCl Stability cluster_factors Environmental Factors cluster_formulation Formulation Factors High pH High pH Degradation Degradation High pH->Degradation High Temperature High Temperature High Temperature->Degradation Light Exposure Light Exposure Light Exposure->Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation Reactive Excipients Reactive Excipients Reactive Excipients->Degradation Amidephrine HCl Solution Amidephrine HCl Solution Amidephrine HCl Solution->Degradation

Caption: Key factors influencing the degradation of Amidephrine HCl in solution.

Amidephrine HCl Stability Testing Workflow Start Start Prepare Solution Prepare Solution Start->Prepare Solution Initial Analysis (T=0) Initial Analysis (T=0) Prepare Solution->Initial Analysis (T=0) Store under Conditions Store under Conditions Initial Analysis (T=0)->Store under Conditions Stress Conditions Stress Conditions Store under Conditions->Stress Conditions Forced Degradation Real-time/Accelerated Real-time/Accelerated Store under Conditions->Real-time/Accelerated Stability Study Periodic Sampling Periodic Sampling Stress Conditions->Periodic Sampling Real-time/Accelerated->Periodic Sampling HPLC Analysis HPLC Analysis Periodic Sampling->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation End End Data Evaluation->End

Caption: Workflow for conducting stability testing of Amidephrine HCl solutions.

References

Technical Support Center: Amidephrine (Phenylephrine) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound commonly referred to as Amidephrine is often synonymous with Phenylephrine (B352888). This guide pertains to Phenylephrine Hydrochloride, a selective α1-adrenergic receptor agonist.

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Phenylephrine Hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid Phenylephrine Hydrochloride?

A1: Solid Phenylephrine Hydrochloride should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2][3] Keep the container tightly closed.[1][2][3]

Q2: How should I store solutions of Phenylephrine Hydrochloride?

A2: The stability of Phenylephrine Hydrochloride in solution is pH-dependent.[4] Solutions should generally be prepared fresh. If short-term storage is necessary, store in a tightly sealed container, protected from light, at either refrigerated (2-8°C) or controlled room temperature (20-25°C), depending on the specific protocol and solution composition.[2] For example, a 0.2 mg/mL solution in 0.9% sodium chloride is stable for at least 14 days at room temperature.[5][6]

Q3: Is Phenylephrine Hydrochloride sensitive to light?

A3: Yes, Phenylephrine Hydrochloride is sensitive to light.[3][7][8][9][10] Both the solid compound and its solutions should be stored in light-resistant containers or otherwise protected from light to prevent degradation.[3][7][8][9][10]

Q4: What are the known incompatibilities of Phenylephrine Hydrochloride?

A4: Phenylephrine Hydrochloride is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][11] It can also form adducts with chlorpheniramine (B86927) maleate, leading to degradation.[12]

Q5: What personal protective equipment (PPE) should be worn when handling Phenylephrine Hydrochloride?

A5: When handling solid Phenylephrine Hydrochloride, it is recommended to wear protective gloves, a lab coat, and safety goggles with side shields.[13] If there is a risk of dust formation, a suitable respirator should be used.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of solution (yellowing/browning) Oxidation or degradation of the compound due to exposure to light, high temperatures, or inappropriate pH.[12]Prepare fresh solutions before each experiment. Ensure solutions are protected from light and stored at the recommended temperature. Maintain the pH of the solution within the optimal range (typically acidic to neutral for stability).[4]
Precipitate formation in solution The solubility limit has been exceeded, or there is an interaction with other components in the solution.Ensure the concentration is within the solubility limits for the chosen solvent. Verify the compatibility of all components in your solution.
Inconsistent or unexpected experimental results Degradation of the compound, incorrect solution concentration, or interaction with other reagents.Always use a fresh, properly stored stock of Phenylephrine Hydrochloride. Verify the concentration of your working solutions. Be aware of potential interactions with other drugs or reagents in your experiment.
Reduced potency of the compound Improper storage leading to degradation.Store the compound under the recommended conditions (cool, dry, dark).[1][2][3] For solutions, prepare them fresh or validate their stability under your specific storage conditions.

Data Presentation

Table 1: Storage and Handling of Solid Phenylephrine Hydrochloride

Parameter Recommendation Source
Storage Temperature 15-25°C (59-77°F)[13]
Humidity Store in a dry place[13]
Light Exposure Protect from light; store in light-resistant containers[3][7][8][9][10]
Container Tightly closed container[1][2][3]
Ventilation Store in a well-ventilated area[13]

Table 2: Stability of Phenylephrine Hydrochloride Solutions

Concentration Solvent Storage Temperature pH Stability Source
0.2 mg/mL0.9% Sodium Chloride25°C (77°F)4.3 (initial)<1% loss after 14 days[5][6]
0.1 mg/mL0.9% Sodium Chloride25°C (77°F)4.4 (initial)<1% loss after 14 days[5][6]
0.5%Nasal SolutionRoom Temperature5-6Stable for up to 18 months
In solvent--80°C-Up to 6 months[2]
In solvent--20°C-Up to 1 month[2]

Experimental Protocols

Detailed Methodology: In Vitro Vasoconstriction Assay Using Isolated Aortic Rings

This protocol describes a common method for assessing the vasoconstrictor effects of Phenylephrine Hydrochloride on isolated rat aortic rings.

1. Materials and Reagents:

  • Phenylephrine Hydrochloride

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Acetylcholine

  • Distilled water

  • Male Wistar rats (or other suitable animal model)

  • Organ bath system with force transducers

2. Aortic Ring Preparation:

  • Euthanize the rat according to approved animal care protocols.

  • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Clean the aorta of adhering fat and connective tissue.

  • Cut the aorta into rings of approximately 3-5 mm in length.

3. Experimental Setup:

  • Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer.

  • Maintain the buffer at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.

  • Connect the rings to force transducers to record isometric tension.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2.0 g, washing with fresh buffer every 15-20 minutes.

4. Viability and Endothelium Integrity Check:

  • Induce a contraction with a submaximal concentration of Phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once a stable contraction is achieved, add Acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.

  • Wash the rings with fresh buffer and allow them to return to baseline tension.

5. Vasoconstriction Assay:

  • Cumulatively add increasing concentrations of Phenylephrine Hydrochloride to the organ bath (e.g., from 1 nM to 100 µM).

  • Allow the tissue to reach a stable contraction at each concentration before adding the next.

  • Record the tension developed at each concentration.

6. Data Analysis:

  • Express the contractile response as a percentage of the maximal contraction induced by a high concentration of Phenylephrine or KCl.

  • Plot the concentration-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).

Visualizations

Signaling Pathway of Phenylephrine Hydrochloride

Phenylephrine_Signaling_Pathway PE Phenylephrine Hydrochloride a1AR α1-Adrenergic Receptor PE->a1AR Binds to Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Signaling pathway of Phenylephrine Hydrochloride.

Experimental Workflow for In Vitro Vasoconstriction Assay

Vasoconstriction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Excision Excise Thoracic Aorta Ring_Prep Prepare Aortic Rings (3-5 mm) Aorta_Excision->Ring_Prep Mounting Mount Rings in Organ Bath Ring_Prep->Mounting Equilibration Equilibrate (60 min) Mounting->Equilibration Viability_Check Check Viability & Endothelium Integrity Equilibration->Viability_Check Washout Wash & Return to Baseline Viability_Check->Washout Dose_Response Cumulative Dosing of Phenylephrine Washout->Dose_Response Record_Tension Record Isometric Tension Dose_Response->Record_Tension Plot_Curve Plot Concentration-Response Curve Record_Tension->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

Caption: Workflow for in vitro vasoconstriction assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Inconsistent Results? Check_Solution Is the solution freshly prepared? Start->Check_Solution Check_Storage Was the solid stored correctly? Check_Solution->Check_Storage Yes Action_Prepare_Fresh Prepare fresh solution and protect from light. Check_Solution->Action_Prepare_Fresh No Check_Concentration Is the concentration accurate? Check_Storage->Check_Concentration Yes Action_New_Stock Use a new stock of the compound. Check_Storage->Action_New_Stock No Check_Incompatibilities Are there known incompatibilities? Check_Concentration->Check_Incompatibilities Yes Action_Verify_Concentration Verify concentration (e.g., spectrophotometrically). Check_Concentration->Action_Verify_Concentration No Action_Review_Protocol Review protocol for incompatible reagents. Check_Incompatibilities->Action_Review_Protocol Yes End Re-run Experiment Check_Incompatibilities->End No Action_Prepare_Fresh->End Action_New_Stock->End Action_Verify_Concentration->End Action_Review_Protocol->End

Caption: Troubleshooting logic for inconsistent experimental results.

References

impact of pH on Amidephrine hydrochloride stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Amidephrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective alpha-1 (α1) adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1][2][3][4][5] This activation initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle contraction.

Q2: How does the activation of the α1-adrenergic receptor by this compound lead to a cellular response?

Upon binding of this compound to the α1-adrenergic receptor, the associated Gq protein is activated. This activation stimulates the enzyme Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3][4][5] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent pathways, ultimately leading to cellular responses such as smooth muscle contraction.[1][3][4][5][6]

Q3: What is the expected impact of pH on the stability of this compound?

Q4: How can pH affect the activity of this compound?

The activity of this compound can be influenced by pH in several ways. The ionization state of both the this compound molecule and the amino acid residues in the binding pocket of the α1-adrenergic receptor are pH-dependent. Changes in pH can therefore alter the binding affinity of this compound for its receptor, potentially affecting its potency (EC50) and efficacy. For instance, studies on other adrenergic receptors have shown that pH can influence agonist-induced conformational changes and G-protein activation.

Troubleshooting Guides

Stability Issues

Problem: I am observing degradation of my this compound stock solution.

  • Possible Cause 1: Inappropriate pH of the solvent.

    • Troubleshooting: this compound, being a phenylethylamine derivative, is likely more stable in a slightly acidic solution.[7] Avoid highly alkaline or strongly acidic conditions. Prepare stock solutions in a buffer with a pH in the range of 4 to 6.

  • Possible Cause 2: Oxidation.

    • Troubleshooting: Phenylethylamine derivatives can be susceptible to oxidation.[8] Prepare solutions using deoxygenated solvents and consider storing aliquots under an inert gas like nitrogen or argon. The use of antioxidants may be considered, but their compatibility and potential interference with downstream assays must be evaluated.

  • Possible Cause 3: Exposure to light.

    • Troubleshooting: Photodegradation can occur with aromatic compounds. Store stock solutions and experimental samples in amber vials or otherwise protected from light.

  • Possible Cause 4: Elevated temperature.

    • Troubleshooting: Store stock solutions at the recommended temperature, typically -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Problem: I am seeing unexpected peaks in my HPLC analysis of this compound.

  • Possible Cause: Degradation of the compound.

    • Troubleshooting: This is a strong indication of instability. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and establish their retention times. This will help in developing a stability-indicating HPLC method that can separate the intact drug from its degradants. Ensure your mobile phase pH is compatible with the stability of this compound.

Activity and Assay Issues

Problem: I am observing low or inconsistent activity of this compound in my cell-based assays.

  • Possible Cause 1: pH of the assay buffer.

    • Troubleshooting: The pH of your assay buffer can significantly impact the binding of this compound to the α1-adrenergic receptor and the subsequent cellular response. Ensure the pH of your assay buffer is well-controlled and within the optimal range for your specific cell type and the receptor. It is advisable to test a range of pH values (e.g., 6.8 to 7.8) to determine the optimal condition for your experiment.

  • Possible Cause 2: Degradation of the compound in the assay medium.

    • Troubleshooting: The stability of this compound in your specific cell culture medium at 37°C and physiological pH might be limited. Prepare fresh dilutions of the compound for each experiment from a stable, frozen stock. Consider performing a time-course experiment to assess the stability of this compound under your assay conditions.

  • Possible Cause 3: Issues with the cellular signaling pathway.

    • Troubleshooting: Verify the expression and functionality of the α1-adrenergic receptors in your cell line. Ensure that the downstream signaling components (Gq protein, PLC, etc.) are intact and responsive. Use a known α1-adrenergic agonist as a positive control to validate your assay system.

Data Presentation

While specific quantitative data for the pH-dependent degradation of this compound is not publicly available, the following table illustrates how such data, once experimentally determined, should be structured. The data for the related compound, Phenylephrine Hydrochloride, is provided as an example of expected trends.

Table 1: Illustrative pH-Dependent Stability of Phenylephrine Hydrochloride Solution (400 mcg/mL) at 80°C after 3 Weeks

pHTotal Impurities (%)
4.0Lowest
4.5~10-15% higher than pH 4.0
5.0No significant difference from pH 4.5
5.5Higher than pH 5.0
6.0Highest
Data derived from a patent application for a Phenylephrine Hydrochloride formulation.[7] This table serves as an example of how pH can influence the stability of a structurally similar compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At predetermined time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Control Samples:

  • Analyze an unstressed sample of this compound at each time point for comparison.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds. An example gradient could be: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Protocol 3: Assessment of this compound Activity via Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the activity of this compound by quantifying changes in intracellular calcium levels in cells expressing α1-adrenergic receptors.

1. Cell Culture:

  • Plate cells (e.g., HEK293 cells stably expressing the human α1A-adrenergic receptor) in a 96-well black, clear-bottom plate and grow to confluency.

2. Dye Loading:

  • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH adjusted to the desired value).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

3. Agonist Stimulation:

  • Prepare serial dilutions of this compound in the assay buffer at various pH values (e.g., 6.8, 7.2, 7.4, 7.8).

  • Use a fluorescent plate reader with an integrated liquid handling system to add the this compound solutions to the cells.

4. Data Acquisition:

  • Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.

5. Data Analysis:

  • Plot the change in fluorescence as a function of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives half-maximal response) at each pH value.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Amidephrine Amidephrine Hydrochloride Receptor α1-Adrenergic Receptor (GPCR) Amidephrine->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response Leads to PKC->Response Leads to

Caption: this compound signaling pathway.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Amidephrine HCl Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photodegradation (UV/Vis Light) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Identify Degradation Products & Assess Stability HPLC->Data

Caption: Forced degradation study workflow.

G cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_data_analysis Data Analysis Cells Plate cells expressing α1-adrenergic receptor Dye Load cells with Ca²⁺ sensitive dye Cells->Dye Stimulate Stimulate cells with Amidephrine HCl Dye->Stimulate Agonist Prepare Amidephrine HCl dilutions at various pHs Agonist->Stimulate Measure Measure fluorescence change (ΔF) Stimulate->Measure Plot Plot ΔF vs. [Amidephrine HCl] Measure->Plot EC50 Determine EC50 at each pH Plot->EC50

Caption: Calcium mobilization assay workflow.

References

Validation & Comparative

Comparative Analysis of Amidephrine Hydrochloride and Oxymetazoline for Alpha-1 Adrenergic Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities, functional potencies, and signaling pathways of two prominent alpha-1 adrenergic agonists.

This guide provides a detailed comparative analysis of Amidephrine hydrochloride and oxymetazoline (B75379), focusing on their interaction with alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in drug design and experimental planning.

Introduction to Alpha-1 Adrenergic Agonists

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction.[1] Agonists of these receptors, such as Amidephrine and oxymetazoline, are utilized in various therapeutic applications. Amidephrine is recognized as a selective alpha-1 adrenoceptor agonist, while oxymetazoline is known to interact with both alpha-1 and alpha-2 adrenergic receptors.[2][3] Understanding the specific binding and functional characteristics of these compounds at each alpha-1 subtype is critical for developing targeted therapies with improved efficacy and reduced side effects.

Quantitative Comparison of Receptor Binding and Functional Potency

The following table summarizes the available quantitative data for the binding affinity (Kd/Ki) and functional efficacy (EC50) of this compound and oxymetazoline at the three alpha-1 adrenergic receptor subtypes.

CompoundParameterα1A-ARα1B-ARα1D-ARReference
Oxymetazoline Kd (nM)6320390[4]
EC50 (nM)40.7>10,000>10,000[4]
Amidephrine Ki (nM)Data not availableData not availableData not available
EC50 (µM)Data not availableData not availableData not available

Kd: Dissociation constant; Ki: Inhibition constant; EC50: Half-maximal effective concentration.

Signaling Pathways and Experimental Workflows

The activation of alpha-1 adrenergic receptors by agonists like Amidephrine and oxymetazoline initiates a well-defined signaling cascade. A generalized experimental workflow is employed to characterize the agonistic properties of such compounds.

Alpha-1 Adrenergic Receptor Signaling Pathway

Upon agonist binding, the alpha-1 adrenergic receptor undergoes a conformational change, activating the heterotrimeric G-protein Gq. Activated Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a physiological response, such as smooth muscle contraction.[6]

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (Amidephrine/Oxymetazoline) a1AR α1-Adrenergic Receptor Agonist->a1AR Binds to Gq Gq (G-protein) a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates release from ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Increases Ca_Cytosol->PKC Activates Response Physiological Response PKC->Response Leads to Experimental_Workflow Start Start: Compound of Interest Cell_Culture Cell Culture: Expressing α1A, α1B, or α1D receptors Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Functional Assay (e.g., Calcium Mobilization) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Competition) Membrane_Prep->Binding_Assay Ki_Calc Determine Ki (Binding Affinity) Binding_Assay->Ki_Calc Data_Analysis Data Analysis & Comparative Profiling Ki_Calc->Data_Analysis EC50_Calc Determine EC50 & Emax (Potency & Efficacy) Functional_Assay->EC50_Calc EC50_Calc->Data_Analysis

References

Comparative In Vitro Efficacy of Amidephrine Hydrochloride for Alpha-1 Adrenergic Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Performance of Amidephrine Hydrochloride Against Other Alpha-1 Adrenergic Agonists.

This guide provides an objective comparison of the in vitro efficacy of this compound with other commonly used alpha-1 adrenergic receptor agonists, namely phenylephrine (B352888) and oxymetazoline. The information presented is supported by experimental data from published studies to assist researchers in making informed decisions for their drug development and research applications.

Introduction to this compound

This compound is a selective alpha-1 adrenergic receptor agonist.[1] Its mechanism of action involves binding to and activating alpha-1 adrenoceptors, which are G-protein coupled receptors. This activation triggers a downstream signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, resulting in smooth muscle contraction and vasoconstriction.[2][3][4] Amidephrine is clinically used as a nasal decongestant.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of this compound in comparison to phenylephrine and oxymetazoline. The data is presented as EC50 and pA2 values, which are common measures of agonist potency and antagonist affinity, respectively. A lower EC50 value indicates higher potency.

CompoundAssay TypeTissue/Cell LineParameterValueReference
Amidephrine Functional Assay (Monopulse Field Contraction)Rat Vas Deferens EpitheliumEC506.79 - 6.48 µMMedChemExpress
Functional Assay (Monopulse Field Contraction)Rat Prostate GlandEC506.17 - 6.18 µMMedChemExpress
Functional Assay (Antagonist pA2)Rat Vas DeferenspA2 (Prazosin)8.19[1]
Phenylephrine Functional Assay (Contraction)Rat Aorta RingsEC50171.1 ± 31.2 nM[5]
Functional Assay (Contraction)Human Internal Mammary ArteryEC501.4 µM[6]
Functional Assay (Contraction)Human Saphenous VeinEC501.8 µM[6]
Functional Assay (Na+/Ca2+ Exchanger Activity)-EC5021 µM[7]
Functional Assay (Antagonist pA2)Rat AtriumpA2 (WB 4101)8.26 ± 0.4[3]
Oxymetazoline Radioligand BindingHEK293 cells (human α1A-adrenoceptor)Affinity (pKi)Higher than xylometazoline[8]
Functional Assay (Ca2+ signaling)HEK293 cells (human α1A-adrenoceptor)PotencyPartial agonist, low potency[8]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

Alpha1_Adrenergic_Signaling Ligand Amidephrine (Agonist) Receptor α1-Adrenergic Receptor Ligand->Receptor Binds to G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Smooth Muscle Contraction Ca2->Response PKC->Response

Alpha-1 Adrenergic Receptor Signaling Pathway.

Isolated_Organ_Bath_Workflow A Tissue Dissection (e.g., Rat Vas Deferens) B Mount Tissue in Organ Bath A->B C Equilibration in Physiological Salt Solution (e.g., Krebs-Henseleit) B->C D Apply Basal Tension C->D E Electrical Field Stimulation (for evoked contractions) D->E F Cumulative Addition of Agonist (Amidephrine) E->F G Record Contractile Response (Isometric Transducer) F->G H Data Analysis (Dose-Response Curve & EC50) G->H

Isolated Organ Bath Experimental Workflow.

Experimental Protocols

The in vitro efficacy of this compound is commonly evaluated using isolated tissue preparations in an organ bath system.[9][10] The following is a generalized protocol for a functional assay using rat vas deferens, a tissue rich in alpha-1 adrenoceptors.

Isolated Rat Vas Deferens Functional Assay

  • Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are carefully dissected and cleaned of adhering connective tissue. The prostatic portion is often used for studying alpha-1A adrenoceptor-mediated responses.[11]

  • Mounting: The isolated vas deferens is mounted vertically in an organ bath chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.[12] One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile responses.

  • Equilibration: The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 gram), with regular washing of the organ bath with fresh physiological salt solution.

  • Stimulation: For studies involving nerve-mediated responses, electrical field stimulation (EFS) is applied via two platinum electrodes placed parallel to the tissue. This elicits contractile responses due to the release of endogenous neurotransmitters.

  • Agonist Addition: Cumulative concentration-response curves are generated by the stepwise addition of this compound to the organ bath. The contractile response is allowed to reach a plateau at each concentration before the next addition.

  • Data Acquisition and Analysis: The contractile responses are recorded and measured. The data is then plotted as the percentage of the maximal response against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from this curve.

  • Antagonist Studies (pA2 Determination): To further characterize the receptor interaction, competitive antagonist studies can be performed. The tissue is incubated with a fixed concentration of a selective alpha-1 antagonist (e.g., prazosin) before generating the agonist concentration-response curve. The rightward shift of the curve in the presence of the antagonist is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.[8][13][14]

Conclusion

This compound is a selective alpha-1 adrenergic receptor agonist with demonstrable in vitro efficacy. The available data from isolated tissue studies provide a quantitative measure of its potency. When compared to phenylephrine, another selective alpha-1 agonist, the potency can vary depending on the specific tissue and experimental conditions. Oxymetazoline exhibits a more complex profile with partial agonism at alpha-1A adrenoceptors. The choice of agonist for research or development purposes should be guided by the specific requirements of the study, including the desired potency, selectivity, and the biological system being investigated. The experimental protocols and signaling pathway information provided in this guide offer a framework for the in vitro validation and characterization of this compound and other alpha-1 adrenergic agonists.

References

Assessing the Cross-Reactivity of Amidephrine Hydrochloride with Other Sympathomimetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Amidephrine hydrochloride, a selective alpha-1 adrenergic receptor agonist, with other sympathomimetic agents. The objective is to facilitate an understanding of its potential cross-reactivity and to provide a framework for experimental assessment. Due to the limited availability of public domain quantitative binding and functional potency data for this compound, this guide presents available data for a range of other common sympathomimetics to serve as a comparative baseline.

Introduction to this compound

This compound is a sympathomimetic amine that acts as a selective agonist for α1-adrenergic receptors.[1][2] It is structurally related to phenylephrine (B352888) and has been used as a nasal decongestant.[3] Its primary mechanism of action involves the activation of α1-adrenergic receptors, leading to vasoconstriction.[3] Studies have shown that (-)-amidephrine is a selective agonist for α1-adrenoceptors and does not exert effects on α2-adrenoceptors.[1]

Comparative Analysis of Receptor Binding Affinities

A critical step in assessing cross-reactivity is to compare the binding affinities (Ki) of the compound of interest with a panel of other ligands at various receptor subtypes. The following table summarizes the reported Ki values for several common sympathomimetics at adrenergic receptors.

Table 1: Receptor Binding Affinities (Ki) of Common Sympathomimetics

Compoundα1A (nM)α1B (nM)α1D (nM)α2A (nM)α2B (nM)α2C (nM)β1 (nM)β2 (nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Phenylephrine 141233881349>10,000>10,000>10,000>10,000>10,000
Clonidine 1700170017001.64.02.5>10,000>10,000
Isoproterenol >10,000>10,000>10,000>10,000>10,000>10,000440330
Dobutamine 3000300030009000900090006902300
Salbutamol >10,000>10,000>10,000>10,000>10,000>10,0004400240
Epinephrine 4424331.73.21.14118
Norepinephrine 4839501.32.81.0691100

Note: Ki values can vary depending on the experimental conditions, including the radioligand used, tissue/cell type, and assay conditions. The data presented here is a compilation from various sources and should be used for comparative purposes.

Comparative Analysis of Functional Potency

Functional assays measure the biological response elicited by a compound, providing a measure of its potency (EC50) and efficacy. The following table summarizes reported EC50 values for some sympathomimetics.

Table 2: Functional Potency (EC50) of Common Sympathomimetics

CompoundReceptorAssay TypeEC50 (nM)
This compound α1Inhibition of monopulse field contraction (rat vas deferens)6170-6790[2]
Phenylephrine α1ACalcium Flux180
Clonidine α2AcAMP Inhibition0.6
Isoproterenol β1cAMP Accumulation2.5
Isoproterenol β2cAMP Accumulation1.3
Dobutamine β1cAMP Accumulation100
Salbutamol β2cAMP Accumulation40
Epinephrine α1IP1 Accumulation5.6
Epinephrine β2cAMP Accumulation1.1
Norepinephrine α1IP1 Accumulation3.7
Norepinephrine β2cAMP Accumulation28

Note: EC50 values are highly dependent on the specific cell line, receptor expression level, and signaling pathway being measured.

Experimental Protocols

To ensure reproducibility and accuracy in assessing cross-reactivity, detailed experimental protocols are essential.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the adrenergic receptor of interest (e.g., HEK293, CHO cells).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux (for Gq-coupled receptors like α1)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol:

  • Cell Preparation:

    • Plate cells expressing the α1-adrenergic receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate at 37°C for a specified time to allow for dye uptake.

    • Wash the cells with the assay buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare a dilution series of the test compound (e.g., this compound).

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add the test compound to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Functional Assay: cAMP Accumulation (for Gs/Gi-coupled receptors)

This assay measures the change in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the adrenergic receptor of interest in a 96-well plate.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment:

    • Add varying concentrations of the test compound to the wells.

    • For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.

    • Incubate the plate at 37°C for a specified time.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (α1-Adrenergic Receptor)

G α1-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Amidephrine Amidephrine (Agonist) a1AR α1-Adrenergic Receptor Amidephrine->a1AR Binds to Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Ca²⁺ Store IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Vasoconstriction) PKC->CellularResponse Phosphorylates targets leading to Ca Ca²⁺ Ca->PKC Activates Ca->CellularResponse Contributes to ER->Ca Releases

Caption: α1-Adrenergic receptor signaling pathway activated by Amidephrine.

Experimental Workflow for Assessing Cross-Reactivity

G Cross-Reactivity Assessment Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation SelectCompounds Select Test Compounds (Amidephrine & other sympathomimetics) SelectReceptors Select Receptor Panel (α & β adrenergic subtypes) SelectCompounds->SelectReceptors PrepareReagents Prepare Reagents & Cell Lines SelectReceptors->PrepareReagents BindingAssay Perform Radioligand Binding Assays PrepareReagents->BindingAssay FunctionalAssay Perform Functional Assays (cAMP, Calcium Flux) PrepareReagents->FunctionalAssay CalculateKi Calculate Ki values BindingAssay->CalculateKi CalculateEC50 Calculate EC50/IC50 values FunctionalAssay->CalculateEC50 CompareData Compare Data & Assess Cross-Reactivity Profile CalculateKi->CompareData CalculateEC50->CompareData

Caption: Workflow for assessing the cross-reactivity of sympathomimetics.

Logical Relationship of Receptor Selectivity

Caption: Classification of sympathomimetics based on receptor selectivity.

References

A Comparative Guide to Enantiopurity Analysis of Amidephrine Hydrochloride and Structurally Related Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of pharmaceutical compounds is a critical factor in their pharmacological and toxicological profiles. For chiral drugs such as Amidephrine hydrochloride, a selective α1-adrenergic receptor agonist, the ability to accurately determine enantiomeric purity is paramount throughout the drug development process. While specific enantioselective analytical methods for this compound are not extensively documented in publicly available literature, this guide provides a comparative overview of established methods for structurally similar and relevant adrenergic agonists like phenylephrine (B352888) and synephrine. The principles and methodologies detailed herein offer a strong foundation for developing and validating robust enantiopurity assays for this compound.

This guide compares High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), two powerful techniques for chiral separations. Experimental data from various studies on analogous compounds are summarized to highlight the performance of different chiral stationary phases (CSPs) and chiral selectors.

Comparison of Analytical Methods for Chiral Separation

The selection of an appropriate analytical technique for enantiopurity analysis depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the available instrumentation. Below is a summary of performance data from different chiral separation methods applied to adrenergic agonists, which can serve as a starting point for method development for this compound.

Analytical TechniqueChiral Selector/Stationary PhaseAnalyteMobile Phase/BufferResolution (Rs)Analysis TimeReference
HPLC Lux Cellulose-1 (50 x 4.6 mm, 5 µm)Phenylephrine HClAcetonitrile (B52724):Water (30:70, v/v)-7 min[1]
HPLC CHIRALCEL OD-H / CHIRALCEL OJ-HPhenylephrine HCln-Hexane and Isopropanol with additives2.30-[2]
HPLC Sumichiral OA-5000 (Ligand-Exchange)Synephrine1 mM Copper(II) acetate (B1210297) and 20 mM ammonium (B1175870) acetate (pH 6.4)--[3]
Capillary Electrophoresis L-proline/Cu(II) with [BMIM]ClPhenylephrine20 mmol/L Tris-H3PO4 (pH 5.4), 4.0 mmol/L Cu(II), 8.0 mmol/L L-Pro, 15 mmol/L [BMIM]Cl1.42-[4]
Capillary Electrophoresis Streptomycin-modified gold nanoparticlesAdrenaline, Noradrenaline, Isoprenaline-Up to 7.5< 7 min[5]
Capillary Electrophoresis Hydroxypropyl-β-cyclodextrin (HPCD)α1-adrenoreceptor antagonists-High resolution-[6]

Note: A direct comparison of resolution values is challenging due to variations in experimental conditions and reporting. "-" indicates that the specific value was not provided in the abstract.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for HPLC and Capillary Electrophoresis based on the analysis of structurally related compounds.

High-Performance Liquid Chromatography (HPLC) for Phenylephrine Enantiomers

This method provides a rapid separation of phenylephrine enantiomers using a cellulose-based chiral stationary phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Lux Cellulose-1 (50 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (30:70, v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Detection: UV at a specified wavelength (e.g., 280 nm).[2]

  • Column Temperature: 25 °C.[2]

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Dissolve the sample in a suitable solvent (e.g., mobile phase) to a known concentration.

    • Inject a defined volume of the sample solution.

    • Monitor the separation and record the chromatogram.

    • The enantiomers will be separated into two distinct peaks. The area of each peak is used to calculate the enantiomeric excess (% ee).

Capillary Electrophoresis (CE) for Phenylephrine Enantiomers

This method utilizes a chiral ligand-exchange mechanism for the separation of phenylephrine isomers.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary of appropriate dimensions.

  • Background Electrolyte (BGE): 20 mmol/L Tris-H3PO4 buffer (pH 5.4) containing 4.0 mmol/L Cu(II), 8.0 mmol/L L-proline (L-Pro), and 15 mmol/L 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).[4]

  • Applied Voltage: 20 kV.[4]

  • Capillary Temperature: 25 °C.[4]

  • Detection: UV at 254 nm.[4]

  • Injection: Hydrodynamic injection (e.g., 5 s at 3,447 Pa).[4]

  • Procedure:

    • Rinse the capillary with the background electrolyte.

    • Fill the capillary with the BGE.

    • Introduce the sample into the capillary using the specified injection method.

    • Apply the separation voltage.

    • Record the electropherogram. The enantiomers will migrate at different velocities, resulting in two separate peaks.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the enantiopurity analysis of a chiral pharmaceutical compound like this compound, applicable to both HPLC and CE methodologies.

Enantiopurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chiral Separation & Detection cluster_data Data Analysis Sample Racemic or Enantioenriched Amidephrine HCl Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Injection Injection into Analytical System Dissolution->Injection Separation Enantiomeric Separation (Chiral HPLC or CE) Injection->Separation Detection Detection (e.g., UV, MS) Separation->Detection Chromatogram Generation of Chromatogram/Electropherogram Detection->Chromatogram Peak_Integration Peak Integration and Area Determination Chromatogram->Peak_Integration Calculation Calculation of Enantiomeric Purity (% ee) Peak_Integration->Calculation Result Final Report Calculation->Result

A generalized workflow for the enantiopurity analysis of a chiral drug.

This guide provides a foundational understanding of the analytical methodologies available for the enantiopurity analysis of this compound by drawing comparisons with structurally similar compounds. The provided data and protocols can be leveraged to develop and validate specific, robust, and reliable methods for ensuring the stereochemical integrity of this compound in research and pharmaceutical development.

References

A Comparative Analysis of the Vasoconstrictive Properties of Amidephrine Hydrochloride and Xylometazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasoconstrictive effects of two alpha-adrenergic agonists, Amidephrine hydrochloride and xylometazoline (B1196259). The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on available experimental data.

Executive Summary

This compound is a selective alpha-1 adrenergic receptor agonist, while xylometazoline acts as an agonist at both alpha-1 and alpha-2 adrenergic receptors. This fundamental difference in receptor selectivity is a key determinant of their respective pharmacological profiles. While direct comparative studies on their vasoconstrictive potency are limited, available data allows for an indirect assessment. Xylometazoline has demonstrated potent vasoconstrictive effects in nasal vasculature, showing greater potency than the commonly used decongestant phenylephrine (B352888). Amidephrine has also been shown to be a potent vasoconstrictor, with its potency relative to phenylephrine varying depending on the animal model studied.

Mechanism of Action and Signaling Pathways

Both this compound and xylometazoline exert their vasoconstrictive effects by stimulating adrenergic receptors on vascular smooth muscle cells. However, the specific receptor subtypes they target and the subsequent signaling cascades differ.

This compound: As a selective alpha-1 adrenergic agonist, Amidephrine binds to α1-receptors, which are coupled to the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium levels leads to the contraction of vascular smooth muscle and subsequent vasoconstriction.

Xylometazoline: Xylometazoline is a non-selective agonist, activating both alpha-1 and alpha-2 adrenergic receptors. Its action on alpha-1 receptors follows the same Gq-coupled pathway as Amidephrine. In addition, xylometazoline activates alpha-2 adrenergic receptors, which are coupled to the Gi protein. Activation of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels contribute to smooth muscle contraction and vasoconstriction. The dual action of xylometazoline on both receptor subtypes may contribute to its potent vasoconstrictive effects.

Signaling Pathway Diagrams (Graphviz DOT)

Amidephrine_Signaling_Pathway Amidephrine Amidephrine hydrochloride Alpha1_Receptor α1-Adrenergic Receptor Amidephrine->Alpha1_Receptor Binds to Gq Gq protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Amidephrine Signaling Pathway

Xylometazoline_Signaling_Pathway cluster_alpha1 Alpha-1 Pathway cluster_alpha2 Alpha-2 Pathway Alpha1_Receptor α1-Adrenergic Receptor Gq Gq protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca2_release Ca²⁺ Release SR->Ca2_release Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Leads to Alpha2_Receptor α2-Adrenergic Receptor Gi Gi protein Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP_decrease ↓ cAMP AC->cAMP_decrease cAMP_decrease->Vasoconstriction Contributes to Xylometazoline Xylometazoline Xylometazoline->Alpha1_Receptor Binds to Xylometazoline->Alpha2_Receptor Binds to

Xylometazoline Signaling Pathway

Quantitative Data on Vasoconstrictive Potency

Table 1: Vasoconstrictive Potency of this compound

AgonistAnimal ModelRoute of AdministrationPotency Relative to Phenylephrine (Molar Ratio)Reference
Amidephrine mesylateAnesthetized DogIntravenous (i.v.)1 : 1.1 (less potent)[1]
Amidephrine mesylateAnesthetized CatIntravenous (i.v.)1 : 0.48 (less potent)[1]
Amidephrine mesylateUnanesthetized RatIntraperitoneal (i.p.)5.7 : 1 (more potent)[1]
Amidephrine mesylateUnanesthetized RatOral (p.o.)3.7 : 1 (more potent)[1]

Note: A direct EC50 or pD2 value for vasoconstriction in an isolated blood vessel preparation was not found in the reviewed literature.

Table 2: Vasoconstrictive Potency of Xylometazoline

AgonistTissueSpeciespD2 Value (-log EC50 M)Reference
XylometazolinePorcine Nasal Mucosal VasculaturePig6.01
XylometazolinePorcine Nasal ArteryPig6.90
PhenylephrinePorcine Nasal Mucosal VasculaturePig5.40

Experimental Protocols

The following section outlines a general methodology for assessing the vasoconstrictive effects of pharmacological agents in isolated blood vessels, a common in vitro technique in pharmacology.

Isolated Blood Vessel Contraction Assay (Wire Myography)

This protocol describes a standard procedure for measuring the contractile response of isolated arterial rings to vasoconstrictor agents.

1. Tissue Preparation:

  • Euthanize the experimental animal (e.g., rat, rabbit, pig) in accordance with ethical guidelines.

  • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery, nasal artery) and place it in cold, oxygenated Krebs-Henseleit solution (composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, and 11.1 mM glucose).

  • Clean the artery of adhering connective and adipose tissue under a dissecting microscope.

  • Cut the artery into rings of approximately 2-4 mm in length.

2. Mounting the Tissue:

  • Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • The rings are suspended between two stainless steel hooks, one fixed to the organ bath and the other connected to an isometric force transducer.

3. Equilibration and Viability Check:

  • Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams, optimized for the specific vessel).

  • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM).

  • Assess the integrity of the endothelium by inducing a contraction with an alpha-1 agonist (e.g., phenylephrine) followed by the addition of an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of >80% is typically considered indicative of a functional endothelium.

4. Experimental Procedure:

  • After a washout period and return to baseline tension, add the test compound (this compound or xylometazoline) in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 100 µM).

  • Record the contractile response at each concentration until a maximal response is achieved.

  • Construct a concentration-response curve by plotting the increase in tension against the logarithm of the agonist concentration.

5. Data Analysis:

  • Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the pD2 value (-log EC50).

  • The maximal contractile response (Emax) is also determined from the concentration-response curve.

Experimental Workflow Diagram (Graphviz DOT)

Experimental_Workflow A Tissue Dissection (e.g., Artery) B Preparation of Arterial Rings A->B C Mounting in Organ Bath B->C D Equilibration and Viability Check (K+, PE, ACh) C->D E Cumulative Addition of Test Compound (Amidephrine or Xylometazoline) D->E F Recording of Contractile Response E->F G Data Analysis (Concentration-Response Curve, EC50, pD2, Emax) F->G

Isolated Blood Vessel Experiment Workflow

Discussion and Conclusion

This compound and xylometazoline are both effective vasoconstrictors that act through the alpha-adrenergic system. The primary distinction lies in their receptor selectivity, with Amidephrine being a selective α1-agonist and xylometazoline targeting both α1 and α2 receptors.

The available data suggests that xylometazoline is a potent vasoconstrictor in nasal vasculature, with a higher potency than phenylephrine. The contribution of both α1 and α2 receptor activation likely underlies its strong efficacy as a nasal decongestant.

For Amidephrine, while quantitative data on its vasoconstrictive potency in isolated blood vessels is sparse, studies in animal models indicate it is a potent pressor agent. Its selectivity for the α1-receptor may offer a different therapeutic profile compared to non-selective agonists, potentially with a different side-effect profile.

References

Comparative Guide to Amidephrine Hydrochloride's Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amidephrine hydrochloride's performance in validating its activity as an alpha-1 (α1) adrenergic receptor agonist against other common alternatives. The information presented is supported by experimental data from publicly available literature, with detailed methodologies for key experiments to aid in the design and interpretation of your own studies.

Introduction to this compound

This compound is a sympathomimetic agent known to act as a selective agonist for α1-adrenergic receptors.[1] As a phenethylamine (B48288) derivative, its primary pharmacological effect is vasoconstriction, leading to its clinical use as a nasal decongestant.[2][3] For researchers, it serves as a tool to investigate the physiological and cellular roles of α1-adrenergic receptor signaling.

Mechanism of Action: The α1-Adrenergic Signaling Pathway

This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, activating the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium is a hallmark of α1-adrenergic receptor activation and is a key measurable endpoint in many cell-based assays.

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Amidephrine Amidephrine (Agonist) Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Amidephrine->Alpha1_Receptor Binds to G_Protein Gq Protein Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_ion Ca²⁺ ER->Ca_ion Releases Cellular_Response Cellular Response (e.g., Contraction) Ca_ion->Cellular_Response Triggers

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

Performance Comparison with Alternative α1-Adrenergic Agonists

The activity of this compound is best understood when compared to other well-characterized α1-adrenergic agonists. Phenylephrine is a classic, widely used non-selective α1-agonist, while A61603 is a potent and highly selective agonist for the α1A subtype.

The following table summarizes the half-maximal effective concentration (EC50) values for these compounds from various functional assays. It is important to note that the available data for this compound comes from a tissue-based contractility assay, which may not be directly comparable to the cell-based assays for Phenylephrine and A61603 due to differences in the experimental setup and biological complexity.

CompoundReceptor TargetAssay TypeCell/Tissue TypeEC50
Amidephrine α1-Adrenergic ReceptorTissue ContractionRat Vas Deferens6.17 - 6.79 µM
Phenylephrine α1-Adrenergic ReceptorCalcium MobilizationBC3H-1 Muscle Cells0.51 µM
A61603 α1A-Adrenergic ReceptorCalcium FluxADRA1A Nomad Cell Line0.0126 nM

Experimental Protocols for Cell-Based Assays

The validation of α1-adrenergic receptor agonists commonly involves functional cell-based assays that measure the downstream consequences of receptor activation. The intracellular calcium flux assay is a robust and widely used method for this purpose.

Protocol: Intracellular Calcium Flux Assay

This protocol outlines the general steps for measuring α1-adrenergic agonist-induced calcium mobilization in a cell line stably or transiently expressing the target receptor (e.g., HEK293 or CHO cells).

Materials:

  • Cells expressing the α1-adrenergic receptor of interest.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • Test compounds (this compound, Phenylephrine, etc.) at various concentrations.

  • 96-well or 384-well black, clear-bottom microplates.

  • A fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer by diluting the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer to the desired final concentration (typically 1-5 µM). Add Pluronic F-127 (at a final concentration of ~0.02%) to aid in dye solubilization. Probenecid can also be included if necessary.

    • Remove the culture medium from the cells and add the dye loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, or at room temperature, protected from light.

  • Cell Washing:

    • After incubation, gently wash the cells 2-3 times with assay buffer to remove excess dye.

    • Leave a final volume of assay buffer in each well to maintain cell viability.

  • Compound Preparation:

    • Prepare serial dilutions of the agonist compounds (e.g., this compound) in assay buffer at a concentration that is 2X to 5X the final desired concentration.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to record fluorescence kinetically (e.g., readings every 1-2 seconds) at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation / ~525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Using the instrument's liquid handler, add the compound dilutions to the respective wells.

    • Continue to record the fluorescence for an additional 2-3 minutes to capture the full calcium response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a cell-based calcium flux assay.

experimental_workflow cluster_day1 Day 1: Preparation cluster_day2 Day 2: Assay Cell_Culture Start with cultured cells expressing α1-receptor Plating Seed cells into a 96/384-well plate Cell_Culture->Plating Incubation1 Incubate overnight (37°C, 5% CO₂) Plating->Incubation1 Dye_Loading Load cells with calcium-sensitive dye Incubation2 Incubate (e.g., 60 min, 37°C) Dye_Loading->Incubation2 Washing Wash cells to remove excess dye Incubation2->Washing Plate_Reader Place plate in fluorescence reader Washing->Plate_Reader Baseline Measure baseline fluorescence Plate_Reader->Baseline Compound_Addition Add agonist compounds (e.g., Amidephrine HCl) Baseline->Compound_Addition Kinetic_Read Measure fluorescence change over time Compound_Addition->Kinetic_Read Data_Analysis Analyze data and calculate EC50 Kinetic_Read->Data_Analysis

Caption: Workflow for a Calcium Flux Cell-Based Assay.

Conclusion

This compound is a functional agonist of α1-adrenergic receptors. While direct cell-based assay data for potency (EC50) is not as readily available in the public domain as for compounds like Phenylephrine or A61603, its activity is clearly demonstrated in functional tissue assays. The provided experimental protocol for a calcium flux assay offers a standard and robust method for researchers to directly quantify and compare the potency of this compound and its alternatives in a controlled, cellular environment. Such studies are essential for a precise characterization of its pharmacological profile and for its application in drug discovery and development.

References

receptor selectivity profiling of Amidephrine hydrochloride against other adrenergic receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the receptor selectivity profile of Amidephrine hydrochloride, a synthetic sympathomimetic amine, against various adrenergic receptor subtypes. The information presented herein is intended to assist researchers in understanding its pharmacological properties and to guide its use in experimental settings.

Summary of Receptor Selectivity

This compound is a potent and selective agonist for the α1-adrenergic receptor. Experimental evidence demonstrates its specific activity at this receptor subtype, with a notable lack of activity at α2-adrenergic receptors.[1] While a complete quantitative binding and functional dataset across all adrenergic receptor subtypes is not publicly available, the existing research strongly supports its classification as a selective α1-adrenergic agonist.

Quantitative Analysis of Receptor Binding and Functional Activity

The following table summarizes the known binding affinities and functional activities of this compound at various adrenergic receptors. It is important to note the absence of comprehensive data for all subtypes, a current limitation in the publicly available literature.

Receptor SubtypeBinding Affinity (Ki)Functional Activity (EC50)Functional Effect
α1-Adrenergic Data Not Available~6.17-6.79 µM (in rat tissues)Agonist
α1A-AdrenergicData Not AvailableData Not AvailablePresumed Agonist
α1B-AdrenergicData Not AvailableData Not AvailablePresumed Agonist
α1D-AdrenergicData Not AvailableData Not AvailablePresumed Agonist
α2-Adrenergic No significant affinity reportedNo effect observed[1]---
α2A-AdrenergicData Not AvailableData Not Available---
α2B-AdrenergicData Not AvailableData Not Available---
α2C-AdrenergicData Not AvailableData Not Available---
β-Adrenergic Data Not AvailableData Not Available---
β1-AdrenergicData Not AvailableData Not Available---
β2-AdrenergicData Not AvailableData Not Available---
β3-AdrenergicData Not AvailableData Not Available---

Experimental Methodologies

The data presented in this guide are typically generated using the following standard experimental protocols in pharmacology.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound to a specific receptor.

  • Membrane Preparation: Cell membranes are prepared from tissues or cultured cells endogenously expressing or recombinantly overexpressing the adrenergic receptor subtype of interest.

  • Competitive Binding: A fixed concentration of a specific radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation and Detection: The reaction is allowed to reach equilibrium, after which the membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration. The radioactivity trapped on the filter is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Functional Assays

Functional assays measure the physiological response elicited by the binding of a ligand to its receptor, determining its functional potency (EC50) and efficacy.

Calcium Mobilization Assay (for Gq-coupled receptors like α1)

  • Cell Culture: Cells expressing the α1-adrenergic receptor are cultured in multi-well plates.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Signal Measurement: The baseline fluorescence is measured. Upon addition of the agonist (this compound), changes in intracellular calcium concentration are recorded in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

cAMP Accumulation Assay (for Gs or Gi-coupled receptors like β and α2)

  • Cell Stimulation: Cells expressing the receptor of interest are incubated with the test compound. For Gi-coupled receptors, a Gs-activating agent like forskolin (B1673556) is also added.

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cyclic AMP (cAMP) levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The EC50 or IC50 value is determined by plotting the cAMP concentration against the logarithm of the test compound concentration.

Visual Representations of Experimental and Signaling Pathways

To further elucidate the experimental and physiological context of this compound's action, the following diagrams are provided.

G cluster_workflow Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Amidephrine HCl Test_Compound->Incubation Filtration Filtration Incubation->Filtration Detection Scintillation Counting Filtration->Detection Analysis Data Analysis (Ki) Detection->Analysis

Caption: A typical workflow for a competitive radioligand binding assay.

G cluster_pathway α1-Adrenergic Receptor Signaling Pathway Amidephrine Amidephrine HCl Alpha1_Receptor α1-Adrenergic Receptor Amidephrine->Alpha1_Receptor binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER stimulates PKC Protein Kinase C DAG->PKC activates Calcium Intracellular Ca²⁺ Release ER->Calcium Response Physiological Response Calcium->Response PKC->Response

Caption: The canonical Gq-coupled signaling cascade of the α1-adrenergic receptor.

References

A Comparative Analysis of Amidephrine Hydrochloride and Its Structural Analogues for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the pharmacological and functional comparison of Amidephrine hydrochloride and its key structural analogues, phenylephrine (B352888) and norepinephrine (B1679862).

This guide provides a comprehensive comparative study of this compound, a selective α1-adrenergic receptor agonist, with its well-known structural analogues, phenylephrine and norepinephrine. The information presented herein is intended to support research and drug development efforts by offering a detailed examination of their chemical structures, mechanisms of action, and pharmacological effects, supported by experimental data and protocols.

Introduction to Amidephrine and its Analogues

Amidephrine is a selective α1-adrenergic receptor agonist used as a vasoconstrictor and topical nasal decongestant.[1] Its chemical structure is a substituted phenethylamine (B48288) derivative, characterized by a methanesulfonamide (B31651) group on the phenyl ring.[1] For a comprehensive comparative study, this guide focuses on two of its most clinically relevant and structurally similar analogues:

  • Phenylephrine: A selective α1-adrenergic receptor agonist widely used as a decongestant and vasopressor.[2] It differs from Amidephrine in the substitution on the phenyl ring, having a hydroxyl group at the meta-position.[2]

  • Norepinephrine: An endogenous catecholamine that acts as a neurotransmitter and hormone. It is a potent agonist at both α1 and β1-adrenergic receptors.[3][4] Structurally, it possesses a catechol (3,4-dihydroxy) moiety on the phenyl ring.[3]

This guide will delve into a comparative analysis of these three compounds, focusing on their structure-activity relationships, receptor pharmacology, and functional effects.

Chemical Structures

The chemical structures of this compound, Phenylephrine hydrochloride, and Norepinephrine hydrochloride are presented below. The core phenylethanolamine scaffold is common to all three, with variations in the substituents on the aromatic ring influencing their receptor selectivity and pharmacological properties.

Figure 1: Chemical Structures of Amidephrine, Phenylephrine, and Norepinephrine

CompoundChemical Structure
Amidephrine
alt text
Phenylephrine
alt text
Norepinephrine
alt text

Mechanism of Action: The α1-Adrenergic Signaling Pathway

Amidephrine, phenylephrine, and norepinephrine exert their primary effects through the activation of α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs). The canonical α1-adrenergic signaling pathway is initiated by agonist binding, leading to a cascade of intracellular events that ultimately result in a physiological response, such as smooth muscle contraction.[5][6][7]

The binding of an agonist to the α1-adrenergic receptor induces a conformational change, leading to the activation of the heterotrimeric G protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular response.[5][6][7]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (Amidephrine, Phenylephrine, Norepinephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Binds Gq Gq Protein (α, β, γ subunits) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Downstream Targets

α1-Adrenergic Receptor Signaling Pathway.

Comparative Pharmacological Data

Direct comparative studies providing a full quantitative dataset for Amidephrine and a wide range of its structural analogues are limited. However, available data allows for a meaningful comparison with phenylephrine and norepinephrine.

A study on the isolated vas deferens of the rat characterized the α-adrenoceptor activity of (-)-amidephrine and compared it to (-)-phenylephrine. The study found that both compounds were selective agonists for α1-adrenoceptors and did not exert any effect on α2-adrenoceptors. The α1-adrenoceptor antagonists prazosin (B1663645) and E-643 inhibited the agonist activity of both (-)-amidephrine and (-)-phenylephrine. The pA2 values for these antagonists were not significantly different, indicating that both agonists act on the same receptor. The slopes of the Schild plots were not significantly different from 1, suggesting a competitive antagonism.[8]

AntagonistAgonistpA2 Value
Prazosin (-)-Amidephrine8.19
(-)-Phenylephrine8.48
E-643 (-)-Amidephrine8.36
(-)-Phenylephrine8.25

Table 1: pA2 values for prazosin and E-643 against (-)-amidephrine and (-)-phenylephrine in rat vas deferens. Data from Vizi & Ludvig (1983).[8]

While a complete table with Ki, EC50, and intrinsic activity for Amidephrine and its analogues from a single study is not available, the data above suggests that Amidephrine and phenylephrine have a similar mode of interaction at the α1-adrenergic receptor. Norepinephrine, being the endogenous ligand, generally exhibits high affinity and potency at α1-receptors.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for the α1-adrenergic receptor.

Objective: To quantify the affinity of Amidephrine, phenylephrine, norepinephrine, and other structural analogues for the α1-adrenergic receptor.

Materials:

  • Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or tissues like rat liver or brain).

  • Radioligand: [3H]-Prazosin (a selective α1-antagonist).

  • Non-specific binding control: Phentolamine or unlabeled prazosin.

  • Test compounds: this compound, phenylephrine hydrochloride, norepinephrine hydrochloride, and their analogues.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes + [3H]-Prazosin.

    • Non-specific Binding: Membranes + [3H]-Prazosin + excess phentolamine.

    • Competition Binding: Membranes + [3H]-Prazosin + varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubation (Membranes + Radioligand ± Competitor) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Buffers, Test Compounds) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioligand) Filtration->Counting IC50_Calc IC50 Determination (from competition curve) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Workflow for Radioligand Binding Assay.
Isolated Tissue Bath Assay for Vasoconstriction

This protocol is used to determine the functional potency (EC50) and efficacy of α1-adrenergic agonists in causing smooth muscle contraction.

Objective: To compare the vasoconstrictor effects of Amidephrine, phenylephrine, norepinephrine, and their analogues on isolated arterial tissue.

Materials:

  • Isolated tissue: Rat thoracic aorta or mesenteric artery.

  • Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.

  • Isolated tissue bath system with force transducer and data acquisition software.

  • Test compounds: this compound, phenylephrine hydrochloride, norepinephrine hydrochloride, and their analogues.

  • Potassium chloride (KCl) for inducing a reference contraction.

Procedure:

  • Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings (2-3 mm).

  • Mounting: Suspend the aortic rings in the tissue baths filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, with buffer changes every 15-20 minutes.

  • Viability Check: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Add the test compound to the tissue bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum response to KCl.

    • Plot the percentage of maximum contraction against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of its own maximum effect) and the Emax (the maximum effect).

Tissue_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Dissection Tissue Dissection (e.g., Rat Aorta) Mounting Mounting in Tissue Bath Tissue_Dissection->Mounting Equilibration Equilibration (under resting tension) Mounting->Equilibration Viability_Test Viability Test (with KCl) Equilibration->Viability_Test CRC Cumulative Concentration- Response Curve Generation Viability_Test->CRC EC50_Emax_Calc EC50 & Emax Determination (from dose-response curve) CRC->EC50_Emax_Calc Potency_Efficacy_Comp Comparison of Potency and Efficacy EC50_Emax_Calc->Potency_Efficacy_Comp

Workflow for Isolated Tissue Bath Assay.

Conclusion

This compound, phenylephrine, and norepinephrine are structurally related α1-adrenergic agonists with distinct pharmacological profiles. While all three activate the same primary signaling pathway, their receptor affinity, selectivity, and potency can differ due to the variations in their chemical structures. The available data suggests a similar mechanism of action at the α1-receptor for Amidephrine and phenylephrine. Further comprehensive comparative studies, utilizing standardized experimental protocols such as those outlined in this guide, are necessary to fully elucidate the subtle differences in the pharmacological profiles of Amidephrine and a broader range of its structural analogues. Such studies will be invaluable for the rational design and development of novel α1-adrenergic receptor modulators with improved therapeutic properties.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper disposal of Amidephrine Hydrochloride. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is intended to support researchers, scientists, and drug development professionals in maintaining safe handling and disposal practices for this chemical compound.

Core Safety and Disposal Information

Key Disposal Principle: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3]

Quantitative Data Summary

The following table summarizes key identifiers and properties for this compound, which are pertinent to its safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₃S · HCl[1]
Molecular Weight 280.77 g/mol [1]
Appearance Solid-
CAS Number 37571-84-9-
Synonyms Amidefrine-

Step-by-Step Disposal Protocol

The following protocol is based on established best practices for the disposal of analogous chemical compounds.

1. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • Lab coat

2. Waste Identification and Segregation:

  • This compound waste, including pure substance, contaminated materials (e.g., absorbent pads, gloves), and empty containers, should be treated as hazardous waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3]

3. Containment:

  • Place all this compound waste into a designated, clearly labeled, and sealed container.

  • The container must be compatible with the chemical and prevent leakage.

4. Spill Management:

  • In the event of a spill, contain the material using a non-combustible absorbent (e.g., sand, earth, vermiculite).[4]

  • Sweep or shovel the absorbed material into a suitable container for disposal.[3]

  • Do not allow the chemical to enter drains or waterways.[4]

  • Ventilate the affected area.

5. Final Disposal:

  • Arrange for the disposal of the contained this compound waste through a licensed waste disposal contractor.[4]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[3]

  • Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound for Disposal B Is the material contaminated? A->B C Pure substance or contaminated material B->C Yes D Empty Container B->D No E Treat as Hazardous Waste C->E D->E F Segregate and contain in a labeled, sealed container E->F G Was there a spill? F->G H Contain with non-combustible absorbent G->H Yes J Arrange for pickup by a licensed waste disposal contractor G->J No I Place absorbed material into hazardous waste container H->I I->J K Follow all local, regional, and national regulations J->K L End: Proper Disposal K->L

Caption: Decision workflow for this compound disposal.

This guide provides a foundational framework for the safe disposal of this compound. Always prioritize consulting your institution's specific safety and environmental health guidelines and the official Safety Data Sheet for any chemical you handle.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.